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  • Product: N-butyl-4-methoxyaniline
  • CAS: 61829-43-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of N-butyl-4-methoxyaniline

An In-Depth Technical Guide to N-Butyl-4-methoxyaniline: Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Applications Executive Summary In the landscape of modern drug discovery and organic synthesis, se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Butyl-4-methoxyaniline: Structural Dynamics, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

In the landscape of modern drug discovery and organic synthesis, secondary anilines serve as critical pharmacophores and versatile building blocks. N-butyl-4-methoxyaniline (also known as 4-methoxy-N-butylaniline) is a highly valued intermediate characterized by its unique balance of electron-rich aromaticity and aliphatic lipophilicity. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, field-proven synthetic protocols, and its downstream utility in pharmaceutical development.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of N-butyl-4-methoxyaniline is essential for predicting its reactivity and biological behavior. The molecule consists of an aniline core modified by a strongly electron-donating methoxy group (-OCH₃) at the para position and an N-linked butyl chain.

Structural Causality:

  • Nucleophilicity & Reactivity: The para-methoxy group donates electron density into the aromatic ring via resonance, which subsequently increases the electron density at the nitrogen atom. This makes the secondary amine highly nucleophilic, facilitating downstream derivatization (e.g., sulfonylation or acylation) but also requiring controlled inert conditions to prevent undesired oxidative degradation.

  • Lipophilicity: The linear four-carbon (butyl) chain significantly enhances the molecule's partition coefficient (LogP). In drug design, this lipophilic tail is strategically utilized to improve the membrane permeability of the resulting active pharmaceutical ingredients (APIs), allowing them to cross lipid bilayers effectively[1].

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name N-butyl-4-methoxyaniline
CAS Registry Number 61829-43-4[2]
Molecular Weight 179.26 g/mol [2]
Molecular Formula C₁₁H₁₇NO[3]
Canonical SMILES O(C)C1=CC=C(NCCCC)C=C1[4]
Physical State Yellow to amber oil (at standard temperature and pressure)[5]

Mechanistic Pathways & Synthetic Workflows

The synthesis of secondary anilines traditionally suffers from over-alkylation, leading to unwanted tertiary amines. To achieve high chemoselectivity for N-butyl-4-methoxyaniline, modern synthetic chemistry relies on two primary pathways: Transition-metal-catalyzed cross-coupling and controlled direct N-alkylation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling of 4-haloanisole with n-butylamine is a highly efficient method. The causality behind using bulky, electron-rich biarylphosphine ligands (such as RuPhos or Xantphos) is to accelerate the oxidative addition of the unactivated aryl chloride while providing enough steric bulk to favor reductive elimination over β-hydride elimination[6].

G Pd_cat Pd(0) Catalyst Active Species Ox_Add Oxidative Addition (4-Haloanisole) Pd_cat->Ox_Add Aryl Halide Amine_Coord Amine Coordination (n-Butylamine) Ox_Add->Amine_Coord Amine Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Base Red_Elim Reductive Elimination (Product Release) Deprotonation->Red_Elim Red_Elim->Pd_cat Regeneration Product N-butyl-4-methoxyaniline Red_Elim->Product Yield

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for N-butyl-4-methoxyaniline.

Step-by-Step Protocol: Buchwald-Hartwig Amination [7] Self-Validating Mechanism: The transition of the reaction mixture from a bright yellow suspension to a dark red/brown homogeneous solution indicates the successful generation of the active Pd(0) catalytic species.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, evacuate, and backfill with ultra-pure argon (repeat 3 times).

  • Reagent Addition: Introduce anhydrous, degassed toluene (5-10 mL) via syringe. Stir for 10 minutes at room temperature to allow the pre-catalyst complex to form.

  • Reactant Loading: Add 4-chloroanisole (1.0 equiv, 1.0 mmol) and n-butylamine (1.2 equiv, 1.2 mmol) via microsyringe.

  • Base Addition: Quickly uncap the flask under a positive argon flow to add sodium tert-butoxide (NaOtBu) (1.4 equiv). Reseal immediately.

  • Reaction: Heat the mixture to 80 °C for 12–18 hours. Monitor the consumption of 4-chloroanisole via GC-MS or TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Cs₂CO₃-Promoted Direct Mono-N-Alkylation

For laboratories lacking specialized organometallic setups, direct alkylation is preferred. The fundamental challenge is preventing the formation of N,N-dibutyl-4-methoxyaniline. The causality of using Cesium Carbonate (Cs₂CO₃) in anhydrous N,N-dimethylformamide (DMF) lies in the "cesium effect." The large ionic radius of the Cs⁺ cation heavily coordinates with the intermediate secondary amine anion, creating a steric shield that suppresses a second alkylation event[8].

Step-by-Step Protocol: Chemoselective Direct Alkylation [8]

  • Setup: To a round-bottom flask, add p-anisidine (2.0 equiv, 1.62 mmol) and anhydrous Cs₂CO₃ (1.0 equiv).

  • Solvent: Suspend the mixture in anhydrous DMF (4.0 mL).

  • Alkylation: Add 1-bromobutane (1.0 equiv, 0.81 mmol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C for 5 hours.

  • Validation & Workup: Quench the reaction with distilled water and extract with diethyl ether (3 × 15 mL). The organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude 1H NMR should show a characteristic triplet at ~3.06 ppm corresponding to the -CH₂- group adjacent to the secondary amine, validating mono-alkylation[9].

Table 2: Comparison of Synthetic Methodologies

MethodologyReagentsCatalyst / BaseYieldChemoselectivity
Buchwald-Hartwig 4-Chloroanisole + n-ButylaminePd₂(dba)₃ / Xantphos / NaOtBu>90%Excellent (No over-alkylation)
Direct Alkylation p-Anisidine + 1-BromobutaneNone / Cs₂CO₃~85-98%High (Suppressed dialkylation)
Photocatalytic C-N 4-Bromoanisole + n-ButylamineNiBr₂·3H₂O / MTBD / Light~80%Good (Requires specialized LEDs)

Pharmaceutical Applications & Biological Relevance

N-butyl-4-methoxyaniline is not typically administered as a standalone therapeutic; rather, it is a highly privileged scaffold used to synthesize complex active pharmaceutical ingredients (APIs).

1. Antiapoptotic Bcl-2 Inhibitors: In oncology, evasion of apoptosis is a hallmark of cancer. N-alkylated anilines are utilized as core precursors in the synthesis of substituted sulfonamides that act as inhibitors of the Bcl-2 family of antiapoptotic proteins. The butyl chain provides the necessary hydrophobic interactions to anchor the inhibitor within the deep hydrophobic groove of the Bcl-2 protein, thereby restoring the apoptotic pathway in malignant cells[1].

2. Antibacterial Agents: Derivatives synthesized from N-butyl-4-methoxyaniline have demonstrated potent biological activity against distinct microorganisms, including Escherichia coli and Staphylococcus aureus. The lipophilic nature of the N-butyl group facilitates the penetration of the bacterial cell wall, a critical factor in the efficacy of small-molecule antibacterial agents[10].

App Precursor N-butyl-4-methoxyaniline (Building Block) Derivatization Chemical Derivatization (Sulfonylation/Acylation) Precursor->Derivatization Bcl2 Bcl-2 Inhibitors (Antiapoptotic Targeting) Derivatization->Bcl2 Antibacterial Antibacterial Agents (E. coli / S. aureus) Derivatization->Antibacterial Screening High-Throughput Screening Bcl2->Screening Antibacterial->Screening Lead Lead Compound Optimization Screening->Lead

Drug development workflow utilizing N-butyl-4-methoxyaniline as a core structural intermediate.

References

  • Heidelberg University. "Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement." Heidelberg University Dissertations. Available at: [Link]

  • ACS Publications. "Generating Active 'L-Pd(0)' via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines." The Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." ResearchGate. Available at:[Link]

  • Asian Journal of Chemistry. "Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide and N1,N3-Dibutylmalonamide." Asian Pubs. Available at: [Link]

  • Google Patents. "US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors." Google Patents.

Sources

Exploratory

Comprehensive Technical Guide to N-Butyl-4-methoxyaniline: Chemical Identifiers, Mechanistic Synthesis, and Analytical Validation

Executive Summary N-Butyl-4-methoxyaniline is a highly versatile secondary aryl amine utilized extensively as a core building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-Butyl-4-methoxyaniline is a highly versatile secondary aryl amine utilized extensively as a core building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. The selective synthesis of secondary anilines presents a persistent challenge in organic chemistry due to the thermodynamic propensity for over-alkylation, which yields unwanted tertiary amines. This whitepaper details the definitive chemical identifiers of N-butyl-4-methoxyaniline and provides field-proven, self-validating methodologies for its synthesis, specifically focusing on the mechanistic causality behind Buchwald-Hartwig cross-coupling and reductive amination pathways.

Core Chemical Identifiers & Physicochemical Profile

To ensure rigorous traceability in drug development and materials science, the definitive chemical identifiers for the free base and the corresponding hydrochloride salt of N-butyl-4-methoxyaniline are summarized below[1][2].

Property / IdentifierValue
Chemical Name N-Butyl-4-methoxyaniline
CAS Registry Number 61829-43-4[1]
Molecular Formula C11H17NO[1]
Molecular Weight 179.26 g/mol [3]
InChIKey OYKKYEHDNXYDHS-UHFFFAOYSA-N[1]
Synonyms Benzenamine, N-butyl-4-methoxy-; Butyl-(4-methoxy-phenyl)amine[4]
Hydrochloride Salt CAS 1082720-54-4 (Melting Point: 187-188 °C)

Note: While the free base (CAS 61829-43-4) is an oil at room temperature, the hydrochloride salt (CAS 1082720-54-4) is frequently utilized in pharmaceutical workflows for improved bench stability and handling.

Strategic Synthesis: Mechanistic Causality

The synthesis of secondary anilines like N-butyl-4-methoxyaniline requires strict chemoselectivity to prevent the formation of tertiary amines[5]. Two robust, self-validating systems are widely employed to achieve high fidelity:

A. Buchwald-Hartwig Amination (C-N Cross-Coupling) The Buchwald-Hartwig amination couples 4-bromoanisole with n-butylamine. The causality behind the success of this method lies in the catalytic cycle governed by a palladium precatalyst and a sterically hindered biarylphosphine ligand (e.g., RockPhos)[6][7]. The extreme steric bulk of the RockPhos ligand accelerates the reductive elimination step while simultaneously crowding the metal center. Once the mono-arylated amine forms, it is too sterically hindered to undergo a second oxidative addition/transmetalation sequence, structurally precluding a second arylation event and guaranteeing the mono-alkylated product[7].

B. Reductive Amination Reductive amination utilizes p-anisidine and butyraldehyde. The reaction first forms a transient imine intermediate via condensation. The causality of its selectivity relies on the choice of reducing agent. Using sodium triacetoxyborohydride (NaBH(OAc)3)—a mild hydride donor due to the electron-withdrawing steric bulk of its three acetate groups—ensures that only the protonated imine (iminium ion) is reduced, leaving the unreacted aldehyde intact[8]. Because the resulting secondary amine is more sterically hindered and less nucleophilic than the primary starting material, subsequent iminium formation is kinetically disfavored, effectively halting the reaction at the mono-alkylated stage[8].

Visualizing the Synthetic Pathways

The following directed graph illustrates the mechanistic divergence and convergence of the two primary synthetic routes, highlighting the specific steps that enforce chemoselectivity.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Buchwald-Hartwig A1 p-Anisidine + Butyraldehyde A2 Imine Intermediate A1->A2 Condensation A3 Reduction (NaBH(OAc)3) A2->A3 Hydride Transfer Target N-butyl-4-methoxyaniline (CAS: 61829-43-4) A3->Target Chemoselective B1 4-Bromoanisole + n-Butylamine B2 Pd-Catalyst / Ligand (e.g., RockPhos) B1->B2 Oxidative Addition B3 Base (NaOtBu) Toluene, 80°C B2->B3 Transmetalation B3->Target Reductive Elimination

Mechanistic pathways for N-butyl-4-methoxyaniline synthesis highlighting chemoselectivity.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination [6][9] This protocol utilizes a bulky biarylphosphine ligand to ensure mono-arylation.

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (2 mol%) and RockPhos ligand (4.8 mol%)[6].

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Reagent Addition : Add sodium tert-butoxide (NaOtBu, 1.4 equiv) as the base[6].

  • Solvent & Substrates : Inject anhydrous, degassed toluene (10 mL), followed by 4-bromoanisole (1.0 mmol) and n-butylamine (1.2 mmol) via syringe.

  • Reaction : Heat the mixture to 80 °C and stir for 12 hours. The bulky ligand forces the reductive elimination step before di-arylation can occur.

  • Workup : Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium residues, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the pure product.

Protocol B: Mild Reductive Amination [8] This protocol relies on the kinetic difference between imine and secondary amine formation.

  • Imine Formation : Dissolve p-anisidine (4.06 mmol) and butyraldehyde (4.06 mmol) in 15 mL of anhydrous dichloromethane (DCM)[8].

  • Activation : Add a catalytic amount of acetic acid (1-2 drops) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv).

  • Completion : Stir the suspension at room temperature for 4-6 hours until TLC indicates complete consumption of the starting aniline.

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification : Purify via silica gel chromatography to afford N-butyl-4-methoxyaniline as a pale yellow oil[8][10].

Analytical Characterization

To validate the structural integrity of the synthesized N-butyl-4-methoxyaniline, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The following spectral data serves as a self-validating benchmark for the pure compound[10][11]:

  • 1H NMR (600 MHz, CDCl3) : δ 6.81 – 6.76 (m, 2H, aromatic), 6.63 – 6.58 (m, 2H, aromatic), 3.75 (s, 3H, -OCH3), 3.07 (t, J = 7.1 Hz, 2H, -CH2-N), 1.60 (p, J = 7.3 Hz, 2H, -CH2-), 1.43 (dt, J = 14.9, 7.4 Hz, 2H, -CH2-), 0.96 (t, J = 7.4 Hz, 3H, -CH3)[10][12].

  • 13C NMR (150 MHz, CDCl3) : δ 152.0 (C-O), 142.8 (C-N), 114.9 (aromatic CH), 114.1 (aromatic CH), 55.9 (-OCH3), 44.8 (-CH2-N), 31.8 (-CH2-), 20.3 (-CH2-), 13.9 (-CH3)[10][11].

  • Mass Spectrometry (ESI-MS) : m/z calculated for C11H18NO [M+H]+ 180.14, found ~180.02[11].

References
  • chem960.com. "CAS No.61829-43-4 | Benzenamine, N-butyl-4-methoxy".
  • sigmaaldrich.com. "N-butyl-4-methoxyaniline hydrochloride | 1082720-54-4".
  • asianpubs.org. "Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide...".
  • rsc.org. "Experiment - The Royal Society of Chemistry".
  • acs.org. "Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine".
  • sigmaaldrich.com. "N-butyl-4-methoxyaniline | 61829-43-4".
  • chem960.com. "CAS No.61829-43-4 | Benzenamine, N-butyl-4-methoxy".
  • benchchem.com. "RockPhos | 1262046-34-3".
  • sigmaaldrich.com. "N-butyl-4-methoxyaniline | 61829-43-4 (Molecular Weight)".
  • researchgate.net. "Cs2CO3-Promoted Direct N-Alkylation...".
  • google.com. "EP3154689B1 - Complexes".
  • benchchem.com. "RockPhos | 1262046-34-3 (Applications)".
  • google.com. "US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors".

Sources

Foundational

N-butyl-4-methoxyaniline vs. N-butyl-p-anisidine synonym usage

An In-Depth Technical Guide to N-butyl-4-methoxyaniline: Nomenclature, Synthesis, and Applications in Drug Development Abstract This technical guide provides a comprehensive analysis of N-butyl-4-methoxyaniline, a chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-butyl-4-methoxyaniline: Nomenclature, Synthesis, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive analysis of N-butyl-4-methoxyaniline, a chemical intermediate of increasing importance in organic synthesis and medicinal chemistry. A primary objective of this document is to definitively clarify the synonymity between the names N-butyl-4-methoxyaniline and N-butyl-p-anisidine , demonstrating that they refer to the identical molecular structure. We will delve into the compound's physicochemical properties, outline a standard synthetic methodology, and discuss its applications as a versatile building block in the development of novel pharmaceutical agents. Furthermore, this guide presents detailed analytical protocols for identity and purity confirmation, emphasizing the principles of self-validating systems essential for research and GxP environments. Safety, handling, and disposal considerations are also addressed to ensure best laboratory practices.

Unambiguous Nomenclature: Establishing Chemical Identity

In chemical literature and supplier catalogs, the compound of interest is frequently listed under two different names: N-butyl-4-methoxyaniline and N-butyl-p-anisidine. This can be a source of confusion for researchers. The discrepancy arises from the use of both systematic (IUPAC) and common naming conventions for the parent molecule.

  • Systematic Name: The name "4-methoxyaniline" is derived from the IUPAC nomenclature rules. It describes an aniline ring substituted at the nitrogen atom with a butyl group and on the aromatic ring with a methoxy group at the para (position 4) carbon.[1][2]

  • Common Name: The name "p-anisidine" is a trivial name for 4-methoxyaniline.[3][4][5] It is derived from anisole (methoxybenzene). Therefore, "N-butyl-p-anisidine" describes the same N-alkylation of this parent molecule.

Both names correctly describe the same chemical entity. For clarity and consistency in scientific communication, using the systematic name is often preferred, though both are widely accepted.

Caption: Structure of N-butyl-4-methoxyaniline.

Table 1: Chemical Identifiers and Key Synonyms

Identifier Value Source(s)
IUPAC Name N-butyl-4-methoxyaniline [6]
Common Name N-butyl-p-anisidine [3][4]
CAS Number 16644-93-4 (example for a related structure, specific CAS can vary) N/A
Molecular Formula C₁₁H₁₇NO [7]
Molecular Weight 179.26 g/mol [6]

| Synonyms | N-butyl-para-anisidine, 4-Methoxy-N-butylaniline |[1][8] |

Physicochemical Properties

Understanding the physical and chemical properties of N-butyl-4-methoxyaniline is fundamental for its application in synthesis and for developing appropriate analytical and purification methods. While specific experimental data for this exact compound is sparse, properties can be extrapolated from the parent compound, p-anisidine, and related N-substituted anilines.

Table 2: Physicochemical Properties of the Parent Compound (p-Anisidine)

Property Value Source(s)
Appearance White to grey-brown solid [3][9]
Melting Point 56-59 °C [10][11]
Boiling Point 240-243 °C [10][11]
Solubility Sparingly soluble in water; soluble in ethanol, ether [2][8][12]
Density ~1.07 g/cm³ [11][13]

| pKa | 5.34 (for the conjugate acid) |[11] |

The addition of the N-butyl group will decrease the melting point and increase the boiling point and lipophilicity (logP) compared to the parent p-anisidine. It is expected to be a liquid or low-melting solid at room temperature.

Synthesis and Reactivity: A Versatile Building Block

N-butyl-4-methoxyaniline is a valuable intermediate precisely because it combines the reactivity of a secondary aromatic amine with the electronic influence of a para-methoxy group.

Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing N-butyl-4-methoxyaniline is through the reductive amination of p-anisaldehyde with butylamine. However, a more direct and frequently used laboratory-scale synthesis involves the direct N-alkylation of p-anisidine.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr produced during the reaction without competing with the aniline nucleophile.

  • Choice of Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and cost-effective technique to monitor the disappearance of the starting material (p-anisidine) and the appearance of the less polar product.

Step-by-Step Protocol: N-Alkylation of p-Anisidine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Reagent Addition: Add 1-bromobutane (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of p-anisidine), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure N-butyl-4-methoxyaniline.

Caption: General workflow for the synthesis of N-butyl-4-methoxyaniline.

Applications in Drug Discovery and Development

Aniline substructures are prevalent in pharmaceuticals, but their metabolism in the liver can sometimes lead to toxic byproducts.[14] The development of aniline derivatives like N-butyl-4-methoxyaniline is a strategy to modulate these metabolic pathways and create safer, more effective drug candidates.

  • Scaffold for Bioactive Molecules: The N-butyl-4-methoxyaniline framework serves as a versatile starting point. The secondary amine can be further functionalized to create amides, ureas, or more complex heterocyclic systems. Derivatives of N-benzyl aniline have shown promise for their antibacterial activity.[15]

  • Modulation of Physicochemical Properties: The N-butyl group significantly increases the lipophilicity of the molecule compared to p-anisidine. This property is critical in drug design for controlling a molecule's ability to cross cell membranes and interact with biological targets.

  • Intermediate in Multi-Step Synthesis: It is often used as an intermediate in the synthesis of more complex molecules, including dyes and specialty polymers. The electron-donating methoxy group activates the aromatic ring, facilitating electrophilic substitution reactions.[15]

Analytical Characterization: A Self-Validating Protocol

To ensure the identity and purity of synthesized N-butyl-4-methoxyaniline, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the same result.

Protocol: Purity Determination by Reverse-Phase HPLC This protocol provides a reliable method for assessing the purity of the synthesized compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of N-butyl-4-methoxyaniline and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A pure sample should exhibit a single major peak.

Analytical_Workflow start Synthesized Compound prep Prepare 1 mg/mL Solution in Acetonitrile start->prep hplc Inject into RP-HPLC System prep->hplc data Acquire Chromatogram (UV @ 254 nm) hplc->data analysis Integrate Peak Areas & Calculate % Purity data->analysis end Purity Report analysis->end

Caption: Workflow for purity verification by HPLC.

Orthogonal Verification:

  • Mass Spectrometry (MS): Confirm the molecular weight. The ESI-MS in positive mode should show a peak at m/z = 180.27 [M+H]⁺.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure, showing characteristic signals for the butyl group, the aromatic protons, and the methoxy group.

Safety and Handling

While specific toxicity data for N-butyl-4-methoxyaniline is limited, the safety profile can be inferred from the parent compound, p-anisidine, which is classified as toxic.[11][16]

Table 3: Hazard Information for the Parent Compound (p-Anisidine)

Hazard Category Description Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [17][18]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure. [16]
Carcinogenicity Suspected of causing genetic defects and may cause cancer. [16][18]

| Environmental | Very toxic to aquatic life. |[16] |

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[18][19]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[16][17]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

  • Store in a tightly closed container in a cool, dry place away from oxidizing agents.[11][18]

Conclusion

N-butyl-4-methoxyaniline and N-butyl-p-anisidine are synonymous names for a versatile secondary aromatic amine. Its utility in medicinal chemistry and organic synthesis stems from a tunable lipophilic character and the activated aromatic ring, which make it a valuable building block for more complex molecular architectures. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

  • Wikipedia. p-Anisidine. [Link]

  • Global Substance Registration System (GSRS). P-ANISIDINE. [Link]

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  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - p-Anisidine. [Link]

  • PubChem. N-(4-diethoxysilylbutyl)-4-methoxyaniline. [Link]

  • ResearchGate. Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. [Link]

  • Oriental Journal of Chemistry. Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. [Link]

  • Quora. Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. [Link]

  • LookChem. 4-methoxyaniline. [Link]

  • Scent.vn. P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. [Link]

  • Chemistry Stack Exchange. Comparing the basicity of aniline and ortho anisidine. [Link]

  • SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]

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  • Taylor & Francis. P-anisidine – Knowledge and References. [Link]

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Sources

Exploratory

Electronic properties and HOMO-LUMO levels of N-butyl-4-methoxyaniline

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Levels of N-butyl-4-methoxyaniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Levels of N-butyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of N-butyl-4-methoxyaniline. As a substituted aniline derivative, understanding its electronic structure is crucial for applications in organic electronics, materials science, and as an intermediate in pharmaceutical synthesis.[1][2][3][4] This document details both computational and experimental approaches, including Density Functional Theory (DFT) calculations, cyclic voltammetry (CV), and UV-Vis spectroscopy. By integrating theoretical predictions with experimental validation, this guide offers a robust framework for the comprehensive characterization of N-butyl-4-methoxyaniline and similar organic molecules.

Introduction: The Significance of N-butyl-4-methoxyaniline's Electronic Structure

N-butyl-4-methoxyaniline is an organic compound featuring an aniline core functionalized with an N-butyl group and a para-methoxy group. The interplay of these substituents—the electron-donating methoxy group and the alkyl butyl group—significantly influences the electron density distribution and, consequently, the electronic properties of the molecule.[1][5] The HOMO and LUMO energy levels are fundamental descriptors of a molecule's electronic behavior. The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy level is related to the electron affinity and indicates the ability to accept an electron.[6] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.[7][8] A smaller gap generally implies higher reactivity and the ability to absorb longer wavelengths of light.[9]

For professionals in drug development and materials science, a precise understanding of these electronic parameters is vital for predicting molecular interactions, designing novel materials with tailored electronic properties for applications like organic light-emitting diodes (OLEDs) or solar cells, and for synthesizing new chemical entities with desired reactivity.[2][4][10]

Computational Determination of Electronic Properties: A Theoretical Approach

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[5][11] It provides a good balance between accuracy and computational cost for medium-sized organic molecules like N-butyl-4-methoxyaniline.[12][13]

Rationale for DFT in Analyzing Aniline Derivatives

DFT calculations allow for the prediction of various electronic properties, including the energies of the HOMO and LUMO. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides reliable results for geometry optimizations and electronic properties.[12][13] A basis set such as 6-311++G(d,p) offers a good compromise between accuracy and computational demand for this class of molecules.[12][14]

Step-by-Step Protocol for DFT Calculations
  • Molecular Structure Input : Draw the structure of N-butyl-4-methoxyaniline using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the electronic properties are dependent on the molecular geometry.

    • Software : Gaussian, ORCA, or similar quantum chemistry packages.[12]

    • Method : DFT.

    • Functional : B3LYP.[12]

    • Basis Set : 6-311++G(d,p).[12]

  • Frequency Calculation : After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • HOMO-LUMO Energy Calculation : From the output of the optimized structure calculation, extract the energies of the HOMO and LUMO.

  • HOMO-LUMO Gap Calculation : The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO.[7][9]

  • Visualization of Molecular Orbitals : Visualize the spatial distribution of the HOMO and LUMO to understand the regions of electron density involved in electron donation and acceptance.

Visualization of the Computational Workflow

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis Mol_Input 1. Input Molecular Structure (N-butyl-4-methoxyaniline) Geom_Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Mol_Input->Geom_Opt Initial Geometry Freq_Calc 3. Frequency Calculation (Confirm Minimum Energy) Geom_Opt->Freq_Calc Optimized Geometry Extract_Energies 4. Extract HOMO & LUMO Energies Freq_Calc->Extract_Energies Verified Structure Calc_Gap 5. Calculate HOMO-LUMO Gap Extract_Energies->Calc_Gap Vis_Orbitals 6. Visualize Orbitals Extract_Energies->Vis_Orbitals

Caption: Workflow for DFT calculation of electronic properties.

Experimental Determination of Electronic Properties

Experimental methods are essential for validating computational predictions and providing real-world data on the electronic properties of a molecule.[15][16] Cyclic voltammetry and UV-Vis spectroscopy are two common and powerful techniques for this purpose.[7][15]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9][17]

In a CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current from the analyte is measured. The oxidation potential (Eox) corresponds to the removal of an electron from the HOMO, while the reduction potential (Ered) corresponds to the addition of an electron to the LUMO.

The HOMO and LUMO energies can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[9]

  • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

  • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene standard, and 4.8 eV is the energy level of the Fc/Fc+ standard relative to the vacuum level.[9]

  • Solution Preparation :

    • Dissolve a known concentration (e.g., 1 mM) of N-butyl-4-methoxyaniline in a suitable solvent such as acetonitrile or dichloromethane.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity.

  • Electrochemical Cell Setup :

    • Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[18]

  • Degassing : Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition :

    • Perform a cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficient to oxidize the compound, and then reverse the scan to a potential that will cause reduction.

    • Set a suitable scan rate, typically in the range of 50-200 mV/s.[18]

  • Calibration : After measuring the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram to determine the E1/2(Fc/Fc+) under the same conditions.

  • Data Analysis : Determine the onset oxidation and reduction potentials from the voltammogram of N-butyl-4-methoxyaniline and use the equations above to calculate the HOMO and LUMO energy levels.

CV_Workflow cluster_setup Preparation & Setup cluster_measurement Measurement cluster_analysis Analysis Prep_Sol 1. Prepare Solution (Analyte + Electrolyte in Solvent) Assemble_Cell 2. Assemble 3-Electrode Cell Prep_Sol->Assemble_Cell Degas 3. Degas with Inert Gas Assemble_Cell->Degas Run_CV 4. Run Cyclic Voltammogram of Analyte Degas->Run_CV Calibrate 5. Add Ferrocene & Calibrate Run_CV->Calibrate Determine_Potentials 6. Determine E_ox and E_red Calibrate->Determine_Potentials Calculate_Energies 7. Calculate HOMO & LUMO Energy Levels Determine_Potentials->Calculate_Energies

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[19] The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[9]

When a molecule absorbs light, an electron is promoted from a lower energy orbital to a higher energy one.[7] The lowest energy absorption typically corresponds to the transition from the HOMO to the LUMO.[7] The energy of this transition (the optical band gap, Egopt) can be calculated from the onset of the absorption spectrum (λonset) using the Planck-Einstein relation:[20]

Egopt (eV) = 1240 / λonset (nm)

  • Solution Preparation : Prepare a dilute solution of N-butyl-4-methoxyaniline in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5.

  • Spectrometer Setup : Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing only the solvent as a reference.

  • Spectrum Acquisition : Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis : Plot the absorption spectrum and determine the wavelength at the onset of the lowest energy absorption band (λonset). This can be found by taking the intersection of the tangent of the low-energy side of the peak with the baseline.

  • Gap Calculation : Use the formula above to calculate the optical HOMO-LUMO gap.

UV_Vis_Principle cluster_0 Ground State cluster_1 Excited State HOMO HOMO LUMO LUMO Abs Abs e1 e2 HOMO_ex HOMO LUMO_ex LUMO e3 e4 Absorb Absorption of Light (hν) cluster_0 cluster_0 cluster_1 cluster_1

Caption: Principle of HOMO-LUMO electronic transition via light absorption.

Data Summary and Interpretation

The following table summarizes the kind of quantitative data that would be obtained from the described computational and experimental methods for N-butyl-4-methoxyaniline. Note that specific values would need to be determined by performing the experiments and calculations.

ParameterComputational (DFT)Experimental (CV)Experimental (UV-Vis)
HOMO Energy Calculated Value (eV)Estimated Value (eV)N/A
LUMO Energy Calculated Value (eV)Estimated Value (eV)N/A
HOMO-LUMO Gap Calculated Value (eV)Electrochemical Gap (eV)Optical Gap (eV)

Interpretation of Results:

  • The electron-donating nature of the para-methoxy group is expected to raise the energy of the HOMO, making the molecule easier to oxidize compared to unsubstituted aniline.[12][14]

  • The N-butyl group, being a weakly electron-donating alkyl group, will have a smaller electronic effect but will contribute to the overall electronic properties and solubility.

  • A comparison between the computationally predicted and experimentally determined values is crucial. Discrepancies can arise from solvent effects in experimental measurements, which are often modeled in the gas phase in basic DFT calculations.

  • The optical gap from UV-Vis is often slightly larger than the electrochemical gap from CV due to exciton binding energy.

Conclusion

The electronic properties and HOMO-LUMO levels of N-butyl-4-methoxyaniline can be thoroughly characterized through a synergistic approach that combines computational modeling with experimental validation. DFT calculations provide a detailed theoretical understanding of the molecular orbitals, while cyclic voltammetry and UV-Vis spectroscopy offer tangible data on the redox potentials and optical band gap. This integrated methodology ensures a high degree of confidence in the determined electronic structure, which is indispensable for the rational design of new materials and molecules in the fields of organic electronics and drug development.

References

  • Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. (1996). ACS Publications. Retrieved from [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives. (2010). ResearchGate. Retrieved from [Link]

  • Al-Sehemi, A. G., Al-Amri, R. S. A. A., & Irfan, A. (n.d.). Synthesis, characterization and density functional theory investigations of monoacyl aniline derivatives. SciSpace. Retrieved from [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. (n.d.). Retrieved from [Link]

  • OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. (n.d.). Rasayan. Retrieved from [Link]

  • HOMO and LUMO determination. (2024, August 21). YouTube. Retrieved from [Link]

  • Figure S1 The cyclic voltammetry of related compounds in n Bu 4 NBF 6.... (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-diethoxysilylbutyl)-4-methoxyaniline. Retrieved from [Link]

  • Cyclic voltammetry of L (0.1 mol L À1 solution of [(n-Bu) 4 N]PF 6 in.... (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO and LUMO for methoxy-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. (2021, December 16). Retrieved from [Link]

  • Cyclic Voltammetry and Its Applications. (2019, January 28). IntechOpen. Retrieved from [Link]

  • (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014, May 20). ResearchGate. Retrieved from [Link]

  • Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization. (2025, November 1). PMC. Retrieved from [Link]

  • Liu, C. (2024, July 16). Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. (2023). ResearchGate. Retrieved from [Link]

  • Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. (n.d.). PMC. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-. Retrieved from [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022, March 28). ThaiJo. Retrieved from [Link]

  • Organic Compounds for Electronics and Photonics Applications. (n.d.). Retrieved from [Link]

  • COMSOL. (2013, May 27). Modeling Electroanalysis: Cyclic Voltammetry. Retrieved from [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022, August 10). Taylor & Francis. Retrieved from [Link]

  • Organic semiconductors for energy and electronics: from fundamental properties to devices. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Retrieved from [Link]

  • Basch, H. (1991). Geometry and electronic structure studies using computational quantum chemistry. Journal of Molecular Structure: THEOCHEM, 234(C), 185-200. Retrieved from [Link]

  • 4 Applications of UV/Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Retrieved from [Link]

  • ChemBK. (n.d.). 4-methoxyaniline. Retrieved from [Link]

  • Structural, energetic, and UV-Vis spectral analysis of UVA filter 4-tert-butyl-4. (2014, February 27). PubMed. Retrieved from [Link]

  • UV‐Vis spectra of 4‐nitroaniline with and without the addition of ILs in methanol. (n.d.). Retrieved from [Link]

Sources

Foundational

Literature Review of N-Butyl-4-methoxyaniline in Organic Synthesis: Mechanistic Pathways and Catalytic Innovations

Executive Summary As pharmaceutical pipelines and advanced materials demand increasingly complex nitrogen-containing scaffolds, the selective synthesis of secondary aromatic amines remains a cornerstone of organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines and advanced materials demand increasingly complex nitrogen-containing scaffolds, the selective synthesis of secondary aromatic amines remains a cornerstone of organic chemistry. N-Butyl-4-methoxyaniline (also known as N-butyl-p-anisidine, CAS: 61829-43-4) is a highly versatile intermediate[1]. The presence of a strongly electron-donating para-methoxy group enhances the nucleophilicity of the amine, making it an excellent candidate for downstream functionalization but simultaneously increasing its susceptibility to unwanted over-alkylation.

This whitepaper provides an in-depth technical evaluation of the synthetic methodologies used to access N-butyl-4-methoxyaniline. By analyzing direct alkylation, reductive amination, aqueous Ullmann cross-coupling, and modern hydrogen-borrowing catalysis, we bridge the gap between theoretical mechanisms and field-proven benchtop protocols.

Retrosynthetic Strategies & Mechanistic Pathways

The synthesis of N-butyl-4-methoxyaniline can be approached from multiple retrosynthetic disconnections, primarily focusing on C-N bond formation. The choice of pathway dictates the environmental impact, scalability, and chemoselectivity of the process.

Retrosynthesis Target N-Butyl-4-methoxyaniline (Target) Anisidine p-Anisidine Reagent1 1-Bromobutane (Cs2CO3) Anisidine->Reagent1 Direct Alkylation Reagent2 Butyraldehyde (Reductive Amination) Anisidine->Reagent2 Hydrogenation Reagent3 1-Butanol (Palladacycle) Anisidine->Reagent3 Hydrogen Borrowing Bromoanisole 4-Bromoanisole Reagent4 n-Butylamine (Ullmann Coupling) Bromoanisole->Reagent4 C-N Cross-Coupling Reagent1->Target Direct Alkylation Reagent2->Target Hydrogenation Reagent3->Target Hydrogen Borrowing Reagent4->Target C-N Cross-Coupling

Retrosynthetic strategies for N-butyl-4-methoxyaniline via diverse catalytic pathways.

Critical Review of Synthetic Methodologies

Direct N-Alkylation (Base-Promoted)

The classical approach involves the direct SN2 reaction of p-anisidine with 1-bromobutane. While simple, this route often suffers from poor chemoselectivity, leading to tertiary amine byproducts. However,

 have revolutionized this pathway[2].
  • Causality of Experimental Choice: The large ionic radius of the cesium cation creates a "soft" basic environment. This specifically enhances the nucleophilicity of the primary amine while sterically and electronically hindering the subsequent alkylation of the secondary amine product, allowing for mono-N-alkylation without transition metal additives[3].

Transition-Metal-Catalyzed Reductive Amination

Reductive amination condenses p-anisidine with butyraldehyde to form an imine, which is subsequently reduced. highlight the use of Raney Nickel and hydrogen gas for this transformation[4].

  • Causality of Experimental Choice: Employing

    
     gas over hydride reagents (like 
    
    
    
    ) drastically improves the atom economy and eliminates toxic boron/cyanide waste[5]. The transition metal catalyst selectively reduces the
    
    
    bond of the imine intermediate faster than it reduces the free aldehyde, preventing the formation of 1-butanol as a byproduct[6].
Ullmann-Type C-N Coupling in Aqueous Media

An alternative disconnection involves coupling 4-bromoanisole with n-butylamine. Traditional Ullmann couplings require harsh conditions and toxic solvents. However, using Copper(II) Oxide (CuO) and a Bis(cyclohexanone) oxalyldihydrazone (BCO) ligand in pure water[7].

  • Causality of Experimental Choice: In aqueous media, copper ions typically form inactive hydroxide-bridged polynuclear complexes. The BCO ligand acts as a highly specific chelator that disrupts these inactive clusters, stabilizing the active monomeric Cu(I)/Cu(II) species and enabling the cross-coupling to proceed rapidly (often under microwave irradiation) in a completely green solvent[8].

Advanced Catalytic N-Alkylation (Hydrogen Borrowing)

The most modern and sustainable method utilizes alcohols as alkylating agents via a "hydrogen borrowing" strategy. that facilitates the reaction between p-anisidine and 1-butanol under solvent-free conditions[9].

  • Causality of Experimental Choice: 1-butanol is non-toxic and abundant. The palladacycle temporarily "borrows" hydrogen from the alcohol to form the reactive aldehyde, and then returns the hydrogen to reduce the resulting imine. The only byproduct is water, making this an exceptionally green protocol[10].

Quantitative Data Analysis

The following table synthesizes the operational parameters and efficiency of the discussed methodologies, providing a comparative baseline for process chemists.

Synthetic MethodologyKey ReagentsCatalyst / BaseReaction ConditionsYield (%)Green Chemistry Profile
Direct N-Alkylation p-Anisidine, 1-Bromobutane


/Pentane, RT
45Moderate (Generates halide waste)
Reductive Amination p-Anisidine, ButyraldehydeRaney Ni /

Ethanol, 25–125 °C24–80Good (

byproduct, requires high pressure)
Ullmann C-N Coupling 4-Bromoanisole, n-ButylamineCuO / BCOPure Water, 130 °C (MW)72–82Excellent (Aqueous media, non-toxic ligand)
Hydrogen Borrowing p-Anisidine, 1-ButanolPalladacycleSolvent-free, 100–130 °C73Outstanding (Atom economical,

byproduct)

Validated Experimental Protocol: Palladacycle-Catalyzed N-Alkylation

To ensure self-validating reproducibility, the following protocol details the hydrogen-borrowing synthesis of N-butyl-4-methoxyaniline using 1-butanol[9]. Every step is designed to enforce the thermodynamic and kinetic requirements of the catalytic cycle.

Step 1: Reactor Preparation & Inertion

  • Action: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high-purity argon.

  • Causality: Palladacycles, while robust, can suffer from premature ligand oxidation or deactivation of the active Pd(0)/Pd(II) species in the presence of atmospheric oxygen at elevated temperatures.

Step 2: Reagent Loading

  • Action: Add p-anisidine (0.30 g, 2.4 mmol), 1-butanol (0.36 g, 4.8 mmol), and the pyrazole-based palladacycle pre-catalyst (1 mol%).

  • Causality: A 2:1 molar ratio of alcohol to amine is utilized. The excess alcohol acts as both the solvent (solvent-free conditions) and the hydrogen donor. This concentration gradient drives the thermodynamic equilibrium toward imine formation via Le Chatelier's principle.

Step 3: Thermal Activation (Hydrogen Borrowing)

  • Action: Seal the tube and heat the reaction mixture at 130 °C for 24 hours with vigorous magnetic stirring.

  • Causality: The elevated temperature is critical to overcome the activation energy barrier for the initial endothermic dehydrogenation of 1-butanol to butyraldehyde by the Pd(II) center.

Step 4: Reaction Quenching & Workup

  • Action: Cool the vessel to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite.

  • Causality: Cooling prevents volatilization of the product. The Celite filtration effectively removes the precipitated palladium black and spent catalyst species, preventing metal contamination and streaking during chromatography.

Step 5: Chromatographic Purification

  • Action: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Causality: Silica gel effectively separates the target secondary amine (N-butyl-4-methoxyaniline) from any unreacted primary amine (p-anisidine) based on distinct polarity differences induced by the N-butyl chain.

Mechanistic Insights & Catalytic Cycle

Understanding the hydrogen borrowing cascade is vital for troubleshooting and scaling the reaction. The process is a beautifully orchestrated tandem sequence occurring at a single metal center.

CatalyticCycle Pd_cat Palladacycle Catalyst [Pd(II)] Alcohol 1-Butanol Pd_cat->Alcohol Oxidation (Dehydrogenation) Aldehyde Butyraldehyde (Intermediate) Alcohol->Aldehyde -H2 (to Pd) Imine Imine Intermediate Aldehyde->Imine + p-Anisidine -H2O Amine p-Anisidine Amine->Imine Condensation Product N-Butyl-4-methoxyaniline Imine->Product Reduction +H2 (from Pd) Product->Pd_cat Catalyst Regeneration

Hydrogen borrowing catalytic cycle for the N-alkylation of p-anisidine using 1-butanol.

  • Dehydrogenation: The Pd catalyst oxidizes 1-butanol, extracting a hydride and a proton to form a palladium-hydride species and butyraldehyde.

  • Condensation: The highly nucleophilic p-anisidine attacks the in-situ generated butyraldehyde. The elimination of water yields the imine intermediate.

  • Hydrogenation: The palladium-hydride species transfers the "borrowed" hydrogen to the imine double bond, yielding N-butyl-4-methoxyaniline and regenerating the active catalyst.

Conclusion

The synthesis of N-butyl-4-methoxyaniline exemplifies the evolution of organic synthesis from brute-force direct alkylation to highly elegant, atom-economical catalytic systems. For modern drug development professionals, transitioning toward aqueous Ullmann couplings or solvent-free hydrogen-borrowing protocols not only satisfies green chemistry mandates but also ensures higher chemoselectivity and easier purification profiles.

References

  • Title: Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Bis(cyclohexanone) Oxalyldihydrazone/Copper(II) Oxide – A Novel and Efficient Catalytic System for Ullmann-type C–N Coupling in Pure Water Source: Synthesis (Thieme Connect) URL: [Link]

  • Title: Cyclometalated palladium pre-catalyst for N-alkylation of amines using alcohols and regioselective alkylation of sulfanilamide using aryl alcohols Source: Tetrahedron URL: [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) Highlights and Synthetic Workflows for N-butyl-4-methoxyaniline

Executive Summary N-butyl-4-methoxyaniline (CAS: 61829-43-4) is a highly valued secondary aniline derivative utilized extensively in pharmaceutical development and advanced materials science[1]. As a common product and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-4-methoxyaniline (CAS: 61829-43-4) is a highly valued secondary aniline derivative utilized extensively in pharmaceutical development and advanced materials science[1]. As a common product and substrate in C-N cross-coupling reactions, its structural features—an electron-rich anisole ring coupled with an aliphatic butyl chain—impart unique reactivity profiles. However, these same features dictate stringent safety and handling requirements. This technical guide synthesizes core Safety Data Sheet (SDS) highlights with field-proven experimental protocols, ensuring scientific rigor, occupational safety, and high-yield synthetic outcomes.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of N-butyl-4-methoxyaniline is the first step in predicting its behavior in both synthetic and physiological environments. The electron-donating methoxy group increases the nucleophilicity of the amine, making it highly reactive toward electrophiles but simultaneously more susceptible to atmospheric oxidation[2].

Table 1: Physicochemical Data Summary

PropertyValue / Description
Chemical Name N-butyl-4-methoxyaniline (Butyl-(4-methoxy-phenyl)amine)
CAS Registry Number 61829-43-4
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Appearance Yellow oil to semi-solid
Solubility Highly soluble in organic solvents (DCM, THF, Toluene)

Hazard Identification & Toxicological Mechanisms

Based on standard GHS classifications for structurally analogous secondary anilines, N-butyl-4-methoxyaniline presents specific acute and chronic hazards. Understanding the causality behind these hazards is critical for designing effective safety protocols.

Table 2: GHS Hazard Statements & Mechanistic Causality

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedAnilines can induce methemoglobinemia by oxidizing Fe(II) in hemoglobin to Fe(III), impairing oxygen transport.
H315 Causes skin irritationThe lipophilic butyl chain enhances dermal penetration; the basic amine group disrupts epidermal lipid bilayers.
H319 Causes serious eye irritationThe basic nature of the secondary amine causes localized pH shifts, leading to rapid protein denaturation in the cornea.
H335 May cause respiratory irritationVaporization of the oil at elevated temperatures irritates the mucous membranes of the respiratory tract.

Laboratory Handling, PPE, and Safety Workflows

A self-validating safety system ensures that exposure risks are mitigated before, during, and after experimental procedures. Due to its susceptibility to air oxidation (which generates highly colored, toxic azo/nitroso impurities), the compound must be stored under an inert atmosphere (argon or nitrogen).

SafetyWorkflow Start Start: N-butyl-4-methoxyaniline PPE Don PPE: Nitrile Gloves, Goggles Start->PPE FumeHood Transfer to Chemical Fume Hood Reaction Execute Catalytic Reaction FumeHood->Reaction PPE->FumeHood Spill Spill Detected? Reaction->Spill CleanUp Neutralize with Acidic Absorbent Spill->CleanUp Yes Waste Dispose as Hazardous Waste Spill->Waste No CleanUp->Waste

Workflow for the safe handling and spill response of N-butyl-4-methoxyaniline.

Synthetic Utility & Experimental Protocols

N-butyl-4-methoxyaniline is frequently synthesized via transition-metal-catalyzed or photocatalytic C-N bond formation[3]. The following protocols detail its synthesis, emphasizing the causality behind specific experimental choices.

Protocol A: Dual Photoredox/Nickel-Catalyzed C-N Cross-Coupling

This modern approach utilizes visible light to drive the amination of 4-bromoanisole with n-butylamine under mild conditions, avoiding the use of highly toxic palladium precatalysts[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add NiBr2·3H2O (16.4 mg, 5 mol%) and the selected organic photocatalyst.

    • Causality: Oven-drying eliminates trace moisture, which can prematurely quench the excited state of the photocatalyst or hydrolyze the active Ni-complex.

  • Reagent Addition: Add 4-bromoanisole (224.4 mg, 1.2 mmol, 1.0 equiv), n-butylamine (355.8 µL, 3.6 mmol, 3.0 equiv), and the organic base 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (344.7 µL, 2.4 mmol, 2.0 equiv)[3].

  • Degassing: Suspend the mixture in anhydrous solvent and perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing O2 ensures the photocatalyst's excited state transfers energy/electrons to the catalytic cycle rather than generating reactive oxygen species.

  • Irradiation: Seal the tube under argon and irradiate with 440 nm blue LEDs at room temperature for 24 hours with vigorous stirring.

  • Validation & Isolation: Monitor the reaction via GC-FID. A disappearance of the 4-bromoanisole peak validates reaction completion. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to isolate N-butyl-4-methoxyaniline as a yellow oil.

Photocatalysis Substrates 4-Bromoanisole + n-Butylamine Photocatalyst NiBr2 / Photocatalyst + Light Substrates->Photocatalyst Radical Aryl Radical Intermediate Photocatalyst->Radical SET Process Coupling C-N Bond Formation Radical->Coupling Amine Coordination Product N-butyl-4-methoxyaniline Coupling->Product Reductive Elimination

Photocatalytic C-N cross-coupling mechanism yielding N-butyl-4-methoxyaniline.

Protocol B: Buchwald-Hartwig Amination

For larger-scale syntheses, palladium-catalyzed amination using bulky biarylphosphine ligands (e.g., RockPhos) is the industry standard[4].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, combine a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a bulky ligand (e.g., RockPhos, 1.2-6 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) in a reaction vial[4].

  • Substrate Addition: Add 4-chloroanisole (1.0 equiv) and n-butylamine (1.2 equiv).

  • Solvent & Heating: Add anhydrous, degassed toluene. Seal the vessel, remove from the glovebox, and heat to 80-110 °C.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of the unactivated aryl chloride to the Pd(0) species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

Spill Response & Waste Disposal

In the event of an N-butyl-4-methoxyaniline spill, immediate containment is required to prevent vapor accumulation and dermal exposure.

  • Neutralization: Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand).

    • Causality: Protonation converts the lipophilic free base into a water-soluble, non-volatile salt, drastically reducing its dermal absorption potential and inhalation hazard.

  • Collection: Sweep the absorbed material using non-sparking tools and place it in a labeled, sealable hazardous waste container.

  • Validation: Swab the spill area and test with a pH indicator strip. A neutral pH confirms that no residual basic amine remains on the surface, validating the decontamination process.

References

  • Title: Heterogeneous Semiconductors as Versatile Photocatalysts for Organic Synthesis Source: Max Planck Society (MPG.PuRe) URL: [Link]

Sources

Foundational

Thermodynamic Profiling and Synthetic Methodologies of N-Butyl-4-methoxyaniline: A Technical Whitepaper

Executive Summary N-butyl-4-methoxyaniline (CAS: 61829-43-4), also known as 4-methoxy-N-butylaniline or N-butyl-p-anisidine, is a highly versatile secondary aromatic amine utilized extensively as a pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-4-methoxyaniline (CAS: 61829-43-4), also known as 4-methoxy-N-butylaniline or N-butyl-p-anisidine, is a highly versatile secondary aromatic amine utilized extensively as a pharmaceutical intermediate and a building block in synthetic organic chemistry. This whitepaper provides an in-depth analysis of its thermodynamic properties—specifically its boiling and melting points—and details the field-proven, self-validating synthetic protocols required for its high-purity isolation.

By understanding the causality behind its phase transitions and chemical reactivity, researchers can optimize reaction conditions, prevent over-alkylation, and ensure rigorous quality control during drug development workflows.

Physicochemical and Thermodynamic Profile

The physical state and thermal behavior of N-butyl-4-methoxyaniline are governed by the interplay between its hydrogen-bonding capacity, molecular dipole, and steric flexibility. Table 1 summarizes the critical quantitative data for this compound.

Table 1: Quantitative Physicochemical Data for N-Butyl-4-methoxyaniline

PropertyValuePhase / ConditionSource
Molecular Weight 179.26 g/mol N/AStandard
Boiling Point (BP) 365.8 °C760 mmHg (Standard Pressure)
Melting Point (MP) < 20 °C (Liquid)Free Base (Colorless to Yellow Oil)
Melting Point (MP) 187–188 °CHydrochloride Salt (CAS: 1082720-54-4)
Density 1.076 g/cm³20 °C
Flash Point 175 °CClosed Cup
Refractive Index 1.54120 °C
Causality of Phase Transitions

The exceptionally high boiling point of 365.8 °C is driven by a synergistic thermodynamic effect. The secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks. Simultaneously, the para-methoxy group (-OCH3) induces a permanent dipole moment across the aromatic ring, increasing dipole-dipole interactions .

Conversely, the melting point of the free base remains below room temperature. This is caused by the conformational flexibility of the n-butyl chain, which introduces significant steric hindrance and conformational entropy. This flexibility disrupts the highly ordered crystal lattice packing required for solidification, rendering the free base a liquid (oil) at ambient conditions .

To achieve a stable, solid form for pharmaceutical formulation or long-term storage, the free base must be converted to its hydrochloride salt. Protonation of the amine nitrogen generates a rigid 3D ionic lattice, which drastically skyrockets the melting point to 187–188 °C .

Experimental Workflows & Self-Validating Protocols

Synthesizing secondary amines often risks over-alkylation, resulting in a mixture of secondary and tertiary amines. The following protocol utilizes a chemoselective direct N-alkylation method promoted by Cesium Carbonate (Cs₂CO₃) to strictly halt the reaction at the secondary amine stage .

Protocol A: Chemoselective Direct N-Alkylation

Mechanistic Rationale: The specific basicity and solubility profile of Cs₂CO₃ in anhydrous N,N-dimethylformamide (DMF) triggers the "cesium effect." The large, highly polarizable cesium cation loosely coordinates with the intermediate, enhancing the nucleophilicity of the primary amine while sterically and electronically suppressing further attack by the newly formed secondary amine.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged Schlenk flask with p-anisidine (2.0 equiv, 1.62 mmol) and 4.0 mL of anhydrous DMF.

  • Base Conditioning: Add Cs₂CO₃ (1.0 equiv, 0.81 mmol) to the solution. Stir at 25 °C for 10 minutes to condition the base and initiate deprotonation equilibrium.

  • Alkylation: Introduce 1-bromobutane (1.0 equiv, 0.81 mmol) dropwise via syringe to maintain thermal control and prevent localized concentration spikes.

  • Thermal Incubation: Elevate the reaction temperature to 60 °C and maintain vigorous stirring for 5 hours.

  • Quenching & Extraction: Cool the mixture to room temperature, quench with 10 mL of deionized water, and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: CH₂Cl₂/pentane, 1:1) to yield N-butyl-4-methoxyaniline as a pale yellow oil.

Self-Validation Mechanism:

  • In-Process Control (IPC): Aliquots are extracted at 2-hour intervals and analyzed via GC-FID. The protocol self-validates when the peak area of 1-bromobutane falls below 1% and the secondary amine peak stabilizes without the emergence of a tertiary amine peak (which would indicate a failure in chemoselectivity).

  • Mass Balance: The crude mass post-extraction must align within ±5% of the theoretical yield before chromatography to validate extraction efficiency.

Protocol B: Hydrochloride Salt Conversion for MP Validation

To validate the thermodynamic properties and ensure long-term stability, the liquid free base is converted to its solid hydrochloride salt.

Step-by-Step Methodology:

  • Dissolve 100 mg of purified N-butyl-4-methoxyaniline (free base) in 5 mL of anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 1.0 M HCl in diethyl ether (1.1 equiv) while stirring continuously. A white precipitate will immediately begin to form.

  • Filter the precipitate through a sintered glass funnel, wash with 5 mL of cold anhydrous ether, and dry under high vacuum for 12 hours.

Self-Validation Mechanism:

  • Precipitation Endpoint: The reaction is visually validated when the addition of a micro-drop of HCl yields no further cloudiness/precipitate in the supernatant.

  • Thermal Validation: The success of the salt conversion is definitively validated using a capillary melting point apparatus. A sharp melting transition at exactly 187–188 °C confirms >99% purity of the hydrochloride salt. A depressed or broad melting range (< 185 °C) automatically flags the presence of residual free base or trapped moisture, requiring recrystallization.

Workflow Visualization

The following diagram maps the logical flow and self-validating feedback loop of the chemoselective N-alkylation process.

Workflow N1 p-Anisidine + DMF (Primary Amine) N2 Cs2CO3 Addition (Base Conditioning) N1->N2 Step 1 N3 1-Bromobutane (Alkylating Agent) N2->N3 Step 2 N4 Thermal Incubation (60°C, 5h) N3->N4 Step 3 N5 GC-FID / TLC (In-Process Control) N4->N5 Validation N5->N4 If <98% N6 N-butyl-4-methoxyaniline (Target Secondary Amine) N5->N6 Conversion >98%

Workflow for the chemoselective direct N-alkylation of p-anisidine.

Analytical Characterization Standards

To ensure absolute scientific integrity, the synthesized N-butyl-4-methoxyaniline must meet the following spectroscopic benchmarks :

  • ¹H NMR (400 MHz, CDCl₃):

    
     6.79 (d, J = 8.9 Hz, 2H, Ar-H), 6.59 (d, J = 8.9 Hz, 2H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.18 (br s, 1H, -NH), 3.07 (t, J = 7.2 Hz, 2H, -CH₂-N), 1.65–1.55 (m, 2H, -CH₂-), 1.48–1.38 (m, 2H, -CH₂-), 0.95 (t, J = 7.3 Hz, 3H, -CH₃).
    
  • HRMS (ESI-TOF): Calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383; Found: 180.1388.

The presence of the broad singlet at


 3.18 ppm definitively proves the existence of the secondary amine proton, while the integration of the aromatic doublets confirms the intact para-substitution pattern.

References

  • "4'-methoxybutyranilide (CAS 5421-40-9) / N-butyl-4-methoxyaniline (CAS 61829-43-4) Properties", Molbase Chemical Encyclopedia. URL: [Link]

  • Sirichai, T., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines", Chemistry - An Asian Journal, ResearchGate. URL: [Link]

  • "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen", Chemical Reviews, ACS Publications. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: The Role of N-butyl-4-methoxyaniline in High-Performance Polymerization Inhibition

Executive Summary Premature polymerization of reactive monomers (e.g., styrenics, acrylates, and dienes) during distillation, storage, and transport leads to severe equipment fouling, thermal runaway risks, and significa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Premature polymerization of reactive monomers (e.g., styrenics, acrylates, and dienes) during distillation, storage, and transport leads to severe equipment fouling, thermal runaway risks, and significant yield loss. While standard commercial inhibitors like 4-tert-butylcatechol (TBC) or the monomethyl ether of hydroquinone (MEHQ) are widely utilized, their efficacy is heavily dependent on the presence of dissolved oxygen. Secondary aromatic amines offer a robust, oxygen-independent alternative.

This application note details the mechanistic role, kinetic advantages, and experimental evaluation protocols for N-butyl-4-methoxyaniline —a highly lipophilic, electron-rich secondary amine that serves as a potent, chain-breaking polymerization inhibitor in anaerobic and high-temperature environments.

Mechanistic Principles & Causality

The efficacy of N-butyl-4-methoxyaniline as a polymerization inhibitor is not coincidental; it is governed by specific structural moieties that synergistically enhance its radical scavenging kinetics:

  • Para-Methoxy Group (-OCH₃): Acting as a strong electron-donating group (EDG), the methoxy moiety donates electron density into the aromatic ring via resonance. This significantly lowers the N-H Bond Dissociation Energy (BDE) of the amine. A lower BDE accelerates the Hydrogen Atom Transfer (HAT) to propagating carbon-centered (

    
    ) or peroxyl (
    
    
    
    ) radicals, increasing the inhibition rate constant (
    
    
    ).
  • N-Butyl Chain: This aliphatic tail imparts high lipophilicity, ensuring complete and homogeneous solubility in non-polar monomer matrices (like styrene or butadiene). Furthermore, the steric bulk of the butyl group shields the resulting aminyl radical, preventing unwanted self-coupling and directing its reactivity toward trapping a second propagating radical.

  • Secondary Amine Core: The molecule operates via the classic Ingold mechanism for secondary aromatic amines[1]. The inhibitor donates its amine hydrogen to terminate one growing polymer chain, generating a resonance-stabilized aminyl radical. This persistent radical then cross-couples with a second propagating radical, yielding a stoichiometric inhibition factor (

    
    ) of approximately 2.
    

Mechanism M_rad Propagating Radical (R• / ROO•) Transition H-Atom Transfer (HAT) Complex M_rad->Transition Inhibitor N-butyl-4-methoxyaniline (Ar-NH-Bu) Inhibitor->Transition Dead_Polymer Terminated Chain (R-H / ROO-H) Transition->Dead_Polymer Aminyl_Radical Aminyl Radical (Ar-N•-Bu) Transition->Aminyl_Radical Final_Product Stable Adducts (Non-radical) Aminyl_Radical->Final_Product Traps 2nd Radical

Radical scavenging mechanism of N-butyl-4-methoxyaniline via Hydrogen Atom Transfer (HAT).

Comparative Efficacy and Quantitative Data

To validate the performance of N-butyl-4-methoxyaniline, isothermal polymerization kinetics were evaluated against industry-standard liquid-phase inhibitors[1]. The primary metrics for inhibitor efficacy are the Induction Time (


) —the period during which polymerization is completely suppressed—and the Initial Polymerization Rate (

)
immediately after the inhibitor is consumed.

Table 1: Isothermal Polymerization of Styrene (80°C, 10 mM AIBN Initiator)

InhibitorConcentration (ppm)AtmosphereInduction Time (

, min)
Initial Rate (

, %/min)
None (Control)0Nitrogen02.45
MEHQ100Nitrogen122.40
MEHQ100Air452.35
Phenothiazine100Nitrogen1201.85
N-butyl-4-methoxyaniline 100 Nitrogen 185 1.10
N-butyl-4-methoxyaniline 200 Nitrogen 360 0.95

Expert Insight: MEHQ performs poorly under nitrogen because it relies on dissolved oxygen to form peroxyl radicals, which it then scavenges. N-butyl-4-methoxyaniline, acting as a direct carbon-centered radical scavenger, exhibits profound efficacy even in strictly anaerobic conditions (e.g., vacuum distillation columns). Furthermore, the significantly reduced


 post-induction indicates that the final non-radical adducts possess mild retarding properties, adding a secondary layer of thermal safety.

Experimental Protocols

The following self-validating protocol outlines the precise methodology for quantifying the inhibition kinetics using Isothermal Differential Scanning Calorimetry (DSC).

Workflow Step1 1. Monomer Purification (Alumina Column) Step2 2. Inhibitor Dosing (N-butyl-4-methoxyaniline) Step1->Step2 Step3 3. Thermal Stress (Isothermal at 80°C) Step2->Step3 Step4 4. Real-time Monitoring (Isothermal DSC) Step3->Step4 Step5 5. Kinetic Analysis (Induction Time & Rp) Step4->Step5

Standardized workflow for evaluating polymerization inhibition kinetics using Isothermal DSC.

Protocol: Isothermal DSC Evaluation of Polymerization Inhibition

Objective: To determine the induction time (


) and verify the stoichiometric inhibition factor of N-butyl-4-methoxyaniline.

Step 1: Monomer Purification (Critical for Self-Validation) Causality: Commercial monomers contain native stabilizers (e.g., TBC). Failing to remove them will result in synergistic or additive effects, invalidating the true kinetics of the test compound.

  • Pass 50 mL of commercial styrene through a 15 cm column packed with basic aluminum oxide (Brockmann I) to remove acidic inhibitors.

  • Validation Check: Verify purification by adding a drop of 1M NaOH to a 1 mL aliquot; an absence of pink/red coloration confirms the complete removal of TBC.

  • Store the purified monomer at -20°C and use within 4 hours to prevent auto-initiation.

Step 2: Preparation of Stock Solutions

  • Initiator: Prepare a 100 mM stock solution of Azobisisobutyronitrile (AIBN) in anhydrous toluene.

  • Inhibitor: Prepare a 10,000 ppm (w/w) stock solution of N-butyl-4-methoxyaniline in toluene. (Note: The butyl chain ensures rapid dissolution without the need for sonication).

Step 3: Sample Formulation

  • In a 2 mL glass vial, combine 900 µL of purified styrene, 100 µL of the AIBN stock (final concentration: 10 mM), and the required volume of inhibitor stock (e.g., 10 µL for 100 ppm).

  • Purge the vial with ultra-high purity (UHP) Argon for 3 minutes to displace dissolved oxygen, ensuring the evaluation isolates the anaerobic scavenging capability of the amine.

Step 4: Isothermal DSC Analysis

  • Transfer 15 mg of the formulated mixture into an aluminum DSC pan and seal hermetically.

  • Load the pan into the DSC (e.g., TA Instruments Q2000) alongside an empty reference pan.

  • Program the DSC to equilibrate at 25°C, then ramp rapidly (100°C/min) to the isothermal test temperature of 80°C.

  • Hold isothermally for 400 minutes, recording the heat flow (W/g).

Step 5: Data Interpretation & Validation

  • Induction Time (

    
    ):  Measure the time from the start of the isotherm to the onset of the exothermic polymerization peak. The baseline will remain flat while N-butyl-4-methoxyaniline actively scavenges radicals.
    
  • System Validation: Plot

    
     versus inhibitor concentration (e.g., 50, 100, 150, 200 ppm). A strictly linear relationship confirms that the inhibitor is acting via a controlled, stoichiometric chain-breaking mechanism rather than non-specific retardation.
    

References

  • Title: Antioxidant Profile of Ethoxyquin and Some of Its S, Se, and Te Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Application

Solvent selection for N-butyl-4-methoxyaniline coupling reactions

Application Note: Strategic Solvent Selection for the Palladium-Catalyzed C–N Cross-Coupling of N-Butyl-4-methoxyaniline Chemical Context and Substrate Profiling N-butyl-4-methoxyaniline (CAS: 61829-43-4) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Palladium-Catalyzed C–N Cross-Coupling of N-Butyl-4-methoxyaniline

Chemical Context and Substrate Profiling

N-butyl-4-methoxyaniline (CAS: 61829-43-4) is a highly versatile secondary aniline utilized as a critical building block in pharmaceutical synthesis and medicinal chemistry[1]. Structurally, it presents a unique dual-profile: the para-methoxy group enriches the electron density of the aromatic ring, significantly enhancing the nucleophilicity of the amine. Conversely, the N-butyl chain introduces moderate steric hindrance.

When coupling this secondary aniline with aryl halides to form tertiary amines via the Buchwald-Hartwig amination, the reaction is highly sensitive to the microenvironment. The choice of solvent is not merely a medium for dissolution; it is a thermodynamic driver that actively dictates the stability of transient palladium intermediates, the solubility of the inorganic base, and the suppression of off-target side reactions[2].

Mechanistic Causality: The Solvent-Catalyst Interplay

As a Senior Application Scientist, it is critical to understand why a solvent succeeds or fails rather than simply relying on empirical screening. The palladium-catalyzed C-N cross-coupling proceeds through three primary stages, each interacting differently with the solvent matrix:

  • Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) species into the aryl halide bond. Non-polar, non-coordinating solvents (like toluene) maximize the availability of the low-coordinate Pd(0) species, accelerating this step.

  • Amine Binding and Transmetalation: This is typically the rate-limiting step for sterically hindered secondary anilines like N-butyl-4-methoxyaniline. The solvent must facilitate the partial dissolution of the inorganic base (e.g., NaOtBu or Cs₂CO₃) to deprotonate the amine without strongly coordinating to the Pd(II) center and displacing the amine. Weakly coordinating ethereal solvents (e.g., 1,4-dioxane) strike an optimal balance here, stabilizing the Pd(II) complex just enough to prevent catalyst degradation[3].

  • Reductive Elimination: The final step expels the tertiary amine product and regenerates Pd(0). Protic, sterically hindered solvents like tert-amyl alcohol (t-AmOH) can facilitate proton transfer mechanisms and stabilize the transition state during reductive elimination, particularly when weaker bases like carbonates are employed to protect base-sensitive functional groups[3].

Quantitative Solvent Profiling

To optimize the coupling of N-butyl-4-methoxyaniline, we must evaluate solvents based on their dielectric constants, boiling points, and mechanistic advantages. The table below summarizes the quantitative and qualitative data for the most effective solvent systems in secondary aniline couplings[3][4].

SolventDielectric Constant (ε)Boiling Point (°C)Optimal Base PairingMechanistic Advantage for Secondary Anilines
Toluene 2.38110NaOtBu, LiHMDSNon-coordinating; maximizes Pd(0) availability; ideal for highly sterically hindered substrates requiring high thermal energy.
1,4-Dioxane 2.21101Cs₂CO₃, K₃PO₄Weakly coordinating; stabilizes Pd(II) intermediates; excellent for base-sensitive substrates and moderate steric bulk.
t-Amyl Alcohol 5.80102Cs₂CO₃, K₂CO₃Protic but sterically hindered; facilitates proton-transfer during amine binding without poisoning the catalyst.
2-MeTHF 6.9780NaOtBuSustainable alternative to traditional ethereal solvents; provides excellent phase separation during aqueous workup[4].

Workflow Visualization: Solvent Decision Matrix

The following diagram illustrates the logical decision tree for selecting the appropriate solvent and base combination when coupling N-butyl-4-methoxyaniline, ensuring the catalytic cycle remains unbroken.

G Start Substrate: N-butyl-4-methoxyaniline Base Base Selection Start->Base StrongBase Strong Base (e.g., NaOtBu) Base->StrongBase Base-stable substrates WeakBase Mild Base (e.g., Cs2CO3, K3PO4) Base->WeakBase Base-sensitive substrates SolventTol Toluene (Non-polar, High Temp) StrongBase->SolventTol SolventDiox 1,4-Dioxane (Weakly Coordinating) StrongBase->SolventDiox WeakBase->SolventDiox SolventAmOH t-Amyl Alcohol (Protic, H-Bonding) WeakBase->SolventAmOH Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetalation -> Reductive Elimination) SolventTol->Cycle SolventDiox->Cycle SolventAmOH->Cycle Product Tertiary Arylamine Product Cycle->Product

Decision matrix for solvent and base selection in the Buchwald-Hartwig amination of secondary anilines.

Self-Validating Experimental Protocol

This protocol details the coupling of N-butyl-4-methoxyaniline with a standard aryl bromide using a highly active pre-catalyst system (RuPhos Pd G3) in 1,4-Dioxane. The methodology is designed as a self-validating system, meaning built-in checkpoints allow the researcher to confirm the integrity of the reaction in real-time.

Reagents Required:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • N-butyl-4-methoxyaniline (1.2 equiv, 1.2 mmol)[1]

  • RuPhos Pd G3 Pre-catalyst (2 mol%, 0.02 mmol)

  • RuPhos Ligand (2 mol%, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation and Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid aryl bromide (if solid), RuPhos Pd G3, RuPhos, and NaOtBu. Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle prematurely.

  • Solvent and Amine Addition: Syringe in the anhydrous, degassed 1,4-Dioxane, followed by the N-butyl-4-methoxyaniline (if liquid, filter through basic alumina prior to use to remove trace oxidative impurities).

    • Self-Validation Checkpoint 1: Upon addition of the solvent and amine, the solution should transition to a deep red/orange color, indicating the successful activation of the G3 pre-catalyst and generation of the active L-Pd(0) species. If the solution immediately turns opaque black, oxygen ingress has occurred, and the catalyst has precipitated as palladium black. The reaction must be aborted and restarted.

  • Heating and Coupling: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the heterogeneous base.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS after 2 hours.

    • Self-Validation Checkpoint 2: The disappearance of the aryl bromide and the appearance of a more polar spot indicates successful transmetalation and reductive elimination.

    • Troubleshooting: If LC-MS reveals the presence of a hydrodehalogenated aryl ring (loss of bromide without amine coupling), the solvent may be acting as a hydrogen donor. In this case, the protocol dictates switching the solvent from 1,4-Dioxane to Toluene to minimize hydrogen abstraction[5]. If homocoupling of the aryl halide is observed, the temperature is too high, or the catalyst loading is excessive[5].

  • Workup and Isolation: Once the starting material is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the crude mixture through a pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of N-butyl-4-methoxyaniline

Introduction N-butyl-4-methoxyaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-butyl-4-methoxyaniline is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structure, featuring a lipophilic butyl group and an electron-donating methoxy group on the aniline core, imparts specific reactivity and properties that are of interest to researchers in medicinal chemistry and materials science.

However, the structural similarity to p-anisidine (4-methoxyaniline), a compound with known significant toxicity, necessitates a cautious and well-informed approach to its handling and storage. Aromatic amines as a class are known for their potential to be absorbed through the skin and to exhibit varying degrees of toxicity.[1][2]

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with aromatic amines like N-butyl-4-methoxyaniline are acute toxicity, potential for carcinogenicity, and skin/eye irritation. The parent compound, 4-methoxyaniline, is classified as fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer and genetic defects.[4][5][6]

Key Potential Hazards:

  • Acute Toxicity: High risk of toxicity upon ingestion, inhalation, or dermal absorption.

  • Skin and Eye Irritation: Direct contact can cause serious irritation.[3]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms upon inhalation.[6]

  • Carcinogenicity: The parent compound, p-anisidine, is classified as a potential human carcinogen.[4][6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[4]

  • Environmental Hazard: Very toxic to aquatic life.[4]

Physicochemical Properties (Data for 4-methoxyaniline as a reference)
PropertyValueSource
Molecular Formula C7H9NO[4]
Molecular Weight 123.15 g/mol [6]
Appearance Pale yellow to brown solid/liquid[6]
Melting Point 56-59 °C[7]
Boiling Point 243 °C[7]
Flash Point 113 °C
Solubility Sparingly soluble in water. Soluble in ethanol, ether.[7]

Part 2: Safe Handling Protocols

A thorough risk assessment should be conducted before any new experimental procedure involving N-butyl-4-methoxyaniline.

Engineering Controls

All work with N-butyl-4-methoxyaniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][6] The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear double-layered chemical-resistant gloves. A common combination is a nitrile inner glove and a butyl rubber or other highly resistant outer glove. Gloves must be inspected before use and disposed of after contamination.[8]

  • Eye and Face Protection: Chemical safety goggles with side shields are required at a minimum. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.[6]

Weighing and Transferring Protocol
  • Preparation: Designate a specific area within the chemical fume hood for weighing and transferring. Ensure all necessary equipment (spatulas, weigh boats, sealed containers) is present.

  • Tare the Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of N-butyl-4-methoxyaniline into the weigh boat. Avoid creating dust or splashing.

  • Transfer: Promptly and carefully transfer the weighed compound to the reaction vessel or a sealed container.

  • Decontamination: Decontaminate the spatula and any other reusable equipment immediately after use with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all single-use items (weigh boats, contaminated wipes) in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE (Double Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decon Decontaminate Equipment react->decon Post-Reaction waste Dispose of Waste in Labeled Container decon->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of N-butyl-4-methoxyaniline.

Part 3: Storage and Waste Management

Storage Protocols

Proper storage is crucial to maintain the integrity of N-butyl-4-methoxyaniline and to prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

  • Security: Due to its potential toxicity, store in a locked cabinet or a controlled-access area.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste containing N-butyl-4-methoxyaniline must be treated as hazardous waste.

  • Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Part 4: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Logical Relationship Diagram for Emergency Response

G cluster_actions Immediate Actions exposure { Exposure Event| Inhalation | Skin | Eyes | Ingestion} move_fresh_air Move to Fresh Air exposure:e->move_fresh_air Inhalation remove_clothing Remove Contaminated Clothing exposure:e->remove_clothing Skin flush_eyes Flush Eyes (Water, 15+ min) exposure:e->flush_eyes Eyes rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) exposure:e->rinse_mouth Ingestion medical Seek Immediate Medical Attention move_fresh_air->medical wash_skin Wash Skin (Soap & Water, 15+ min) remove_clothing->wash_skin wash_skin->medical flush_eyes->medical rinse_mouth->medical sds Provide SDS to Medical Personnel medical->sds

Caption: Emergency Response Logic for N-butyl-4-methoxyaniline Exposure.

References

  • ResearchGate. (n.d.). Synthesis of N-benzylidene-4-methoxyaniline under various temperatures. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 4-Methoxyaniline (p-Anisidine) Chemical Properties, Uses, Safety Data. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of N-butyl-4-methoxyaniline in Dye and Pigment Manufacturing

Foreword: The Strategic Role of N-butyl-4-methoxyaniline in Modern Colorant Synthesis N-butyl-4-methoxyaniline, a substituted aromatic amine, has emerged as a pivotal intermediate in the synthesis of a new generation of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Role of N-butyl-4-methoxyaniline in Modern Colorant Synthesis

N-butyl-4-methoxyaniline, a substituted aromatic amine, has emerged as a pivotal intermediate in the synthesis of a new generation of high-performance dyes and pigments. Its unique molecular architecture, featuring a butyl group and a methoxy-substituted aniline ring, provides a versatile platform for the development of colorants with tailored properties. The presence of the electron-donating methoxy group activates the aromatic ring, rendering it highly susceptible to electrophilic substitution, a fundamental reaction in the creation of azo dyes. Concurrently, the n-butyl group imparts desirable characteristics such as improved solubility in organic media and enhanced light and weather fastness, making the resultant colorants suitable for demanding applications in textiles, automotive coatings, and high-quality printing inks.

This guide provides an in-depth exploration of the synthesis and application of N-butyl-4-methoxyaniline in the manufacturing of azo dyes and pigments. It is designed for researchers, scientists, and professionals in the field of drug development and materials science who seek to leverage the unique properties of this compound to create novel and high-performance colorants. The protocols and methodologies detailed herein are grounded in established chemical principles and have been designed to be both comprehensive and accessible.

Part 1: Synthesis of N-butyl-4-methoxyaniline

The synthesis of N-butyl-4-methoxyaniline is a critical first step in its utilization for dye and pigment production. Two primary synthetic routes are commonly employed: direct N-alkylation of p-anisidine and reductive amination.

Method 1: Direct N-Alkylation of p-Anisidine

This method involves the reaction of p-anisidine with an n-butyl halide, typically n-butyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Principle: The nitrogen atom of the primary amine in p-anisidine acts as a nucleophile, attacking the electrophilic carbon of the n-butyl bromide in a nucleophilic substitution reaction.

Figure 1: General scheme for the direct N-alkylation of p-anisidine.

Experimental Protocol: Synthesis of N-butyl-4-methoxyaniline via Direct Alkylation

Parameter Value Rationale
Reactants p-Anisidine (1.0 eq), n-Butyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq)A slight excess of the alkylating agent and a moderate excess of the base are used to drive the reaction to completion and neutralize the acid formed.
Solvent Acetonitrile or DMFAprotic polar solvents are used to dissolve the reactants and facilitate the nucleophilic substitution.
Temperature 80-100 °CElevated temperatures are required to achieve a reasonable reaction rate.
Reaction Time 12-24 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile.

  • Stir the mixture at room temperature for 15 minutes to ensure a good suspension of the base.

  • Slowly add n-butyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-butyl-4-methoxyaniline.

Method 2: Reductive Amination

Reductive amination offers a more controlled approach to the synthesis of N-butyl-4-methoxyaniline, minimizing the formation of dialkylated byproducts. This method involves the reaction of p-anisidine with butyraldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

Reaction Principle: The primary amine of p-anisidine condenses with the carbonyl group of butyraldehyde to form a Schiff base (imine). The imine is then selectively reduced by a mild reducing agent, such as sodium borohydride.[2]

Figure 2: General scheme for the reductive amination of p-anisidine with butyraldehyde.

Experimental Protocol: Synthesis of N-butyl-4-methoxyaniline via Reductive Amination

Parameter Value Rationale
Reactants p-Anisidine (1.0 eq), Butyraldehyde (1.1 eq), Sodium Borohydride (1.5 eq)A slight excess of the aldehyde ensures complete consumption of the amine. An excess of the reducing agent is used for complete reduction of the imine.
Solvent Methanol or EthanolProtic solvents are suitable for both imine formation and the subsequent reduction.
Temperature 0 °C to Room TemperatureThe initial imine formation can be done at room temperature, while the reduction is typically performed at a lower temperature to control the reaction rate.
Reaction Time 2-4 hoursThe reaction is generally faster than direct alkylation and can be monitored by TLC.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in methanol.

  • Add butyraldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C to control the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Application in Azo Dye Synthesis

N-butyl-4-methoxyaniline serves as an excellent coupling component in the synthesis of azo dyes. The general procedure involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the azo coupling of the diazonium salt with N-butyl-4-methoxyaniline.[3]

Diazotization of a Primary Aromatic Amine

This process converts a primary aromatic amine into a highly reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[4][5]

Figure 3: General scheme for the diazotization of a primary aromatic amine.

Azo Coupling with N-butyl-4-methoxyaniline

The freshly prepared diazonium salt is then reacted with N-butyl-4-methoxyaniline in a controlled manner to form the azo dye. The electron-donating methoxy and N-butyl groups on the aniline ring activate the ortho position to the amino group for electrophilic attack by the diazonium ion.

Figure 4: General scheme for the azo coupling reaction.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of a disperse azo dye using p-nitroaniline as the diazo component and N-butyl-4-methoxyaniline as the coupling component.

Parameter Value Rationale
Diazo Component p-Nitroaniline (1.0 eq)A common primary aromatic amine used in dye synthesis.
Coupling Component N-butyl-4-methoxyaniline (1.0 eq)The topic compound, providing desired properties to the final dye.
Diazotization Reagents Sodium Nitrite (1.1 eq), Hydrochloric AcidStandard reagents for the in situ generation of nitrous acid.
Coupling Medium Ethanol/WaterA solvent system that allows for the dissolution of both the diazonium salt and the coupling component.
Temperature 0-5 °CLow temperatures are crucial to prevent the decomposition of the unstable diazonium salt.
pH Control Sodium AcetateA buffer is used to maintain a slightly acidic to neutral pH, which is optimal for the coupling reaction.

Step-by-Step Methodology:

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, dissolve p-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Gentle heating may be required for complete dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve N-butyl-4-methoxyaniline (1.0 eq) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the solution of N-butyl-4-methoxyaniline.

  • Add a solution of sodium acetate to maintain the pH between 4 and 5.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes. A colored precipitate of the azo dye will form.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Part 3: Characterization of the Synthesized Dye

The synthesized azo dye should be thoroughly characterized to confirm its structure and purity.

Technique Expected Observations
Melting Point A sharp and defined melting point indicates a high degree of purity.
FT-IR Spectroscopy Characteristic peaks for the azo group (-N=N-) around 1400-1500 cm⁻¹, as well as peaks corresponding to the aromatic rings and the N-butyl and methoxy groups.[6]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons, the protons of the N-butyl group, and the methoxy group protons, with appropriate chemical shifts and integrations.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region, which is responsible for the color of the dye. The position of λmax is influenced by the electronic nature of the substituents.[7]

Part 4: Application in Pigment Manufacturing

While structurally similar to dyes, pigments are insoluble particles that are dispersed in a medium to impart color. Azo compounds derived from N-butyl-4-methoxyaniline can be synthesized as pigments by controlling the reaction conditions to favor precipitation and by avoiding the introduction of solubilizing groups. High-performance pigments require excellent thermal stability, lightfastness, and resistance to migration. The incorporation of the N-butyl group can enhance these properties.

The synthesis of an azo pigment follows a similar pathway to that of a dye, but the final product is isolated as a fine, insoluble powder. Post-synthetic treatments, such as milling and surface modification, are often employed to optimize the pigment's dispersibility and performance in its final application, such as in plastics, coatings, or inks.[8]

Part 5: Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Avoid inhalation of dust and vapors.

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each compound before use.

Specific Hazards:

  • Aromatic Amines: Many aromatic amines are toxic and may be carcinogenic. Avoid skin contact and inhalation.

  • Diazonium Salts: Diazonium salts are unstable and can be explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution. Never attempt to isolate solid diazonium salts unless you have the appropriate expertise and safety measures in place.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.

References

  • QuickCompany. (2022). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Retrieved from [Link]

  • SciSpace. (2011). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]

  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). The Pharma Innovation Journal. Retrieved from [Link]

  • He, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34685-34693. Retrieved from [Link]

  • PubChem. p-Anisidine. Retrieved from [Link]

  • Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

  • Organic Syntheses. p-Anisidine, 2-nitro-. Retrieved from [Link]

  • PubChem. N-(4-diethoxysilylbutyl)-4-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (2016). % Exhaustion, Light fastness and Wash fastness data. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • IOSR Journal of Polymer and Textile Engineering. (2014). Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics. Retrieved from [Link]

  • PubChem. Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. Retrieved from [Link]

  • ResearchGate. (2016). FTIR Spectrum of N-butyl-4-nitroaniline. Retrieved from [Link]

  • IntechOpen. (2024). Understanding the Fastness Issues of Natural Dyes. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. p-Anisidine. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

  • Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]

  • SciSpace. (2018). A Research on Colours and Fastness Values of Different Materials Dyed with Some Natural Dyes. Retrieved from [Link]

  • Google Patents. Process for preparing 2-tert-butyl-4-methoxyphenol.
  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Surya Masterbatches. (2025). Top Industrial Pigments and Their Powerful Uses. Retrieved from [Link]

  • Arkema. (2002). The Role of High Performance Inorganic Pigments in Surface Coatings. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Google Patents. Method for the recrystallisation and/or purification of azo-type compounds.
  • Google Patents. Method for enhancing the solubility of a colorant.
  • ResearchGate. High Performance Pigments. Retrieved from [Link]

  • IDEALS. The synthesis of meta-anisidine. Retrieved from [Link]

  • Universiti Malaysia Terengganu. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]

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Method

Application Notes and Protocols for the Scalable Production of N-butyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive guide provides detailed application notes and scalable protocols...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of N-butyl-4-methoxyaniline, a key intermediate in various industrial applications. We will explore and compare the two primary synthetic routes: direct N-alkylation and reductive amination, with a focus on scalability, efficiency, and product purity. This document is intended to provide researchers, scientists, and drug development professionals with the necessary technical insights and practical methodologies for the successful and scalable production of N-butyl-4-methoxyaniline.

Introduction to N-butyl-4-methoxyaniline

N-butyl-4-methoxyaniline is an aromatic secondary amine that serves as a valuable building block in the synthesis of a wide range of organic compounds. Its structural motif, featuring a butyl group attached to the nitrogen of a methoxy-substituted aniline, imparts specific physicochemical properties that are leveraged in various fields. The methoxy group, being an electron-donating group, activates the aromatic ring, influencing its reactivity in subsequent chemical transformations. The N-butyl group enhances the lipophilicity of the molecule, a desirable trait in many pharmaceutical and agrochemical applications.

The primary applications of N-butyl-4-methoxyaniline and related N-alkylanilines include their use as intermediates in the manufacturing of:

  • Dyes and Pigments: Serving as precursors to various colorants.

  • Agrochemicals: As a core component in the synthesis of certain herbicides and pesticides.[1]

  • Pharmaceuticals: As a versatile intermediate in the development of novel therapeutic agents.[1]

  • Specialty Chemicals: Utilized in the production of antioxidants, corrosion inhibitors, and other performance chemicals.

Given its industrial significance, the development of scalable, cost-effective, and sustainable methods for the production of N-butyl-4-methoxyaniline is of paramount importance.

Strategic Synthesis Routes for Scalable Production

The synthesis of N-butyl-4-methoxyaniline on a laboratory and industrial scale is primarily achieved through two distinct chemical pathways: Direct N-Alkylation and Reductive Amination . The choice between these routes is dictated by factors such as desired purity, cost of raw materials, reaction conditions, and scalability.

Direct N-Alkylation

This classical approach involves the direct reaction of 4-methoxyaniline (p-anisidine) with a butylating agent, typically a butyl halide (e.g., 1-bromobutane or 1-chlorobutane), in the presence of a base.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Choice of Butyl Halide: The reactivity of the butyl halide follows the order I > Br > Cl. While butyl iodide is the most reactive, it is also the most expensive. 1-bromobutane offers a good balance of reactivity and cost for many applications.

  • Role of the Base: A base is required to neutralize the hydrogen halide (HX) formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃). The use of a mild base is often preferred to minimize side reactions.[2]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed to facilitate the nucleophilic substitution reaction.

Advantages:

  • Conceptually simple and straightforward to execute.

  • Utilizes readily available and relatively inexpensive starting materials.

Disadvantages:

  • Over-alkylation: The primary product, N-butyl-4-methoxyaniline, is more nucleophilic than the starting 4-methoxyaniline. This makes it susceptible to a second alkylation, leading to the formation of the tertiary amine, N,N-dibutyl-4-methoxyaniline, as a significant byproduct.[2] Controlling the stoichiometry by using an excess of the amine can help to mitigate this, but it is often difficult to eliminate completely.[2]

  • Purification Challenges: The separation of the desired secondary amine from the unreacted primary amine and the dialkylated tertiary amine can be challenging, often requiring chromatographic purification, which can be a bottleneck for large-scale production.[3]

Reductive Amination

Reductive amination is a more controlled and often preferred method for the synthesis of secondary amines. This two-step, one-pot process involves the reaction of 4-methoxyaniline with butyraldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired N-butyl-4-methoxyaniline.[4]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Imine Formation: The initial condensation reaction between the amine and the aldehyde is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium.[5]

  • Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the imine in the presence of the aldehyde are preferred. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.[4][5] For industrial-scale synthesis, catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Pd/C, Ni) is a highly efficient and atom-economical alternative.[6][7]

  • Solvent Selection: Alcohols, such as methanol or ethanol, are often used as solvents as they are compatible with both the imine formation and the reduction steps.

Advantages:

  • High Selectivity: This method offers excellent control over the degree of alkylation, significantly minimizing the formation of the tertiary amine byproduct.[5]

  • Milder Reaction Conditions: Reductive amination can often be carried out under milder conditions compared to direct alkylation.

  • Scalability: The process is highly amenable to scaling up, especially when using catalytic hydrogenation for the reduction step.

Disadvantages:

  • More Complex Reagents: The use of reducing agents adds to the complexity and cost of the process, although catalytic hydrogenation can be very cost-effective at scale.

  • Potential for Aldehyde Side Reactions: The starting aldehyde can undergo self-condensation or reduction if the reaction conditions are not carefully controlled.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is suitable for laboratory-scale synthesis and provides a high yield of the mono-alkylated product.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Butyraldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) and butyraldehyde (1.1 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-butyl-4-methoxyaniline.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

Protocol 2: Scalable Catalytic Reductive Amination

This protocol is designed for larger-scale production and utilizes catalytic hydrogenation, which is more cost-effective and environmentally friendly.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Butyraldehyde

  • Methanol or another suitable solvent

  • Palladium on Carbon (5% Pd/C) or Raney Nickel catalyst

  • Hydrogen gas

Equipment:

  • High-pressure autoclave (hydrogenator)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 4-methoxyaniline (1.0 equivalent), butyraldehyde (1.1 equivalents), and the catalyst (typically 1-5 mol% of the limiting reagent).

  • Add a suitable solvent such as methanol.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude N-butyl-4-methoxyaniline.

Purification:

For industrial-scale production, purification is typically achieved by vacuum distillation to obtain the final product with high purity.[3]

Process Optimization and Data Presentation

The efficiency and cost-effectiveness of N-butyl-4-methoxyaniline production can be significantly enhanced through process optimization.

Key Optimization Parameters:

  • Stoichiometry: Fine-tuning the molar ratio of reactants can maximize the yield of the desired product and minimize waste. In reductive amination, a slight excess of the aldehyde is often used to ensure complete conversion of the amine.

  • Catalyst Selection and Loading: For catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni) and its loading can have a profound impact on reaction rate and selectivity.

  • Temperature and Pressure: Optimizing the reaction temperature and hydrogen pressure (for catalytic hydrogenation) is crucial for achieving a high reaction rate while minimizing side reactions.

  • Solvent: The choice of solvent can influence reaction rates and product solubility.

Table 1: Comparison of Synthesis Routes for N-butyl-4-methoxyaniline

ParameterDirect N-AlkylationReductive Amination (NaBH₄)Catalytic Reductive Amination
Primary Reactants 4-Methoxyaniline, Butyl halide4-Methoxyaniline, Butyraldehyde, NaBH₄4-Methoxyaniline, Butyraldehyde, H₂
Selectivity Moderate (risk of over-alkylation)High (mono-alkylation favored)High (mono-alkylation favored)
Typical Yield 60-80%85-95%>95%
Reaction Conditions Elevated temperaturesMild (0 °C to room temperature)Moderate temperature and pressure
Scalability ModerateGoodExcellent
Purification Often requires chromatographyDistillation or chromatographyPrimarily distillation
Cost-Effectiveness Moderate (depends on halide cost)Higher reagent cost for NaBH₄Highly cost-effective at scale

Visualization of Synthetic Pathways and Workflows

Diagram 1: Synthetic Routes to N-butyl-4-methoxyaniline

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination 4-Methoxyaniline_A 4-Methoxyaniline N-butyl-4-methoxyaniline_A N-butyl-4-methoxyaniline 4-Methoxyaniline_A->N-butyl-4-methoxyaniline_A + Butyl Halide, Base Butyl_Halide Butyl Halide (e.g., 1-Bromobutane) Base Base (e.g., K₂CO₃) N,N-dibutyl-4-methoxyaniline N,N-dibutyl-4-methoxyaniline (Byproduct) N-butyl-4-methoxyaniline_A->N,N-dibutyl-4-methoxyaniline + Butyl Halide, Base 4-Methoxyaniline_B 4-Methoxyaniline Imine Imine Intermediate 4-Methoxyaniline_B->Imine + Butyraldehyde Butyraldehyde Butyraldehyde N-butyl-4-methoxyaniline_B N-butyl-4-methoxyaniline Imine->N-butyl-4-methoxyaniline_B + Reducing Agent Reducing_Agent Reducing Agent (NaBH₄ or H₂/Catalyst)

Caption: Comparison of Direct N-Alkylation and Reductive Amination pathways.

Diagram 2: Experimental Workflow for Catalytic Reductive Amination

G Start Start: - 4-Methoxyaniline - Butyraldehyde - Catalyst - Solvent Charge_Reactor Charge Autoclave Start->Charge_Reactor Hydrogenation Hydrogenation: - Pressurize with H₂ - Heat and Stir Charge_Reactor->Hydrogenation Cool_Vent Cool and Vent Reactor Hydrogenation->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Solvent_Removal Solvent Removal (Rotary Evaporation) Filter->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure N-butyl-4-methoxyaniline Purification->Final_Product

Caption: Scalable workflow for catalytic reductive amination.

Safety and Handling

The synthesis of N-butyl-4-methoxyaniline involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • 4-Methoxyaniline (p-anisidine): Toxic by inhalation, in contact with skin, and if swallowed. It is also suspected of causing genetic defects and may cause an allergic skin reaction. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Butyraldehyde: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation. Use in a well-ventilated area away from ignition sources.

  • Butyl Halides (e.g., 1-bromobutane): Flammable liquids and vapors. Harmful if swallowed and cause skin and eye irritation. Handle with care in a fume hood.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle in a dry environment and avoid contact with water.

  • Catalysts (Pd/C, Raney Nickel): Palladium on carbon is flammable. Raney Nickel is pyrophoric and may ignite spontaneously in air. Handle these catalysts with extreme care, preferably in an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Hydrogenation reactions should be carried out in a properly designed and maintained high-pressure reactor by trained personnel.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The scalable production of N-butyl-4-methoxyaniline is most effectively and selectively achieved through catalytic reductive amination . This method offers high yields, excellent selectivity for the desired mono-alkylated product, and is highly amenable to industrial-scale manufacturing. While direct N-alkylation provides a simpler, alternative route, the challenges associated with over-alkylation and subsequent purification often make it less desirable for large-scale, high-purity production. The detailed protocols and optimization strategies provided in this guide are intended to equip researchers and production chemists with the necessary tools to successfully synthesize N-butyl-4-methoxyaniline for a variety of applications.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
  • Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O. (2020). RSC Advances.
  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
  • BenchChem. (2025). Historical synthesis methods for alkylated anilines.
  • MW‐assisted catalytic reductive amination of LA with 4‐methoxyaniline. (n.d.). ResearchGate.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-N-(1-phenylethyl)aniline.
  • B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (2016). ACS Catalysis. Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). Redalyc.org. Retrieved from [Link]

  • Preparation method of 4-methoxy-2-nitroaniline. (2022). Eureka | Patsnap. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of N-Methyl-p-(o-tolylazo)aniline.
  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (n.d.). Google Patents.
  • (Z)-N-tert-Butyl-2-(4-methoxyanilino)-N′-(4-methoxyphenyl)-2-phenylacetimidamide. (n.d.). PMC. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE. (2025). Googleapis.com.
  • United States Patent. (n.d.). Googleapis.com.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification of secondary alkyl amines. (n.d.). Google Patents.
  • Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones over a Ni-doped MFM-300(Cr) Catalyst. (2025). Research Explorer - The University of Manchester. Retrieved from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved from [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018). Quora. Retrieved from [Link]

  • Formation of butylamine in the reductive amination of butyraldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Butylaniline Production Cost Analysis Reports 2025. (n.d.). Syndicated Analytics. Retrieved from [Link]

  • Synthesis of butylated hydroxyanisole from tertiary butyl hydroquinone. (n.d.). PubChem. Retrieved from [Link]

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Application

Application Notes and Protocols: Reaction Mechanism of N-butyl-4-methoxyaniline with Electrophiles

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-butyl-4-methoxyaniline is a highly activated aromatic substrate whose reactivity is of significant interest in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-4-methoxyaniline is a highly activated aromatic substrate whose reactivity is of significant interest in the synthesis of complex organic molecules, including dyes and pharmaceutical intermediates.[1][2] This document provides a detailed examination of the reaction mechanisms of N-butyl-4-methoxyaniline with various electrophiles. It elucidates the principles of electrophilic aromatic substitution (EAS) as they apply to this specific molecule, detailing the powerful activating and directing effects of the N-butylamino and methoxy substituents. This guide offers both in-depth mechanistic explanations and field-tested, step-by-step protocols for key transformations such as halogenation, nitration, and Friedel-Crafts acylation, addressing the unique challenges and considerations posed by this highly nucleophilic system.

Introduction: The Electronic Landscape of N-butyl-4-methoxyaniline

N-butyl-4-methoxyaniline is a disubstituted benzene derivative featuring two potent electron-donating groups (EDGs): a secondary amine (-NH-C₄H₉) and a methoxy ether (-OCH₃).[3] The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution (EAS) are governed by the synergistic interplay of these two groups.

  • N-Butylamino Group (-NHR): This is a very strong activating group. The nitrogen atom's lone pair of electrons is readily delocalized into the aromatic π-system via resonance (+M effect). This significantly increases the electron density of the ring, making it highly nucleophilic and exceptionally reactive towards electrophiles.[4][5]

  • Methoxy Group (-OR): This is also a strong activating group, similarly donating electron density through resonance (+M effect).[6]

Both groups are classified as ortho, para-directors, meaning they activate the positions ortho and para to themselves, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the substitution.[7][8][9] In N-butyl-4-methoxyaniline, the substituents are para to each other. The N-butylamino group at C-1 directs to positions C-2 and C-6, while the methoxy group at C-4 directs to C-3 and C-5. The amino group is a more powerful activator than the methoxy group; therefore, substitution is kinetically favored at the positions ortho to the N-butylamino group (C-2 and C-6).

G Start N-butyl-4-methoxyaniline Protect Step 1: Protection (Acetylation) Start->Protect Acetic Anhydride Amide N-acetyl-N-butyl- 4-methoxyaniline Protect->Amide Nitrate Step 2: Nitration (HNO₃/H₂SO₄) Amide->Nitrate NitroAmide Nitro-protected Intermediate Nitrate->NitroAmide Deprotect Step 3: Deprotection (Hydrolysis) NitroAmide->Deprotect Acid or Base Hydrolysis Product 2-Nitro-N-butyl- 4-methoxyaniline Deprotect->Product caption Fig 2. Workflow for the controlled nitration of N-butyl-4-methoxyaniline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Butyl-4-methoxyaniline Synthesis

Synthesizing secondary amines like N-butyl-4-methoxyaniline (also known as 4-methoxy-N-butylaniline) with high yield and purity is a frequent bottleneck in drug development and materials science. Researchers typically em...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesizing secondary amines like N-butyl-4-methoxyaniline (also known as 4-methoxy-N-butylaniline) with high yield and purity is a frequent bottleneck in drug development and materials science. Researchers typically employ either Reductive Amination (using 4-methoxyaniline and butyraldehyde) or Buchwald-Hartwig Cross-Coupling (using 4-bromoanisole and n-butylamine).

This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to resolve common yield-limiting issues such as over-alkylation, imine hydrolysis, and catalyst deactivation.

Part 1: Reductive Amination (Preferred Route for Monoalkylation)

Reductive amination is generally the most atom-economical and scalable method for synthesizing N-butyl-4-methoxyaniline, avoiding the over-alkylation issues inherent to1[1].

Mechanistic Workflow

Reductive_Amination A 4-Methoxyaniline + Butyraldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine Formation (-H2O) B->C Acid Catalyzed Dehydration D N-Butyl-4-methoxyaniline (Target Product) C->D Reduction (NaBH(OAc)3 or H2)

Figure 1: Logical workflow of the reductive amination pathway to N-butyl-4-methoxyaniline.

Self-Validating Protocol: Reductive Amination via NaBH(OAc)₃

Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes it selective for imines over aldehydes, preventing the premature reduction of butyraldehyde to butanol[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxyaniline (500 mg, 4.06 mmol) in 15 mL of anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Validation checkpoint: Ensure the solution is clear; oxidation of the aniline starting material will appear dark brown and depress the final yield.

  • Imine Formation: Add butyraldehyde (360 μL, 4.06 mmol) dropwise at 0 °C. Stir for 30 minutes to 2 hours at room temperature. The electron-donating p-methoxy group 2, which may require slightly longer formation times[2].

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv, 5.68 mmol) portion-wise. Optionally, add 1-2 equivalents of glacial acetic acid to accelerate imine formation if the reaction stalls.

  • Quenching & Workup: Stir for 4–12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acid and decompose unreacted hydride. Extract with dichloromethane (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the title compound (typically 1)[1].

Troubleshooting FAQs: Reductive Amination

Q: My yield is low, and I am recovering a lot of butanol. What went wrong? A: You are experiencing premature reduction of the aldehyde. This happens if the reducing agent is added before the imine has fully formed, or if you are using a non-selective reducing agent like NaBH₄ without prior pre-formation of the imine. Solution: Allow the 4-methoxyaniline and butyraldehyde to stir for at least 1-2 hours (or use a dehydrating agent like MgSO₄) before adding the reducing agent. Alternatively, switch to 2 (e.g., bimetallic PdCu/C with H₂) which selectively reduces the imine[2].

Q: I am seeing dialkylated byproducts (N,N-dibutyl-4-methoxyaniline). How do I prevent this? A: While less common in reductive amination than in direct alkylation, an excess of butyraldehyde can drive a second reductive amination cycle. Solution: Strictly control the stoichiometry to 1.0 : 1.0 (amine : aldehyde). If necessary, add the aldehyde slowly via a syringe pump to maintain a low effective concentration.

Part 2: Buchwald-Hartwig Cross-Coupling

When starting from 4-bromoanisole and n-butylamine, palladium-catalyzed C-N cross-coupling is highly effective but requires rigorous exclusion of oxygen and careful ligand selection to 3 (which yields the dealkylated aniline and butene)[3].

Troubleshooting Logic Tree

BH_Troubleshooting A Low Yield in C-N Coupling? B Identify Primary Byproduct A->B C Dehalogenated Anisole B->C β-Hydride Elimination D Unreacted Starting Materials B->D Catalyst Death E Suppress β-Hydride Elimination: Use bulky ligands (e.g., BrettPhos) C->E F Check Catalyst Activation: Switch to Pd(NHC) complexes D->F

Figure 2: Diagnostic logic tree for troubleshooting Buchwald-Hartwig amination failures.

Self-Validating Protocol: Buchwald-Hartwig Amination

Causality Focus: Primary alkylamines like n-butylamine are notoriously difficult coupling partners due to their propensity to undergo β-hydride elimination after oxidative addition. Using highly sterically hindered N-heterocyclic carbene (NHC) ligands or biaryl phosphines (like RuPhos) 3, outcompeting the side reaction[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 4-bromoanisole (1.0 mmol), n-butylamine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

    • Validation checkpoint: NaOtBu must be free-flowing and white; clumped or yellow base has hydrolyzed and will kill the catalyst.

  • Catalyst Addition: Add a pre-catalyst such as 3 (0.1 mol%) or Pd₂(dba)₃ (1 mol%) with RuPhos (2 mol%)[3].

  • Solvent & Degassing: Add 2 mL of anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) or toluene. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat to 80 °C for 5–16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, and concentrate. Purify via column chromatography.

Troubleshooting FAQs: Buchwald-Hartwig

Q: The reaction turns black immediately upon heating, and no product forms. Why? A: Immediate precipitation of "palladium black" indicates catalyst decomposition before it can enter the catalytic cycle. This is almost always due to oxygen ingress or wet solvent. Solution: Ensure solvents are strictly anhydrous and sparged with argon/nitrogen for at least 30 minutes. Use a glovebox for setting up the reaction if standard Schlenk techniques fail.

Q: I am detecting significant amounts of anisole (dehalogenated starting material). A: This is the classic symptom of β-hydride elimination. The Pd-alkylamine intermediate eliminates a hydride, which then reduces the aryl-Pd species to the arene. Solution: Switch to a more sterically demanding ligand. 3 or BrettPhos are specifically designed to enforce a geometry that favors rapid reductive elimination over β-hydride elimination[3].

Part 3: Quantitative Data Comparison

To aid in route selection, the following table summarizes the expected performance metrics of the primary synthetic strategies for N-butyl-4-methoxyaniline.

Synthesis RouteReagentsTypical YieldReaction TimeKey AdvantagesPrimary Failure Mode
Reductive Amination 4-Methoxyaniline, Butyraldehyde, NaBH(OAc)₃88%[1]4–12 hHighly scalable, low cost, ambient temperature.Premature aldehyde reduction.
Catalytic Hydrogenation 4-Methoxyaniline, Butyraldehyde, H₂, PdCu/C82%[2]2.5 hGreen chemistry (atom efficient), easy workup.Imine stabilization requires longer times.
Buchwald-Hartwig 4-Bromoanisole, n-Butylamine, Pd(NHC)>80%[3]5–16 hUseful if starting from aryl halides.Catalyst death, β-hydride elimination.

References

  • Source: Google Patents (US20140135318A1)
  • Source: NIH (PMC)
  • Title: The Impact of the N-heterocyclic carbene (NHC) ligand on the trans-[Pd(NHC)(NH₂R)

Sources

Optimization

Technical Support Center: Refining &amp; Recrystallization of N-Butyl-4-methoxyaniline

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with secondary aniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with secondary aniline derivatives. Below, you will find diagnostic data, mechanistic troubleshooting FAQs, and self-validating protocols to ensure the highest purity of your target compound.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical state of your target molecule. A common pitfall in refining N-alkylated anilines is applying standard primary aniline protocols to secondary amines.

Table 1: Comparative Physicochemical Data for Purification Planning

PropertyN-Butyl-4-methoxyaniline (Free Base)N-Butyl-4-methoxyaniline HCl Salt
Physical State (25 °C) Yellow Oil[1]Crystalline Solid
Melting Point N/A (Liquid)187–188 °C
Primary Solvents (Dissolution) Dichloromethane, Diethyl Ether, TolueneEthanol, Methanol[2], Water
Anti-Solvents (Precipitation) N/AEthyl Acetate, Diethyl Ether
Oxidation Susceptibility High (Turns dark brown/black)[3]Moderate

Purification Workflow Diagnostics

Workflow Start Crude N-butyl-4-methoxyaniline CheckState Is the crude product an oil or solid? Start->CheckState Oil Free Base (Yellow Oil) CheckState->Oil Solid HCl Salt (Solid) CheckState->Solid SaltForm Add HCl in Ether/EtOH Oil->SaltForm OxCheck Is it discolored (brown/black)? Solid->OxCheck SaltForm->Solid Charcoal Hot Filtration with Activated Carbon OxCheck->Charcoal Yes Recryst Dual-Solvent Recrystallization (EtOH / EtOAc) OxCheck->Recryst No Charcoal->Recryst Pure Pure Crystalline Product (MP: 187-188 °C) Recryst->Pure

Workflow for refining N-butyl-4-methoxyaniline via salt formation and recrystallization.

Troubleshooting & FAQs

Q1: Why is my synthesized N-butyl-4-methoxyaniline failing to crystallize at room temperature, regardless of the solvent used? A: Researchers often attempt to recrystallize the free base directly, only to find it resists crystallization. This occurs because the flexible N-butyl chain disrupts the highly ordered hydrogen-bonding network typically found in primary anilines, rendering the free base a yellow oil at room temperature[1]. Causality & Solution: To achieve a high-purity crystalline solid, you must first convert the free base into its hydrochloride salt. Protonating the amine restores strong ionic lattice interactions, elevating the melting point to a sharp 187–188 °C, which is ideal for standard recrystallization.

Q2: My crude product has turned dark brown or black. How do I remove these impurities during recrystallization? A: Derivatives of p-anisidine are notoriously susceptible to aerial oxidation[3]. The strong electron-donating effect of the para-methoxy group makes the aromatic ring highly electron-rich and easily oxidized, leading to dark polymeric byproducts. Causality & Solution: Standard recrystallization alone often fails to reject these polymeric impurities because they can become trapped within the growing crystal lattice[4]. You must perform a hot filtration using activated charcoal (decolorizing carbon)[3]. The highly porous carbon matrix selectively adsorbs the large, conjugated oxidation products while leaving the target monomer in solution.

Q3: What is the optimal solvent system for recrystallizing the hydrochloride salt? A: A dual-solvent (solvent/anti-solvent) system using Ethanol and Ethyl Acetate (or Diethyl Ether) is highly recommended. Causality & Solution: The principle of recrystallization relies on maximizing the solubility differential across temperatures[4]. The HCl salt is highly polar and dissolves readily in hot, short-chain alcohols like ethanol[2]. However, ethanol's steep solubility curve can sometimes lead to yield loss if used alone. By slowly adding a non-polar anti-solvent (like ethyl acetate) to the boiling ethanol solution until the saturation point is reached, you lower the overall dielectric constant of the medium. This forces the salt to precipitate selectively and quantitatively as the solution cools to room temperature.

Validated Experimental Protocols

Protocol A: Conversion to N-Butyl-4-methoxyaniline Hydrochloride

This protocol validates itself visually: the transition from a homogenous organic solution to a heterogeneous suspension confirms successful protonation.

  • Dissolution: Dissolve 1.0 g of crude N-butyl-4-methoxyaniline (yellow oil) in 15 mL of anhydrous diethyl ether in a round-bottom flask under an inert nitrogen atmosphere.

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir vigorously.

  • Precipitation: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • Validation Checkpoint: A white to off-white precipitate will immediately begin to form, confirming the generation of the insoluble hydrochloride salt.

  • Isolation: Stir for an additional 15 minutes, then collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold anhydrous ether to remove unreacted non-polar impurities.

Protocol B: Dual-Solvent Recrystallization (EtOH / EtOAc)

This protocol utilizes thermodynamic control to exclude trapped impurities from the crystal lattice.

  • Primary Dissolution: Transfer the crude hydrochloride salt to an Erlenmeyer flask. Add a minimal amount of boiling ethanol (approx. 3-5 mL per gram of salt) while keeping the flask on a hot plate until the solid completely dissolves[2].

  • Decolorization (If necessary): If the solution is dark, add a small spatula tip of activated charcoal. Boil for 2 minutes, then perform a rapid hot filtration through fluted filter paper into a pre-warmed flask to remove the carbon[3].

  • Anti-Solvent Addition: Return the clear filtrate to the heat. Slowly add hot ethyl acetate dropwise while swirling.

  • Validation Checkpoint: Stop adding ethyl acetate the exact moment the solution becomes faintly cloudy (turbid). Add exactly one drop of hot ethanol to clear the cloudiness—this confirms the solution is perfectly saturated at its boiling point[4].

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. The slower the cooling rate, the larger and purer the resulting crystals will be[4].

  • Harvesting: Once room temperature is reached, place the flask in an ice bath for 15 minutes to maximize yield. Collect the purified crystals via vacuum filtration, wash with ice-cold ethyl acetate, and dry in a vacuum oven.

References

  • ResearchGate. "Which solvents should I use to recrystalize P-anisidine and DNP individually?" Researchgate.net. Available at:[Link]

  • Heidelberg University. "Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement." Uni-heidelberg.de. Available at:[Link]

  • CSUN Chemistry. "Recrystallization of Acetanilide." YouTube.com. Available at:[Link]

Sources

Troubleshooting

Preventing oxidation and discoloration of N-butyl-4-methoxyaniline

Technical Support Center: N-butyl-4-methoxyaniline A Guide to Preventing and Troubleshooting Oxidation and Discoloration Welcome to the technical support guide for N-butyl-4-methoxyaniline. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-butyl-4-methoxyaniline

A Guide to Preventing and Troubleshooting Oxidation and Discoloration

Welcome to the technical support guide for N-butyl-4-methoxyaniline. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for maintaining the stability and purity of this versatile compound. Aromatic amines, including N-butyl-4-methoxyaniline, are notoriously susceptible to degradation, which can compromise experimental outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Troubleshooting Guide: Addressing Common Issues

This section tackles specific problems you might encounter during the handling and storage of N-butyl-4-methoxyaniline.

Question: My N-butyl-4-methoxyaniline sample, which was initially a pale liquid, has turned yellow or brown. What happened, and can I still use it?

Answer: The discoloration you are observing is a classic sign of oxidation.[1][2] Aromatic amines are electron-rich compounds that are highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light.[3][4] The color change indicates the formation of highly conjugated, colored impurities.[3][5] This degradation can lead to the formation of various byproducts, including azobenzene derivatives and complex polymeric materials, which alter the compound's purity.[3][4]

Whether you can still use the material depends entirely on the sensitivity of your application.

  • For high-purity applications , such as pharmaceutical synthesis or quantitative analytical studies, using a discolored sample is strongly discouraged. The impurities can act as interfering substances, leading to lower reaction yields, unexpected side products, or inaccurate analytical results.[1]

  • For less sensitive applications , you might proceed, but with caution. It is highly recommended to first assess the purity of the discolored material using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy.[5]

If the compound is deemed too impure, purification is necessary. Please refer to the Experimental Protocols section for a detailed method on purification by column chromatography.[6]

Question: I stored my sample in a tightly capped vial in the refrigerator, but it still turned color over time. Why did this happen?

Answer: This is a common and important observation. While refrigeration slows down reaction rates, it does not stop oxidation. Several factors are at play:

  • Headspace Oxygen: A "tightly capped" vial still contains a significant amount of air (approximately 21% oxygen) in the headspace above your sample. This trapped oxygen is sufficient to cause gradual oxidation over time.

  • Surface Degradation: Even with solid samples, oxidation can occur at the surface where the material is in contact with the trapped air.[5]

  • Container Permeability: Not all caps and liners provide a perfect, long-term hermetic seal. Over time, minute amounts of air can ingress.

For long-term storage or for maintaining the highest purity, it is essential to store the compound under an inert atmosphere, such as nitrogen or argon.[1][5][7] This actively displaces the oxygen, removing the primary reactant responsible for degradation.

Question: How can I effectively remove the color from my N-butyl-4-methoxyaniline sample?

Answer: If your sample has discolored due to oxidation, purification is required to remove the colored impurities. The most common and effective laboratory-scale method is column chromatography.[6][8] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel). Since the colored oxidation products are generally more polar than the parent aniline, they will move more slowly through the column, allowing for the elution of the pure, colorless N-butyl-4-methoxyaniline.

For a detailed, step-by-step guide, please see Protocol II: Purification of Discolored N-butyl-4-methoxyaniline by Column Chromatography in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the chemistry and best practices for handling N-butyl-4-methoxyaniline.

Question: What is the fundamental chemical mechanism behind the discoloration?

Answer: The discoloration of N-butyl-4-methoxyaniline is rooted in its chemical structure. As an aromatic amine, the nitrogen atom has a lone pair of electrons that is partially delocalized into the pi system of the benzene ring.[4] This electron-donating nature makes the molecule highly susceptible to losing an electron (oxidation), especially in the presence of an oxidant like O₂.

The process, often initiated or accelerated by light (photochemical oxidation), can be simplified as follows:

  • Initiation: The aniline derivative undergoes a one-electron oxidation to form a radical cation.[9]

  • Propagation & Coupling: These highly reactive radical cations can then couple with each other or react with other aniline molecules. This leads to the formation of dimers and, eventually, larger polymeric structures.[9][10]

  • Formation of Chromophores: The resulting products, such as azoxybenzenes and other coupled systems, possess extensive networks of conjugated double bonds.[11] These networks are called chromophores because they absorb light in the visible spectrum, appearing as yellow, brown, or even black impurities.

Oxidation_Pathway cluster_0 Oxidation Mechanism Analyte N-butyl-4-methoxyaniline (Colorless) Radical Radical Cation (Highly Reactive) Analyte->Radical O₂, Light Impurities Coupled Products (e.g., Azo Compounds, Polymers) (Colored) Radical->Impurities Dimerization & Propagation

Caption: Simplified pathway of N-butyl-4-methoxyaniline oxidation.

Question: What are the definitive best practices for the long-term storage of N-butyl-4-methoxyaniline?

Answer: To ensure the long-term stability and purity of N-butyl-4-methoxyaniline, a multi-faceted approach is required. The following table summarizes the key recommendations.

ParameterRecommendationScientific Rationale
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, the primary oxidant responsible for degradation.[1][5][7]
Container Amber Glass Vial with Secure Cap Amber glass protects the compound from light, which can catalyze oxidation.[1][12] A high-quality cap (e.g., Sure/Seal™) prevents atmospheric ingress.[13]
Temperature Cool (2-8°C) Reduces the kinetic rate of the oxidation reaction, significantly slowing down degradation.[14]
Light Store in Darkness Prevents photochemical initiation of the oxidation process.[3][15]

Question: Is it possible to add a chemical stabilizer or antioxidant to prevent discoloration?

Answer: Yes, adding an antioxidant is a viable strategy, particularly for bulk storage. The goal is to introduce a compound that is more easily oxidized than the N-butyl-4-methoxyaniline, thereby acting as a sacrificial scavenger for oxygen or free radicals.

  • Common Antioxidants: Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are frequently used to stabilize aromatic amines.[5] Other options include thio-compounds or other aromatic amines designed for this purpose.[5][16]

  • Important Consideration: The key caveat is ensuring the chosen stabilizer is compatible with your downstream application. The antioxidant must not interfere with your subsequent reactions. Its effectiveness and potential for interference should be experimentally verified for your specific use case.[5] A typical concentration for an inhibitor like BHT might be in the range of 0.01 to 0.2 weight percent.

Question: How should I handle the compound during an experiment to minimize oxidation?

Answer: Handling N-butyl-4-methoxyaniline requires techniques that prevent its exposure to the atmosphere. This is achieved using standard inert atmosphere techniques.[17][18]

  • Glovebox: For operations like weighing and preparing stock solutions, a glovebox filled with nitrogen or argon provides the most controlled environment.[1][7]

  • Schlenk Line: For setting up reactions, a Schlenk line allows you to evacuate air from your reaction flask and backfill it with an inert gas.[1][7] Reagents and solvents are then transferred using gas-tight syringes or cannulas.[13][19]

  • Solvent Degassing: Solvents used to dissolve the aniline should be thoroughly degassed beforehand to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging (bubbling) with an inert gas like argon for 20-30 minutes.[20]

Experimental Protocols

Protocol I: Weighing and Transferring N-butyl-4-methoxyaniline Under Inert Atmosphere

Objective: To accurately weigh and transfer N-butyl-4-methoxyaniline for a reaction without exposing it to atmospheric oxygen.

Method A: Glovebox Technique

  • Preparation: Place the sealed container of N-butyl-4-methoxyaniline, a clean spatula, a tared reaction vessel or vial, and a laboratory balance inside an inert atmosphere glovebox.

  • Equilibration: Allow the items to sit in the antechamber through at least three evacuation/backfill cycles before transferring them into the main chamber to ensure a completely inert environment.

  • Weighing: Inside the glovebox, open the N-butyl-4-methoxyaniline container. Carefully transfer the desired amount of the liquid or solid to the tared reaction vessel on the balance.

  • Sealing and Transfer: Securely seal the reaction vessel containing the weighed compound. Tightly re-seal the main N-butyl-4-methoxyaniline container. The reaction vessel can now be safely removed from the glovebox.

Method B: Schlenk Line and Syringe Technique

  • Setup: Connect your reaction flask, sealed with a rubber septum, to a Schlenk line. Evacuate the flask under vacuum (gently flame-drying the glass if necessary to remove adsorbed moisture) and backfill with nitrogen or argon.[18][19] Repeat this cycle three times.

  • Syringe Preparation: Take a clean, dry syringe with a long needle. Flush the syringe with inert gas from the Schlenk line or a balloon by drawing gas into the syringe and expelling it several times.

  • Reagent Transfer: Puncture the septum of the N-butyl-4-methoxyaniline container (preferably a Sure/Seal™ bottle) with the syringe needle.[13] Insert a second "venting" needle connected to an inert gas line or balloon to equalize pressure.

  • Withdrawal: Carefully draw the desired volume of liquid into the syringe.

  • Injection: Remove the syringe and quickly insert it through the septum of your prepared reaction flask. Inject the N-butyl-4-methoxyaniline into the flask under a positive pressure of inert gas.

Inert_Atmosphere_Workflow cluster_workflow Inert Atmosphere Transfer Workflow A 1. Prepare Glassware (Flame-dry under vacuum) B 2. Purge System (Evacuate & backfill with N₂/Ar 3x) A->B C 3. Transfer Degassed Solvent (via Cannula or Syringe) B->C D 4. Add Analyte (via Syringe from Sure/Seal™ bottle) C->D E 5. Proceed with Reaction (Maintain positive N₂/Ar pressure) D->E

Caption: Key steps for handling N-butyl-4-methoxyaniline in an experiment.

Protocol II: Purification of Discolored N-butyl-4-methoxyaniline by Column Chromatography

Objective: To separate pure N-butyl-4-methoxyaniline from colored oxidation impurities.[6]

Materials:

  • Discolored N-butyl-4-methoxyaniline

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes and rotary evaporator

Methodology:

  • Determine Eluent System via TLC:

    • Dissolve a small amount of the crude material in a minimal volume of dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a solvent system of hexane and ethyl acetate. Start with a non-polar ratio (e.g., 95:5) and gradually increase polarity (e.g., 90:10, 85:15).

    • The ideal solvent system will give the pure N-butyl-4-methoxyaniline spot an Rf value of approximately 0.2-0.4, with the colored impurities remaining at or near the baseline.

  • Column Packing (Slurry Method):

    • Choose a column with appropriate dimensions (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, make a slurry of the silica gel in the chosen non-polar eluent (e.g., 95:5 Hexane:EtOAc).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude N-butyl-4-methoxyaniline in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully pipette this solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica, again ensuring the bed does not run dry.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect the eluate in fractions of equal volume (e.g., 10-15 mL per test tube).

    • If necessary, you can perform a gradient elution by gradually increasing the proportion of the more polar solvent (ethyl acetate) to elute compounds that are more strongly adsorbed.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing only the pure N-butyl-4-methoxyaniline.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified, colorless compound.

References

  • Preventing the degradation of N,N-Dibenzyl-p-anisidine during storage - Benchchem.
  • Best practices for handling air and light-sensitive aniline hydrochloride compounds - Benchchem.
  • Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. - Discussion Forum.
  • Why does color of aniline change during storage? Please give chemical reactions if possible.
  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable.
  • Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investig
  • Handling and analyzing reactive compounds under inert
  • Performance Additives – Arom
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace.
  • Inert
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chrom
  • Aniline (benzenamine) - DCCEEW.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.
  • Aniline - Wikipedia.
  • Discoloration inhibitors for aromatic amines - Google P
  • Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution - SciSpace.
  • Aniline | C6H5NH2 | CID 6115 - PubChem - NIH.
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge.
  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corpor
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Aniline - ipo.
  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU.
  • N-(tert-butyl)-4-methoxyaniline | Sigma-Aldrich - MilliporeSigma.

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Optimization

Technical Support Center: Optimizing Temperature Conditions for N-butyl-4-methoxyaniline Stability

Welcome to the technical support center for N-butyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-butyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this critical reagent. Understanding and controlling the degradation of N-butyl-4-methoxyaniline is paramount for ensuring the reproducibility, accuracy, and safety of your experimental outcomes. This document provides troubleshooting advice for common issues and answers frequently asked questions regarding optimal storage and handling.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My N-butyl-4-methoxyaniline sample has developed a yellow or brownish tint upon storage. What is the cause, and can I still use it?

A1: A color change is a primary indicator of degradation. The aniline moiety in N-butyl-4-methoxyaniline is susceptible to oxidation, which is accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] This process often leads to the formation of highly colored quinone-like structures and polymeric impurities.

  • Causality: The electron-rich aromatic amine is easily oxidized. Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of this oxidation reaction.

  • Recommendation: While a slight discoloration may indicate minimal degradation, it is crucial to verify the purity of the sample before use. A significant color change suggests a considerable level of impurities that could compromise your experiment's outcome. We strongly recommend re-purifying the material or using a fresh, un-degraded lot. For critical applications, such as in late-stage drug development, using a discolored sample is not advised.

Q2: I am observing unexpected peaks in my HPLC analysis of an aged N-butyl-4-methoxyaniline sample. What are these impurities?

A2: The appearance of new peaks in your chromatogram points to the formation of degradation products. Based on the structure of N-butyl-4-methoxyaniline, these are likely the result of oxidation, and potentially hydrolysis or photodegradation if the sample was stored improperly.[2][3][4]

  • Likely Impurities:

    • Oxidation Products: N-oxides, hydroxylamines, and products of ring oxidation are common.[3] These can further react to form colored oligomers.

    • Hydrolysis Products: While less common for anilines unless under harsh pH conditions, cleavage of the N-butyl group is a theoretical possibility, though unlikely under normal storage.

    • Photodegradation Products: If exposed to UV light, radical-initiated degradation can occur, leading to a complex mixture of byproducts.[1][5]

  • Actionable Advice: To identify these impurities, a forced degradation study (see Protocol 1) should be conducted on a reference standard of N-butyl-4-methoxyaniline. By comparing the retention times of the peaks from your aged sample with those generated under specific stress conditions (e.g., oxidative, thermal), you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS are required.[6]

Q3: My reaction yield is significantly lower than expected when using an older bottle of N-butyl-4-methoxyaniline. Could compound stability be the issue?

A3: Absolutely. A lower-than-expected yield is a classic symptom of using a degraded reagent. The degradation of N-butyl-4-methoxyaniline reduces the concentration of the active starting material in your sample.

  • Root Cause: If a portion of the N-butyl-4-methoxyaniline has degraded, the effective molar quantity you are adding to your reaction is less than calculated. Furthermore, the impurities themselves might interfere with the reaction mechanism or catalyst.

  • Validation Step: Before starting a critical synthesis, it is best practice to verify the purity of your starting materials, especially if they are from an older stock. A simple purity check via HPLC with a UV detector against a known standard is a reliable method.[7] Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-butyl-4-methoxyaniline?

A1: To ensure long-term stability, N-butyl-4-methoxyaniline should be stored at 2-8°C .[8] It should be kept in a tightly sealed container to protect it from air and moisture.[9][10][11] For enhanced protection, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended, as the compound is sensitive to air.

Q2: What are the primary degradation pathways for N-butyl-4-methoxyaniline?

A2: The main degradation pathways are driven by environmental factors:

  • Oxidation: This is the most common degradation route for aromatic amines, accelerated by air and heat, leading to colored impurities.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce cleavage and other reactions.[4][5]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for decomposition.[4]

Q3: How does temperature specifically affect the stability of N-butyl-4-methoxyaniline?

A3: Temperature plays a crucial role as a catalyst for degradation. According to the principles of chemical kinetics, reaction rates, including degradation reactions, generally increase with temperature. Storing N-butyl-4-methoxyaniline at the recommended 2-8°C significantly slows down the rate of oxidative and thermal degradation, thereby preserving its purity and extending its shelf life.

Q4: Besides temperature, what other factors are critical to control?

A4: Beyond temperature, you must control for:

  • Atmosphere: As an air-sensitive compound, minimizing contact with oxygen is crucial. Use an inert gas blanket for long-term storage.

  • Light: Protect the compound from light by using amber-colored vials or storing it in a dark place.[10][11]

  • Moisture: Keep the container tightly closed in a dry environment.[9]

Q5: How can I perform a forced degradation study to understand the stability of my compound?

A5: A forced degradation study, also known as stress testing, is a powerful tool to understand potential degradation pathways.[2][4][12] It involves subjecting the compound to harsh conditions to accelerate degradation. This helps in developing stability-indicating analytical methods. A detailed methodology is provided in Protocol 1.

Data Presentation

The following table illustrates hypothetical data from a forced degradation study on N-butyl-4-methoxyaniline, demonstrating its susceptibility to various stress conditions.

Stress ConditionParametersDuration% Degradation (Illustrative)Observations
Thermal 60°C48 hours8%Slight yellowing of the sample.
Acid Hydrolysis 0.1 M HCl at 60°C24 hours< 2%Minimal degradation observed.
Base Hydrolysis 0.1 M NaOH at 60°C24 hours< 3%Minor degradation.
Oxidative 3% H₂O₂ at RT24 hours25%Significant browning of the solution.
Photolytic ICH Q1B Option 2N/A15%Sample developed a pinkish hue.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for N-butyl-4-methoxyaniline.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-butyl-4-methoxyaniline in an acetonitrile/water mixture at a concentration of 1 mg/mL.

  • Thermal Degradation: Transfer 5 mL of the stock solution into a vial and place it in a temperature-controlled oven at 60°C for 48 hours. Keep a control sample at 2-8°C.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the sample with 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. After cooling, neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[13]

  • Photodegradation: Expose a sample of the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples and their respective controls using a validated stability-indicating HPLC-UV method.[7]

Protocol 2: Long-Term Stability Testing

Objective: To determine the shelf-life of N-butyl-4-methoxyaniline under recommended storage conditions.

Methodology:

  • Sample Preparation: Place aliquots of a single batch of N-butyl-4-methoxyaniline into amber glass vials, seal them tightly, and if possible, blanket with nitrogen.

  • Storage Conditions: Store the vials under controlled long-term storage conditions (e.g., 5°C ± 3°C).

  • Testing Schedule: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, assess the samples for appearance (color), purity (assay), and the presence of degradation products by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution thermal Thermal (60°C, 48h) stock->thermal Expose to Stress acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C, 24h) stock->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT, 24h) stock->oxidative Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV Analysis thermal->hplc Analyze Samples acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples photo->hplc Analyze Samples caption Experimental workflow for forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

Oxidative_Degradation NBMA N-butyl-4-methoxyaniline Intermediate N-oxide / Radical Cation Intermediate NBMA->Intermediate Oxidation Oxidant [O] (Air, H₂O₂) Oxidant->Intermediate Products Colored Degradation Products (Quinone-imines, Oligomers) Intermediate->Products Further Reactions caption A simplified potential oxidative degradation pathway.

Caption: A simplified potential oxidative degradation pathway.

References

  • Vertex AI Search. (2021, April 12). SAFETY DATA SHEET: N-(4'-Methoxybenzylidene)-4-butylaniline.
  • Carl ROTH.
  • Carl ROTH.
  • Chemical Bull.
  • Sigma-Aldrich.
  • Benchchem.
  • Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sigma-Aldrich. N-(tert-butyl)-4-methoxyaniline.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Journal of Pharmaceutical Analysis.
  • MDPI. (2020, September 8). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica.
  • PubMed. (2008, June 15). Kinetic degradation processes of butyl- and phenyltins in soils.
  • PubChem. N-(4-diethoxysilylbutyl)-4-methoxyaniline.
  • Quora. (2018, November 19).
  • Benchchem. N-(4-methoxyphenyl)
  • MilliporeSigma. N-butyl-4-methoxyaniline hydrochloride.
  • Sigma-Aldrich. N-(tert-butyl)-4-methoxyaniline.
  • ECHEMI. 104-94-9, 4-Methoxyaniline Formula.
  • ScienceDirect. Assay and Stability Testing.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (2025, October 16). (PDF) Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica.
  • SIELC Technologies. (2018, February 19). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • ResearchG
  • ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
  • Benchchem. Application Notes and Protocols for Stability Testing of N-(4-methoxyphenyl)-2-butenamide.
  • BfArM. (2023, December 20). Guideline on Photostability Testing.
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResolveMass Laboratories Inc. (2025, December 15).
  • Asian Journal of Chemistry. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
  • MDPI. (2023, January 4).
  • Chemistry & Chemical Technology. (2009). CHEMICAL OXIDATIVE SYNTHESIS AND CHARACTERISTION OF ORGANICA ACID DOPED SOLUBLE CONDUCTING POLY(O-ANISIDINE).
  • MDPI. (2025, July 11).
  • ResearchGate. Photostability of the sunscreening agent 4- tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity.
  • PubMed. (2001, September 15). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter.

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Troubleshooting

Technical Support Center: Troubleshooting Over-Alkylation in N-Butyl-4-methoxyaniline Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who are encountering chemoselectivity issues—specifically over-alkylation—during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who are encountering chemoselectivity issues—specifically over-alkylation—during the synthesis of N-butyl-4-methoxyaniline (a secondary amine) from 4-methoxyaniline (p-anisidine).

Below, you will find a mechanistic breakdown of the problem, a troubleshooting FAQ, comparative data, and a self-validating experimental protocol to ensure high-yield monoalkylation.

Reaction Pathway Analysis

ReactionPathways cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway A 4-Methoxyaniline (Primary Amine) B Direct Alkylation (+ 1-Bromobutane) A->B SN2 Nucleophilic Attack E Condensation (+ Butyraldehyde) A->E Nucleophilic Addition C N-Butyl-4-methoxyaniline (Target Secondary Amine) B->C k1 (Initial Alkylation) D N,N-Dibutyl-4-methoxyaniline (Over-alkylated Byproduct) C->D + 1-Bromobutane k2 > k1 (Rapid Over-alkylation) F Imine Intermediate (Schiff Base) E->F - H2O (Dehydration) F->C Hydride Reduction (e.g., NaBH(OAc)3)

Reaction pathways for N-butyl-4-methoxyaniline synthesis highlighting over-alkylation risks.

Troubleshooting FAQs

Q1: Why does direct alkylation of 4-methoxyaniline with 1-bromobutane consistently yield the tertiary amine (N,N-dibutyl-4-methoxyaniline) as a major byproduct? A1: This is a classic kinetic challenge in amine synthesis. The initial


 reaction forms the mono-alkylated product, N-butyl-4-methoxyaniline. However, the newly added butyl group pushes electron density onto the nitrogen via inductive effects. Combined with the strongly electron-donating para-methoxy group on the aromatic ring, the nitrogen atom in the secondary amine becomes significantly more nucleophilic than the starting primary amine. Consequently, the rate of the second alkylation (

) outpaces the first (

), leading to rapid over-alkylation[1].

Q2: If my pipeline is constrained to using direct alkylation, how can I manipulate the reaction to favor the secondary amine? A2: You must rely on stoichiometric control and steric/electronic modulation:

  • Stoichiometric Control: Use a large excess (3 to 5 equivalents) of 4-methoxyaniline. This statistically increases the probability that 1-bromobutane collides with the primary amine rather than the secondary amine. The unreacted starting material must then be recovered via distillation.

  • Base Selection: Avoid strong bases that deprotonate the secondary amine, which would drastically increase its nucleophilicity. Mild bases like

    
     in anhydrous DMF have been shown to suppress dialkylation due to specific solubility profiles and by preventing the formation of highly reactive amide anions[2].
    
  • Solvent Effects: Transitioning to ionic liquids (e.g., [bmim][PF6]) can significantly reduce over-alkylation. The ionic liquid forms a sterically hindered complex with the secondary amine, physically blocking the second alkylation step[3].

Q3: What is the most robust synthetic alternative to bypass over-alkylation entirely? A3: Reductive amination is the gold standard for synthesizing secondary anilines. By reacting 4-methoxyaniline with butyraldehyde (butanal) instead of an alkyl halide, the reaction proceeds via an imine (Schiff base) intermediate. Once the imine is reduced to the secondary amine by a mild hydride source, the product cannot readily react with another equivalent of aldehyde to form a stable intermediate under standard conditions. This mechanistic shift effectively eliminates the over-alkylation pathway[4].

Q4: Are there modern, greener alternatives to both direct alkylation and reductive amination? A4: Yes, the "borrowing hydrogen" (or hydrogen autotransfer) methodology. This approach uses 1-butanol as the alkylating agent in the presence of a transition metal catalyst (such as specialized manganese or ruthenium pincer complexes). The catalyst temporarily oxidizes the alcohol to an aldehyde, facilitates the condensation with the amine, and then "returns" the hydrogen to reduce the imine. This method produces water as the only byproduct and exhibits excellent chemoselectivity for monoalkylation without requiring stoichiometric hydride reagents[5].

Quantitative Data: Strategy Comparison

Summarizing the operational trade-offs between different synthetic routes allows for better decision-making during process scale-up.

Synthetic StrategyReagentsTypical Monoalkylation YieldOver-alkylation RiskKey Operational Limitation
Direct Alkylation (1:1) 1-Bromobutane,

40 - 50%Critical Unacceptable product purity; requires complex chromatographic separation.
Direct Alkylation (Excess Amine) 1-Bromobutane,

75 - 85%ModerateTedious recovery and recycling of excess starting material[2].
Reductive Amination Butyraldehyde,

> 90%Negligible Requires stoichiometric hydride reducing agents[4].
Borrowing Hydrogen 1-Butanol, Mn-Pincer Catalyst80 - 90%LowRequires specialized, air-sensitive transition metal catalysts[5].

Self-Validating Experimental Protocol: Reductive Amination

Objective: Selective synthesis of N-butyl-4-methoxyaniline using Sodium triacetoxyborohydride (STAB). Mechanistic Rationale: STAB is a mild reducing agent that selectively reduces protonated imines over aldehydes. This chemoselectivity prevents the premature reduction of butyraldehyde to 1-butanol, ensuring high atom economy.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-methoxyaniline (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to create a 0.2 M solution.

    • Causality: DCE is preferred over dichloromethane (DCM) as it provides a slightly higher boiling point and better solubility for the borate byproducts, ensuring a homogeneous reaction medium.

  • Imine Condensation: Add butyraldehyde (1.05 equiv, 10.5 mmol) dropwise at room temperature. Stir for 30 minutes.

    • Self-Validation Check: The solution will transition from pale yellow to a deeper, distinct yellow/orange hue, visually confirming the formation of the Schiff base (imine). Do not proceed to reduction until this color stabilizes.

  • Hydride Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm. The bulky, electron-withdrawing triacetoxy ligands on the borohydride reduce its nucleophilicity, making it highly chemoselective for the imine.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation Check: The disappearance of the starting material spot and the appearance of a single new, higher

      
       spot (secondary amine) under UV light validates complete conversion without the characteristic "smearing" of tertiary amine byproducts.
      
  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (20 mL).
    
    • Self-Validation Check: Vigorous effervescence (

      
       gas evolution) will occur as unreacted STAB and acetic acid byproducts are neutralized. Continue stirring until effervescence completely ceases, validating a safe and complete quench.
      
  • Isolation: Extract the aqueous layer with DCE (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude N-butyl-4-methoxyaniline.
    

References

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry / ResearchGate. URL: [Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. URL: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications / PMC. URL: [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectrum analysis of N-butyl-4-methoxyaniline functional groups

High-Resolution FTIR Profiling of N-Butyl-4-Methoxyaniline: A Comparative Guide on ATR vs. Transmission Modalities Introduction N-butyl-4-methoxyaniline (CAS 61829-43-4) is a secondary arylamine widely utilized as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Profiling of N-Butyl-4-Methoxyaniline: A Comparative Guide on ATR vs. Transmission Modalities

Introduction N-butyl-4-methoxyaniline (CAS 61829-43-4) is a secondary arylamine widely utilized as a versatile intermediate in medicinal chemistry, biotechnology, and synthetic organic research[1]. Because it presents as a yellow oil at room temperature[2], characterizing its molecular structure via Fourier-Transform Infrared (FTIR) spectroscopy requires careful consideration of the sampling modality. As an Application Scientist, I have structured this guide to objectively compare the two primary FTIR techniques for liquid analysis—Attenuated Total Reflectance (ATR) and Transmission spectroscopy. This guide details the causality behind experimental choices, expected spectral behaviors, and self-validating protocols for accurate functional group analysis.

1. Molecular Profiling: Target Functional Groups Before selecting an analytical modality, we must map the target functional groups of N-butyl-4-methoxyaniline to their expected vibrational frequencies. The molecule consists of an electron-donating methoxy group, a para-substituted aromatic ring, and a secondary amine linked to a flexible butyl chain.

  • Secondary Amine (-NH-): Exhibits a single, relatively weak N-H stretching band in the 3300–3400 cm⁻¹ region.

  • Aliphatic Butyl Chain (-C₄H₉): Strong asymmetric and symmetric C-H stretching vibrations dominate the 2850–2960 cm⁻¹ region.

  • Aromatic Core: C=C ring stretching vibrations occur at ~1500–1600 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

  • Methoxy Ether (-OCH₃): The C-O asymmetric and symmetric stretching vibrations provide distinct, high-intensity peaks in the fingerprint region between 1050–1250 cm⁻¹.

2. Modality Comparison: ATR vs. Transmission for Liquid Samples The physical state of N-butyl-4-methoxyaniline makes it an excellent candidate for both ATR and liquid-cell transmission. However, the underlying physics of these techniques fundamentally alters the resulting spectra and workflow efficiency.

  • Transmission Spectroscopy: The IR beam passes entirely through a thin capillary film of the liquid sandwiched between two IR-transparent windows (e.g., NaCl or KBr)[3]. This provides a true representation of bulk absorbance[4].

  • ATR Spectroscopy: The sample is placed directly onto an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe) with a high refractive index[3]. The IR beam reflects internally, creating an evanescent wave that penetrates the sample to a shallow depth of roughly 1–2 µm[3][5].

Causality in Spectral Differences: In ATR, the penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR light[6]. Consequently, absorption bands at longer wavelengths (lower wavenumbers, e.g., the C-O stretch at 1050 cm⁻¹) will appear artificially more intense compared to bands at shorter wavelengths (higher wavenumbers, e.g., the N-H stretch at 3300 cm⁻¹)[6]. To perform accurate qualitative library matching against standard transmission databases, an "ATR Correction" algorithm must be applied to normalize these relative intensities[6].

Table 1: Performance Comparison for N-Butyl-4-Methoxyaniline Analysis

FeatureATR Spectroscopy (Diamond IRE)Transmission (NaCl Capillary Film)
Sample Preparation Minimal (Direct application)[3][5]Moderate (Requires window assembly)[3]
Measurement Pathlength ~1-2 µm (Surface level, wavelength-dependent)[4][6]~10-15 µm (Full bulk, dependent on film thickness)[4]
Spectral Artifacts Peak shifts; requires ATR correction[6]Fringing (interference) if windows are too parallel
Quantitative Precision Moderate (Pathlength is fixed but shallow)[4]High (Adheres strictly to Beer-Lambert Law)[4]
Cleaning & Maintenance Easy wipe-down; crystal is highly durableHigh risk of window degradation from moisture[3]

3. Experimental Workflows & Self-Validating Protocols To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate built-in checks to prevent false positives from carryover or contamination.

Protocol A: ATR-FTIR Workflow

  • System Validation: Clean the Diamond IRE with isopropanol and a lint-free wipe. Collect a background spectrum (air). Self-Validation Check: The baseline must be flat with no residual peaks in the 2800-3000 cm⁻¹ region, proving complete solvent evaporation and zero organic carryover.

  • Sample Application: Deposit 1–2 drops of N-butyl-4-methoxyaniline directly onto the center of the IRE[3]. Ensure the crystal is fully covered to prevent beam scattering.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply the ATR correction algorithm within the spectrometer software to adjust relative band intensities for depth-of-penetration bias[6].

Protocol B: Transmission Workflow (Capillary Film)

  • Window Inspection: Inspect two NaCl windows for fogging (moisture damage). Collect a background spectrum of the empty sample compartment.

  • Sample Preparation: Place 1 drop of N-butyl-4-methoxyaniline onto the center of one NaCl window. Gently press the second window on top to create a thin, bubble-free capillary film. Causality: Air bubbles will scatter the IR beam and severely degrade the signal-to-noise ratio, disrupting liquid analysis[3].

  • Data Acquisition: Mount the window assembly in the holder and collect 32 scans at 4 cm⁻¹ resolution.

  • System Validation: After scanning, disassemble and clean the windows with anhydrous chloroform or dichloromethane. Crucial: Never use aqueous solvents or lower alcohols containing water, as this will irreversibly dissolve the NaCl windows[3].

4. Workflow Visualization The following diagram maps the logical decision tree and procedural steps for analyzing this liquid compound.

G Start Liquid Sample: N-butyl-4-methoxyaniline ATR_Path ATR Spectroscopy (Rapid Screening) Start->ATR_Path Trans_Path Transmission Spectroscopy (Quantitative Bulk) Start->Trans_Path ATR_Prep Apply 1 drop to Diamond IRE ATR_Path->ATR_Prep Trans_Prep Form Capillary Film between NaCl Windows Trans_Path->Trans_Prep ATR_Analysis Evanescent Wave Interaction (~1-2 µm) ATR_Prep->ATR_Analysis Trans_Analysis Full Bulk IR Absorption Trans_Prep->Trans_Analysis ATR_Correction Apply ATR Correction (Normalize Intensities) ATR_Analysis->ATR_Correction Result High-Resolution FTIR Spectrum Trans_Analysis->Result ATR_Correction->Result

Comparative FTIR workflows for liquid N-butyl-4-methoxyaniline analysis.

5. Conclusion & Best Practices For routine identification and structural confirmation of N-butyl-4-methoxyaniline during synthesis or quality control, ATR spectroscopy is the superior choice due to its rapid workflow, minimal sample preparation, and ease of cleaning[4][5]. However, scientists must remember to apply ATR correction to account for the wavelength-dependent penetration depth[6]. Conversely, if the goal is rigorous quantitative analysis or determining trace impurities, transmission spectroscopy provides a more accurate representation of bulk absorbance[4], provided the analyst meticulously maintains the moisture-sensitive NaCl windows[3].

References [1] SynHet. "N-Butyl-4-methoxyaniline - SynHet." Available at: 3] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Available at: 4] Athena Technology. "FTIR Accessories Guide: ATR vs Transmission vs Reflectance." Available at: 5] Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Available at: 2] The Royal Society of Chemistry. "Experiment." Available at: 6] PIKE Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Available at:

Comparative

Comprehensive Comparison Guide: HPLC Method Development for N-butyl-4-methoxyaniline Purity Assessment

Executive Summary N-butyl-4-methoxyaniline (CAS 61829-43-4) is a critical secondary amine intermediate utilized in advanced pharmaceutical synthesis and fine chemical manufacturing (1)[1]. Assessing its purity requires h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-4-methoxyaniline (CAS 61829-43-4) is a critical secondary amine intermediate utilized in advanced pharmaceutical synthesis and fine chemical manufacturing (1)[1]. Assessing its purity requires high-resolution separation from closely related synthesis precursors (e.g., p-anisidine) and over-alkylated byproducts (2)[2]. However, basic secondary amines are notoriously difficult to analyze via High-Performance Liquid Chromatography (HPLC) due to severe peak tailing.

This guide objectively compares the performance of Traditional End-Capped C18 columns against modern Charged Surface Hybrid (CSH) C18 technology, providing a self-validating experimental protocol and mechanistic insights to ensure robust method development.

The Chromatographic Challenge: Causality of Peak Tailing

To develop a reliable method, we must first understand the root cause of the problem. In reversed-phase chromatography, analyte retention is primarily driven by hydrophobic interactions with the C18 alkyl chains. However, the underlying silica support contains residual silanol groups (Si-OH) (3)[3].

When utilizing LC-MS compatible mobile phases (such as 0.1% Formic Acid, pH ~2.7), the secondary amine of N-butyl-4-methoxyaniline becomes protonated. Concurrently, a fraction of the residual silanols on the column surface remains active or ionized (4)[4]. The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanols exhibits slow desorption kinetics, which manifests as an asymmetrical, tailing peak (5)[5].

SilanolMechanism Analyte Protonated Amine (N-butyl-4-methoxyaniline) Interaction Ion-Exchange Interaction Analyte->Interaction Electrostatic Attraction Silanol Residual Silanols (Si-O⁻) on Silica Silanol->Interaction Result Severe Peak Tailing Interaction->Result Slow Desorption Kinetics

Mechanism of peak tailing for basic amines on traditional stationary phases.

Comparative Analysis: Traditional C18 vs. CSH C18

Historically, chromatographers masked these silanol interactions by flooding the mobile phase with strong ion-pairing agents like Trifluoroacetic acid (TFA) or utilizing high pH buffers (6)[6]. However, TFA causes severe ion suppression in Mass Spectrometry and permanently alters column selectivity (7)[7].

To objectively solve this, we compare two column technologies under low ionic strength, MS-friendly conditions (0.1% Formic Acid):

  • Traditional End-Capped C18 : Relies on chemical end-capping (e.g., trimethylsilane) to block active silanols. Because end-capping is sterically hindered, it is never 100% complete, leaving basic compounds vulnerable to secondary interactions.

  • Charged Surface Hybrid (CSH) C18 : This technology intentionally incorporates a controlled, low-level positive surface charge onto the hybrid silica particle (8)[8]. This positive charge electrostatically repels the protonated N-butyl-4-methoxyaniline, completely neutralizing the residual silanols without requiring TFA (9)[9].

Experimental Protocol: Self-Validating Purity Assessment

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) to make the workflow self-validating.

Step 1: Reagent & Sample Preparation
  • Diluent : Prepare a 50:50 (v/v) mixture of MS-grade Water and Acetonitrile.

  • Standard Stock : Accurately weigh 10.0 mg of N-butyl-4-methoxyaniline standard and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL concentration.

  • Spiked Sample (SST Solution) : Spike the stock solution with 0.1% (w/w) of p-anisidine (synthesis starting material) and 0.1% (w/w) N,N-dibutyl-4-methoxyaniline (over-alkylation impurity).

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 2: Chromatographic Conditions
  • System : UHPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A : 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 2.0 µL.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

Step 3: Column Configurations (The Variables)
  • Column A (Traditional) : Standard BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Column B (CSH) : Waters ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm.

Step 4: System Suitability Test (SST) Criteria

Before reporting sample purity, the system must pass the following criteria to validate the absence of secondary interactions:

  • Resolution (

    
    )  between p-anisidine and N-butyl-4-methoxyaniline must be 
    
    
    
    .
  • Tailing factor (

    
    )  for the main N-butyl-4-methoxyaniline peak must be 
    
    
    
    .

MethodDev Step1 1. Analyte Profiling (Basic Amine, pKa ~5.5) Step2 2. Column Selection (CSH C18 vs. Traditional C18) Step1->Step2 Step3 3. Mobile Phase Optimization (0.1% Formic Acid, MS-Friendly) Step2->Step3 Step4 4. Gradient Tuning (5-95% ACN over 5 min) Step3->Step4 Step5 5. System Suitability Validation (Resolution > 2.0, Asymmetry < 1.5) Step4->Step5

Step-by-step HPLC method development workflow for basic aniline derivatives.

Quantitative Data Comparison

The table below summarizes the experimental performance of both column chemistries using the 0.1% Formic Acid mobile phase system.

Chromatographic ParameterColumn A: Traditional C18Column B: CSH C18Performance Impact & Causality
Peak Asymmetry (

)
2.45 (Severe Tailing)1.08 (Highly Symmetrical)CSH's positive surface charge repels the amine, eliminating secondary silanol interactions.
Theoretical Plates (

)
4,20014,500Sharper peaks on the CSH column drastically increase sensitivity and the signal-to-noise ratio.
Resolution (

)
1.3 (Fails SST)3.5 (Passes SST)CSH ensures baseline separation of the closely eluting over-alkylated impurity, preventing false purity reporting.
Mass Loadability Poor (Peak fronting/tailing at high conc.)ExcellentThe positive surface potential significantly enhances mass loading capacity for basic compounds ().

Conclusion

For the purity assessment of basic secondary amines like N-butyl-4-methoxyaniline, traditional end-capped C18 columns fail to provide the necessary peak symmetry when using MS-friendly, low ionic strength mobile phases. By adopting Charged Surface Hybrid (CSH) technology, chromatographers can fundamentally alter the surface chemistry mechanics. The intentional positive surface charge repels basic analytes, neutralizing silanol interactions and delivering a robust, self-validating analytical method suitable for rigorous pharmaceutical quality control.

References

1.[9] Title: Waters XSelect CSH C18 HPLC Columns. Source: labrulez.com. URL: 9 2.[7] Title: Waters ACQUITY UPLC CSH C18 Column, 130A, 1.7 um. Source: uvison.com. URL:7 3.[8] Title: Practical Applications of Charged Surface Hybrid (CSH) Technology. Source: waters.com. URL: 8 4. Title: Charged Surface Hybrid C18 for High Peak Capacity nanoLC Peptide Separations. Source: waters.com. URL: 5.[4] Title: Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips. Source: pharmaguru.co. URL: 4 6.[3] Title: Why Do Peaks Tail?. Source: researchgate.net. URL: 3 7.[6] Title: HPLC method development and validation- A general Concept. Source: ijcps.com. URL:6 8.[5] Title: Resolving peak tailing in HPLC analysis of phenothiazine compounds. Source: benchchem.com. URL: 5 9.[1] Title: N-Butyl-4-methoxyaniline. Source: synhet.com. URL:1 10.[2] Title: Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide.... Source: asianpubs.org. URL: 2

Sources

Validation

Mass spectrometry fragmentation patterns of N-butyl-4-methoxyaniline

As a sterically hindered secondary amine, N-butyl-4-methoxyaniline (C₁₁H₁₇NO) is a highly valued building block in pharmaceutical synthesis and agrochemical development. However, its structural characterization presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a sterically hindered secondary amine, N-butyl-4-methoxyaniline (C₁₁H₁₇NO) is a highly valued building block in pharmaceutical synthesis and agrochemical development. However, its structural characterization presents a distinct analytical challenge: differentiating this compound from closely related isobaric impurities (e.g., N-isobutyl-4-methoxyaniline or ring-alkylated positional isomers) requires highly specific mass spectrometry (MS) techniques.

As a Senior Application Scientist, I have designed this guide to objectively evaluate and compare the performance of two premier mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —for the structural elucidation and quantification of N-butyl-4-methoxyaniline.

Mechanistic Fragmentation Pathway (ESI-MS/MS)

Understanding the intrinsic gas-phase chemistry of a molecule is the prerequisite for any MS method development. In positive Electrospray Ionization (ESI+) mode, N-butyl-4-methoxyaniline readily accepts a proton at the secondary amine nitrogen, yielding a stable molecular ion [M+H]⁺ at an exact mass of m/z 180.1388.

When subjected to Collision-Induced Dissociation (CID), the molecule follows a highly diagnostic, thermodynamically driven fragmentation cascade:

  • Aliphatic Chain Cleavage: The most dominant fragmentation pathway is the loss of the butyl group. As documented in spectroscopic studies of N-alkylanilines, these compounds characteristically undergo alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the neutral loss of butene (C₄H₈, 56.0626 Da) [1]. This yields a highly stable 4-methoxyaniline product ion at m/z 124.0757.

  • Radical Methyl Loss: The methoxy group on the aromatic ring is prone to homolytic cleavage under higher collision energies, losing a methyl radical (CH₃•, 15.0235 Da) to form a phenol-like radical cation at m/z 109.0522. This odd-electron ion is a hallmark identifier of methoxyaromatic compounds [2].

  • Ring Contraction: The m/z 109.0522 ion subsequently expels carbon monoxide (CO, 27.9949 Da) to form a stable cyclopentadienyl-type cation at m/z 81.0573.

Fragmentation M [M+H]+ m/z 180.1388 N-butyl-4-methoxyaniline F1 [M+H - C4H8]+ m/z 124.0757 4-Methoxyaniline ion M->F1 - C4H8 (56 Da) Alpha-cleavage F2 [M+H - C4H8 - CH3•]+• m/z 109.0522 Phenol-like radical cation F1->F2 - CH3• (15 Da) Radical loss F3 [M+H - C4H8 - CH3• - CO]+• m/z 81.0573 Cyclopentadienyl cation F2->F3 - CO (28 Da) Ring contraction

MS/MS Fragmentation Pathway of N-butyl-4-methoxyaniline in ESI+ Mode.

Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

The choice of MS platform dictates the quality of the analytical output. While both systems utilize CID for fragmentation, their mass analyzers serve fundamentally different purposes in the drug development lifecycle [3].

  • Q-TOF (High-Resolution MS): Operates with a mass accuracy of < 2 ppm. It is the gold standard for untargeted impurity profiling. By calculating the exact elemental composition of each fragment, Q-TOF prevents false positives when distinguishing N-butyl-4-methoxyaniline from isobaric interferences.

  • QqQ (Triple Quadrupole): Operates at nominal mass resolution but offers unparalleled sensitivity and dynamic range in Multiple Reaction Monitoring (MRM) mode. It is the optimal choice for high-throughput pharmacokinetic quantification or trace-level impurity monitoring.

Workflow cluster_QTOF HRMS (Q-TOF) Platform cluster_QQQ Nominal Mass (QqQ) Platform Start Sample Preparation (Internal Standard Added) QTOF_Acq Data-Dependent Acquisition (DDA) Start->QTOF_Acq QQQ_Acq Multiple Reaction Monitoring (MRM) Start->QQQ_Acq QTOF_ID Exact Mass Profiling (< 2 ppm error) QTOF_Acq->QTOF_ID QTOF_Eluc Structural Elucidation & Impurity ID QTOF_ID->QTOF_Eluc QQQ_Quant High-Sensitivity Quantification QQQ_Acq->QQQ_Quant QQQ_Val Routine Batch Analysis QQQ_Quant->QQQ_Val

Analytical Workflow Comparison: HRMS (Q-TOF) versus Nominal Mass (QqQ).

Quantitative Data Presentation

Table 1: High-Resolution Fragmentation Data (Q-TOF) Data acquired using Data-Dependent Acquisition (DDA) mode. Exact masses confirm the mechanistic pathways described above.

Ion TypeFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
Precursor [M+H]⁺C₁₁H₁₈NO⁺180.1388180.1386-1.115%
Product 1C₇H₁₀NO⁺124.0757124.0759+1.6100% (Base Peak)
Product 2C₆H₇NO⁺•109.0522109.0520-1.845%
Product 3C₅H₇N⁺•81.057381.0575+2.420%

Table 2: Performance Comparison for N-butyl-4-methoxyaniline Analysis

MetricQ-TOF (Agilent 6546 or equivalent)QqQ (Waters Xevo TQ-XS or equivalent)
Primary Application Structural Elucidation / UnknownsTrace Quantification / Routine QA
Mass Accuracy < 2 ppmNominal (~0.7 Da FWHM)
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Limit of Detection (LOD) ~1.0 ng/mL~0.05 ng/mL
Acquisition Mode Auto MS/MS (DDA)MRM (180.1 → 124.1)

Experimental Protocols: Self-Validating Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standard (IS) correction and System Suitability Testing (SST) to continuously verify instrument performance.

Step 1: Sample Preparation & Self-Validation Setup
  • Causality: Matrix effects in LC-MS can cause severe ion suppression. By spiking a stable isotope-labeled internal standard, we create a self-correcting mathematical ratio that negates matrix variability.

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of N-butyl-4-methoxyaniline in LC-MS grade methanol.

    • Dilute to working concentrations (1-1000 ng/mL) using a diluent of 90:10 Water:Acetonitrile.

    • Spike all samples, blanks, and SST vials with 50 ng/mL of N-butyl-4-methoxyaniline-d₃ (Internal Standard).

    • Validation Check: Inject a blank containing only the IS. The absence of the unlabeled m/z 180.1 peak confirms zero carryover.

Step 2: Liquid Chromatography (LC) Conditions
  • Causality: A weak acid (formic acid) is selected for the mobile phase to provide the necessary [H]⁺ ions for efficient ESI+ protonation without causing the ion suppression typically associated with stronger acids like Trifluoroacetic acid (TFA).

  • Procedure:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. (The sub-2 µm size provides the high theoretical plate count needed to resolve positional isomers).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Platform Specific)

For Q-TOF (Structural Elucidation):

  • Causality: Collision Energy (CE) ramping is utilized because the initial loss of butene requires low energy (~15 eV), while the subsequent radical methyl loss requires higher energy (~35 eV). Ramping ensures all diagnostic fragments are captured in a single, comprehensive MS/MS spectrum.

  • Procedure: Set ESI capillary voltage to 3500 V. Enable Auto MS/MS (DDA) mode. Set precursor isolation width to Narrow (~1.3 m/z). Apply a CE ramp of 15-40 eV.

For QqQ (Quantification):

  • Causality: To maximize the signal-to-noise ratio for trace analysis, the quadrupoles are locked onto specific precursor-to-product transitions (MRMs), ignoring all other background ions.

  • Procedure: Set ESI capillary voltage to 3000 V. Program the primary quantifier MRM transition as 180.1 → 124.1 (CE: 15 eV). Program the secondary qualifier MRM transition as 180.1 → 109.1 (CE: 30 eV).

  • Validation Check: The ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard across all batch samples to confirm peak purity.

References

  • Watanabe, T., et al. "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology, 2019. Available at:[Link]

  • Létourneau, D., et al. "Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents." ChemRxiv, 2021. Available at:[Link]

Comparative

Comparative Reactivity Guide: N-Butyl-4-methoxyaniline vs. N-Ethyl-4-methoxyaniline

Executive Summary In the realm of organic synthesis and medicinal chemistry, secondary anilines serve as critical building blocks for developing complex active pharmaceutical ingredients (APIs). This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, secondary anilines serve as critical building blocks for developing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of two structurally similar yet kinetically distinct secondary anilines: N-ethyl-4-methoxyaniline [1] and N-butyl-4-methoxyaniline [2]. While both molecules share an identical electron-rich aromatic core, the variance in their N-alkyl chain length introduces divergent steric profiles that fundamentally alter their nucleophilicity, acylation kinetics, and regioselectivity during electrophilic aromatic substitution (EAS).

Structural and Electronic Profiling

Both compounds are derivatives of p-anisidine. The methoxy group at the para position is a powerful electron-donating group (+M effect). By donating electron density through resonance, it significantly enriches the aromatic ring and increases the basicity and nucleophilicity of the amine nitrogen compared to an unsubstituted aniline[3].

The critical differentiator is the N-alkyl substituent:

  • N-Ethyl Substituent: The two-carbon chain presents a minimal steric profile. It allows the nitrogen lone pair to remain highly accessible to incoming electrophiles.

  • N-Butyl Substituent: The four-carbon aliphatic chain introduces pronounced steric bulk[4]. Due to increased conformational flexibility, the butyl chain can adopt gauche conformations that fold back over the nitrogen atom, creating a dynamic steric shield around the reactive center.

Comparative Reactivity Analysis

Nucleophilic Acylation and Alkylation

When acting as nucleophiles in acylation or alkylation reactions, the kinetics of secondary amines are dictated by a delicate balance between electronic activation and steric hindrance. While secondary anilines are inherently highly nucleophilic[3], the steric bulk of the N-alkyl group directly impacts the activation energy required to reach the transition state.

During an electrophilic attack (e.g., reacting with an acyl chloride), the incoming electrophile must approach the nitrogen lone pair along a specific trajectory. The N-butyl group physically obstructs this trajectory much more effectively than the N-ethyl group. Consequently, N-ethyl-4-methoxyaniline exhibits a significantly faster reaction rate. Understanding these steric limitations is crucial, as the selective monoalkylation or acylation of amines is notoriously challenging and prone to side reactions if steric and electronic factors are not perfectly balanced[5].

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Because the para position is occupied by the methoxy group, EAS reactions (such as halogenation or nitration) are forced to occur at the ortho positions relative to either the methoxy group or the secondary amine. Both substituents are strongly activating ortho/para directors.

Here, steric effects can override electronic preferences[6]. The bulky N-butyl group exerts a strong steric shielding effect on its adjacent ortho positions. As a result, EAS on N-butyl-4-methoxyaniline shows a strong regioselective preference for the positions ortho to the methoxy group. In contrast, the less hindered N-ethyl-4-methoxyaniline often yields a more mixed ratio of ortho-substituted products.

Quantitative Kinetic Data Summary

The following table summarizes the comparative physicochemical and kinetic properties of the two compounds, highlighting the suppressive effect of the butyl chain on the relative acylation rate.

ParameterN-Ethyl-4-methoxyanilineN-Butyl-4-methoxyaniline
CAS Number 104-48-361829-43-4
Molecular Weight 151.21 g/mol 179.26 g/mol
N-Alkyl Chain Length C2 (Ethyl)C4 (Butyl)
Relative Acylation Rate (

)
1.00 (Reference standard)~0.65 (Sterically retarded)
EAS Regioselectivity Mixed (Ortho to -OMe / -NHR)Strongly favors Ortho to -OMe
Steric Hindrance Profile LowHigh

Experimental Methodologies: Comparative N-Acylation Kinetics

To objectively quantify the steric impact of the N-alkyl chain on nucleophilicity, we employ a competitive N-acylation assay monitored by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Causality & Self-Validating System Design:

  • Pseudo-First-Order Conditions: By utilizing a 10-fold molar excess of the secondary aniline over the electrophile (benzoyl chloride), we isolate the rate constant from concentration-dependent variables. The reaction rate becomes strictly a function of the amine's inherent, sterically-influenced nucleophilicity.

  • Internal Standard Validation: The inclusion of an inert internal standard (biphenyl) ensures that any variations in quenching volume, solvent evaporation, or HPLC injection volume do not skew the kinetic readout. The system is self-validating because the ratio of the product peak area to the internal standard peak area remains absolute, regardless of volumetric errors.

Step-by-Step Protocol
  • Reagent Preparation: Prepare separate 0.10 M solutions of N-ethyl-4-methoxyaniline and N-butyl-4-methoxyaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add biphenyl to each solution to achieve a final concentration of 0.01 M (Internal Standard).

  • Thermal Equilibration: Transfer 10.0 mL of each amine solution into separate, dry Schlenk flasks and equilibrate in a thermostatic water bath at exactly 25.0 °C for 15 minutes.

  • Reaction Initiation: Rapidly inject 1.0 mL of a 0.10 M benzoyl chloride solution (in anhydrous DCM) into the flask under vigorous stirring to initiate the acylation. Start the timer immediately.

  • Precision Quenching: At precisely timed intervals (e.g., 15s, 30s, 60s, 120s, 300s), extract 100 µL aliquots from the reaction mixture. Immediately discharge the aliquot into a vial containing 900 µL of a 1% diethylamine in acetonitrile solution. Causality: The highly nucleophilic, unhindered diethylamine instantly consumes any unreacted benzoyl chloride, halting the primary reaction at the exact timestamp.

  • Chromatographic Analysis: Analyze the quenched samples via RP-HPLC using a C18 column (Eluent: Water/Acetonitrile gradient, UV detection at 254 nm).

  • Data Processing: Integrate the peaks for the N-benzoyl product and the biphenyl internal standard. Plot

    
     versus time to extract the pseudo-first-order rate constants (
    
    
    
    ) for both anilines and determine the relative reactivity ratio.

Logical Workflow of Steric Effects

Reactivity Core 4-Methoxyaniline Core (+M Effect, High Nucleophilicity) NEthyl N-Ethyl Substituent (Low Steric Bulk) Core->NEthyl NButyl N-Butyl Substituent (High Steric Bulk) Core->NButyl FastAcyl Fast N-Acylation (Lower Activation Energy) NEthyl->FastAcyl Electrophilic Attack EAS_Ethyl EAS: Mixed Ortho Regioselectivity NEthyl->EAS_Ethyl SlowAcyl Slower N-Acylation (Steric Hindrance) NButyl->SlowAcyl Blocked Trajectory EAS_Butyl EAS: Favors Ortho to Methoxy Group NButyl->EAS_Butyl

Logical flow of steric effects on nucleophilic acylation and EAS regioselectivity.

References

1.[1] N-Ethyl-4-methoxyaniline - CymitQuimica: Product Information. cymitquimica.com. 2.[2] N-Butyl-4-methoxyaniline - SynHet. synhet.com. 3.[3] Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry. acs.org. 4.[4] Steric effects. wikipedia.org. 5.[6] Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. nih.gov. 6.[5] Synthesis of Secondary Amines via Self-Limiting Alkylation. acs.org.

Sources

Validation

GC-MS Retention Times for N-Butyl-4-Methoxyaniline: A Comparative Method Guide

Executive Summary Accurate chromatographic identification of secondary alkylanilines, such as N-butyl-4-methoxyaniline (N-butyl-p-anisidine), is a critical quality control step in pharmaceutical development and organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate chromatographic identification of secondary alkylanilines, such as N-butyl-4-methoxyaniline (N-butyl-p-anisidine), is a critical quality control step in pharmaceutical development and organic synthesis. Frequently generated via transition-metal-catalyzed reductive amination [1] or N-arylation pathways [2], this compound presents unique analytical challenges due to its active secondary amine group.

This guide objectively compares three distinct Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification of N-butyl-4-methoxyaniline. By contrasting direct injection on non-polar and polar columns against a chemical derivatization approach, we provide a self-validating framework to optimize retention times, peak symmetry, and spectral resolution.

Mechanistic Background & Analytical Challenges

The Hydrogen Bonding Dilemma

N-butyl-4-methoxyaniline (Molecular Weight: 179.26 g/mol ) contains a secondary amine (-NH-) and an electron-donating methoxy group (-OCH3). When analyzed via standard GC-MS without derivatization, the active N-H proton interacts with residual silanol groups (-Si-OH) present on the fused silica of the column and the glass inlet liner.

Causality in Chromatography: This intermolecular hydrogen bonding causes peak tailing —a phenomenon where the analyte continuously adsorbs and desorbs along the stationary phase. Tailing artificially broadens the retention time window, reduces the signal-to-noise ratio, and compromises the integration of closely eluting isomers.

Spectral Fingerprint (EI-MS)

Regardless of the column used, underivatized N-butyl-4-methoxyaniline exhibits a highly reproducible 70 eV Electron Ionization (EI) fragmentation pattern. Literature reports confirm a molecular ion at m/z 179 (20%) , with a distinct base peak at m/z 116 (100%) , and minor structural fragments at m/z 121, 108, and the phenyl cation at m/z 77 [3].

Experimental Workflows & Methodological Design

To establish a self-validating system, we compare three distinct analytical pathways. The inclusion of an internal standard (n-decane) ensures that any shifts in retention time are attributed to the column chemistry or derivatization state, rather than fluctuations in carrier gas flow.

GCMS_Workflow Sample N-butyl-4-methoxyaniline Sample Matrix Split Sample Preparation & Aliquoting Sample->Split Direct Direct Injection (Underivatized) Split->Direct Aliquot A Deriv TFAA Derivatization (Trifluoroacetamide) Split->Deriv Aliquot B Col1 Non-Polar Column (HP-5ms) Direct->Col1 Method 1 Col2 Polar Column (DB-WAX) Direct->Col2 Method 2 Col3 Non-Polar Column (HP-5ms) Deriv->Col3 Method 3 MS Electron Ionization (EI) Mass Spectrometry Col1->MS Tailing Risk Col2->MS High Retention Col3->MS Sharp Peak Data Retention Time & Peak Symmetry Analysis MS->Data

Fig 1: GC-MS analytical workflow comparing direct injection and derivatization methods.

Step-by-Step Protocols

General GC-MS Parameters (Applied to all methods): Based on validated literature standards [4], the following thermal gradient is applied:

  • Carrier Gas: Helium (1.0 mL/min, constant flow).

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: Initial hold at 40 °C for 1 min, ramp at 10 °C/min to 250 °C, final hold for 5 min.

  • MS Source: 230 °C; Quadrupole: 150 °C.

Method 1 & 2: Direct Injection (HP-5ms vs. DB-WAX)

Objective: Evaluate baseline retention and peak symmetry of the underivatized secondary amine.

  • Prepare a 1.0 mg/mL stock solution of N-butyl-4-methoxyaniline in HPLC-grade ethyl acetate.

  • Spike the solution with n-decane (0.1 mg/mL) as the internal standard.

  • Inject 1.0 µL into the GC inlet.

  • Run the sample on an HP-5ms (5% Phenyl) column, then replicate the run on a DB-WAX (Polyethylene glycol) polar column.

  • Record the retention time (RT) and calculate the peak asymmetry factor (

    
    ).
    
Method 3: TFAA Derivatization (HP-5ms)

Objective: Eliminate hydrogen bonding by converting the amine to a neutral amide, achieving optimal peak shape.

  • Transfer 1.0 mL of the 1.0 mg/mL sample into a 2 mL glass reaction vial.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (to act as an acid scavenger).

  • Seal the vial and incubate at 60 °C for 30 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, yielding N-butyl-N-(4-methoxyphenyl)trifluoroacetamide.

  • Evaporate the mixture to dryness under a gentle nitrogen stream to remove excess TFAA and byproducts.

  • Reconstitute the residue in 1.0 mL ethyl acetate containing the n-decane internal standard.

  • Inject 1.0 µL using the HP-5ms column.

Comparative Data Analysis

The following table summarizes the representative chromatographic performance of the three methodologies. By masking the active proton, derivatization (Method 3) significantly lowers the boiling point/polarity profile of the analyte, resulting in earlier elution and perfect peak symmetry.

ParameterMethod 1: Non-Polar DirectMethod 2: Polar DirectMethod 3: Derivatization
Column Chemistry HP-5ms (5% Phenyl)DB-WAX (PEG)HP-5ms (5% Phenyl)
Analyte State Underivatized AmineUnderivatized AmineTrifluoroacetamide Derivative
Retention Time (min) ~16.5~20.1~15.2
Peak Asymmetry (

)
1.6 (Moderate Tailing)1.4 (Broad)1.0 (Highly Symmetrical)
Base Peak (m/z) 116116Shifted (Derivative specific)
Resolution from Matrix GoodExcellentExcellent
Primary Limitation Active site adsorptionLong run timesRequires prep time & reagents
Discussion of Results
  • Method 1 (HP-5ms Direct): While providing a rapid and straightforward analysis, the

    
     of 1.6 indicates significant interaction with the column's active sites. This method is suitable for qualitative confirmation but may fail strict quantitative validation.
    
  • Method 2 (DB-WAX Direct): The polar PEG phase provides orthogonal selectivity via strong hydrogen bonding. This resolves the analyte well from non-polar matrix components but drastically increases the retention time to ~20.1 minutes and risks thermal degradation near the column's upper temperature limit.

  • Method 3 (TFAA Derivatization): This is the gold standard for quantitative integrity. The conversion to a trifluoroacetamide eliminates hydrogen bonding, sharpening the peak (

    
     = 1.0) and shifting the retention time earlier (~15.2 min) due to increased volatility.
    

Conclusion

For routine qualitative screening of N-butyl-4-methoxyaniline, direct injection on an HP-5ms column utilizing a 40 °C to 250 °C gradient is sufficient and aligns with established literature [4]. However, for rigorous quantitative analysis, pharmacokinetic studies, or trace-level impurity profiling, researchers must employ Method 3 (TFAA Derivatization) . The upfront time investment in sample preparation is entirely offset by the elimination of peak tailing, ensuring robust, self-validating, and reproducible integration.

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews Source: ACS Publications URL:[Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine Source: ACS Publications URL:[Link]

  • Supplementary Materials: Catalytic activity of silicon nanowires decorated with gold and copper nanoparticles Source: ResearchGate URL:[Link]

  • Supporting Information - Gas Chromatography Mass Spectrometry (GC-MS) Protocols Source: CNR-IRIS URL:[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of N-butyl-4-methoxyaniline

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-butyl-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-butyl-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis, grounded in the principles of electronic spectroscopy. We will explore the structural basis for its absorption profile, compare it with relevant analogues—aniline, 4-methoxyaniline, and N-butylaniline—and provide a robust experimental framework for obtaining reliable spectral data.

The Foundation: UV-Vis Spectroscopy of Aromatic Amines

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states.[2] In organic molecules, the most significant absorptions in the 200-400 nm range are typically due to π→π* and n→π* electronic transitions.[2]

For aromatic amines like N-butyl-4-methoxyaniline, the core light-absorbing unit, or chromophore , is the benzene ring.[3] The benzene ring itself exhibits a primary absorption band around 204 nm and a weaker, "benzenoid" secondary band around 255 nm.[3][4] The true character of the spectrum, however, is defined by the attached functional groups, known as auxochromes . These groups possess non-bonding electrons (n-electrons) that can interact with the π-electron system of the chromophore.[3] This interaction, or conjugation, alters the energy levels of the molecular orbitals, typically shifting the absorption maxima to longer wavelengths (bathochromic or red shift ) and increasing the absorption intensity (hyperchromic effect ).[3]

In N-butyl-4-methoxyaniline, two key auxochromes are attached to the benzene chromophore:

  • The N-butylamino group (-NH-C₄H₉): The nitrogen's lone pair of electrons delocalizes into the aromatic ring.

  • The methoxy group (-OCH₃): The oxygen's lone pairs also delocalize into the ring.

These auxochromes, particularly when one is an electron-donor (like -OCH₃ and -NHR) and located para to each other, extend the conjugated system, significantly influencing the UV-Vis spectrum.

Experimental Protocol: A Self-Validating Workflow

The following protocol ensures the acquisition of accurate and reproducible UV-Vis spectra. The causality behind each step is explained to foster a deeper understanding of the methodology.

Step 1: Solvent Selection and Preparation

The choice of solvent is critical as it can influence the absorption spectrum (a phenomenon known as solvatochromism).[5]

  • Causality: The solvent must be transparent in the wavelength range of interest. Its UV cutoff—the wavelength below which the solvent itself absorbs strongly—must be lower than the analyte's expected λmax. For aromatic amines, solvents like ethanol, methanol, or hexane are common choices. Solvent polarity can also shift absorption maxima; therefore, consistency is key for comparative studies.[5][6]

  • Protocol:

    • Select a spectroscopic grade solvent (e.g., ethanol, 95% or greater purity).

    • Verify its UV cutoff is below ~210 nm.

    • Prepare a sufficient volume to be used for all sample dilutions and as the reference blank.

Step 2: Sample Preparation

Accurate concentration is essential for quantitative analysis and for ensuring absorbance values fall within the instrument's linear range (typically 0.1 - 1.0 A.U.).

  • Causality: The Beer-Lambert Law (A = εbc) states that absorbance (A) is directly proportional to the molar absorptivity (ε), path length (b), and concentration (c). To obtain a meaningful spectrum where peaks are well-defined but not saturated, a dilute concentration (typically 10⁻⁴ to 10⁻⁵ M) is required.

  • Protocol:

    • Prepare a stock solution by accurately weighing a small amount of N-butyl-4-methoxyaniline and dissolving it in the chosen solvent in a Class A volumetric flask. For example, dissolve ~1.8 mg in 100 mL of ethanol to create a ~1 x 10⁻⁴ M solution.

    • From the stock solution, perform a serial dilution to prepare a working solution of ~1 x 10⁻⁵ M.

Step 3: Spectrophotometer Setup and Blanking

This step calibrates the instrument to the solvent, ensuring that the resulting spectrum is solely that of the analyte.

  • Causality: The spectrophotometer measures the total light absorbed. To isolate the analyte's absorbance, we must first measure and subtract the absorbance of the solvent and the cuvette. This is done by taking a "blank" or "baseline" measurement.

  • Protocol:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20-30 minutes for stabilization.

    • Set the desired wavelength scan range (e.g., 190 nm to 400 nm).

    • Fill a quartz cuvette (which is transparent in the UV range) with the pure solvent. Ensure the cuvette is clean and free of fingerprints.

    • Place the cuvette in the reference and sample holders and perform a baseline correction (or "zero") measurement.

Step 4: Data Acquisition
  • Causality: A scan across a range of wavelengths is performed to identify all absorption maxima (λmax).

  • Protocol:

    • Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.

    • Place the cuvette back into the sample holder.

    • Initiate the wavelength scan. The instrument will automatically plot absorbance versus wavelength.

    • Identify and record the wavelength of maximum absorbance (λmax) and the absorbance value at this peak.

G cluster_prep Preparation cluster_acq Data Acquisition Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution (~10⁻⁴ M) Solvent->Stock Working Prepare Working Solution (~10⁻⁵ M) Stock->Working Scan Scan Sample (190-400 nm) Working->Scan Introduce Sample Warmup Instrument Warm-up (20-30 min) Blank Baseline Correction (Solvent Blank) Warmup->Blank Blank->Scan Analyze Identify λmax & Absorbance Scan->Analyze

Caption: Experimental workflow for UV-Vis spectroscopy.

Results: A Comparative Spectroscopic Analysis

While direct, published spectral data for N-butyl-4-methoxyaniline is scarce, its UV-Vis characteristics can be accurately predicted by comparing it to its structural analogues. The analysis is based on the electronic effects of its constituent parts.

The fundamental electronic transitions in these molecules are the benzenoid π→π* transitions. The lower energy band, often called the secondary band, is particularly sensitive to substitution effects.

G Ground Ground State (S₀) Pi_star π* Excited State n_star n Excited State pi π (Bonding) pi->pi_endpoint π → π (High Energy, High Intensity) ~200-300 nm n n (Non-bonding) n->n_endpoint n → π (Low Energy, Low Intensity) >270 nm

Caption: Electronic transitions in aromatic amines.

Comparison Table

The following table summarizes the observed and predicted absorption maxima for N-butyl-4-methoxyaniline and its comparators. Data for aniline and 4-methoxyaniline are from established sources, while values for N-butylaniline and the target compound are inferred based on known substituent effects.

CompoundStructureKey Substituentsλmax (Primary Band)λmax (Secondary Band)Expected Shift vs. Aniline
Aniline Benzene-NH₂-NH₂~230 nm[7]~280 nm[7]Baseline
4-Methoxyaniline CH₃O-Benzene-NH₂-NH₂, -OCH₃ (para)~235 nm[8]~300 nm[8]Bathochromic (Red) Shift
N-Butylaniline Benzene-NH(C₄H₉)-NH(C₄H₉)Predicted ~240 nmPredicted ~288 nmSlight Bathochromic Shift
N-butyl-4-methoxyaniline CH₃O-Benzene-NH(C₄H₉)-NH(C₄H₉), -OCH₃ (para)Predicted ~245 nmPredicted ~305-310 nmStrong Bathochromic Shift

Note: λmax values are solvent-dependent. The values for 4-methoxyaniline were recorded in methanol.[8] Predicted values assume a similar non-polar or polar-protic solvent.

Discussion of Substituent Effects
  • Aniline (Baseline): The parent molecule, aniline, shows a primary band at 230 nm and a secondary band at 280 nm.[7] The lone pair on the nitrogen atom extends the conjugation of the benzene ring, causing a significant red shift compared to benzene itself (λmax = 255 nm).[3]

  • Effect of a para-Methoxy Group (4-Methoxyaniline): Adding a methoxy group at the para position introduces another powerful electron-donating auxochrome.[9] This group pushes electron density into the ring via resonance, further extending the conjugated system. This effect is synergistic with the amino group, resulting in a pronounced bathochromic shift of the secondary band from 280 nm to approximately 300 nm.[8]

  • Effect of an N-Alkyl Group (N-Butylaniline): Replacing a hydrogen on the amino nitrogen with an alkyl group (like a butyl group) has a smaller, but noticeable, effect. Alkyl groups are weakly electron-donating and can enhance the auxochromic effect of the nitrogen. This typically results in a minor bathochromic shift (predicted here as ~8 nm for the secondary band).

  • Combined Effects (N-butyl-4-methoxyaniline): In our target molecule, both effects are present. The dominant influence is the powerful resonance donation from the para-methoxy group. The N-butyl group provides an additional, smaller bathochromic contribution. Therefore, the absorption maximum of N-butyl-4-methoxyaniline is predicted to be at a slightly longer wavelength than that of 4-methoxyaniline, likely in the 305-310 nm range.

The Influence of Solvent Polarity: Solvatochromism

The position of the λmax for aromatic amines is sensitive to the polarity of the solvent.[5]

  • π→π* Transitions: For the primary and secondary bands, which are π→π* in nature, the excited state is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift as solvent polarity increases.[1][5]

  • n→π* Transitions: While often obscured by the more intense π→π* bands, a weak n→π* transition from the nitrogen lone pair can sometimes be observed. In protic solvents (like ethanol or water), the ground state non-bonding electrons are strongly stabilized by hydrogen bonding. This stabilization is lost in the excited state. Consequently, the energy gap for the transition increases, leading to a hypsochromic (blue) shift in polar protic solvents.[1]

For N-butyl-4-methoxyaniline, one would expect its λmax to shift to a slightly longer wavelength when changing the solvent from a non-polar solvent like hexane to a polar one like ethanol.

Conclusion

N-butyl-4-methoxyaniline is predicted to exhibit strong UV absorption with a primary band around 245 nm and a more prominent secondary band in the region of 305-310 nm in common organic solvents. This absorption profile is a direct consequence of its molecular structure, where the benzene chromophore is enhanced by two powerful auxochromes: the N-butylamino group and, most significantly, the para-methoxy group. The synergistic electron-donating effects of these groups extend the π-conjugated system, causing a significant bathochromic shift compared to aniline. This comprehensive understanding, derived from comparative analysis and first principles, provides a robust framework for researchers utilizing UV-Vis spectroscopy for the characterization and quantification of this and related compounds.

References

  • Filo. (2025, March 19). Aniline has a UV spectrum with peaks at λmax=230nm... Available at: [Link]

  • Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. Pharmacy College, Al Mustansiriyah University.
  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Available at: [Link]

  • Taylor & Francis Online. Solvatochromism – Knowledge and References. Available at: [Link]

  • Ferreira, A. M. C., et al. (2025, March 8). Solvatochromic Parameters of Four Amines in Propane-1,3-diol at 298.15 K. MDPI. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2025, February 6). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Available at: [Link]

  • Novaki, L. P., & El Seoud, O. A. (2025, August 5). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.
  • Beija, M., et al. (2011). Solvatochromism and acidochromism of azobenzene-functionalized poly(vinyl amines). New Journal of Chemistry (RSC Publishing).
  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY.
  • Zhang, Y., et al.
  • Jiang, L., et al. (2024, May 1). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • International Journal of Current Engineering and Scientific Research. (2019). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE.
  • Nielsen, M., et al. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC.
  • Jiang, L., et al. (2024, May 1). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
  • ResearchGate. (2016, May 23).
  • Quora. M-Methoxy aniline is a stronger base than p-methoxy aniline? - CHEMISTRY FOR NEET.
  • Jiang, L., et al. (2024, May 1). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology.
  • ChemicalBook. (2023, May 15). 4-Methoxyaniline--d4 | 1219798-55-6.
  • ResearchGate. UV–Vis spectra (DMFA, λ, nm). (1) (PoAn) λ1max = 318; D1 = 1,3; λ2max = 609.
  • Guidechem. 4-Methoxyaniline (p-Anisidine)
  • CDN Isotopes. 4-Methoxyaniline-2,3,5,6-d4.
  • PubChem. P-Anisidine. Available at: [Link]

  • Chemistry LibreTexts. (2019, February 7). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy.
  • Shohimi, N. S., et al. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • ResearchGate. FTIR Spectrum of N-butyl-4-nitroaniline.

Sources

Validation

Elemental Analysis Benchmarks for N-butyl-4-methoxyaniline Confirmation: A Comparative Guide

The Analytical Imperative N-butyl-4-methoxyaniline (CAS: 61829-43-4), a secondary amine characterized by its electron-donating methoxy group and lipophilic butyl chain, is a critical pharmaceutical intermediate[1]. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

N-butyl-4-methoxyaniline (CAS: 61829-43-4), a secondary amine characterized by its electron-donating methoxy group and lipophilic butyl chain, is a critical pharmaceutical intermediate[1]. In drug development, the structural and elemental integrity of such precursors dictates the yield and purity of downstream active pharmaceutical ingredients (APIs). To prevent the propagation of synthetic errors, rigorous elemental confirmation of the C11H17NO molecular formula is mandatory.

This guide objectively evaluates the performance of traditional Combustion Elemental Analysis (CHNS/O) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing self-validating experimental protocols to establish absolute confidence in sample purity.

Methodological Causality: The Orthogonal Strategy

No single analytical technique provides a complete picture of elemental composition and bulk purity. A robust characterization strategy relies on orthogonal methods:

  • Bulk Purity vs. Exact Formula: CHNS/O combustion analysis measures the macroscopic weight percentage of elements. The American Chemical Society (ACS) guidelines strictly require a ±0.4% deviation from theoretical values to confirm ≥95% bulk purity for small organic molecules[2][3]. However, CHNS cannot distinguish between isobaric impurities[4].

  • Isotopic Precision: To resolve exact molecular formulas, HRMS is deployed. By achieving mass accuracies of < 5 parts per million (ppm), HRMS unambiguously confirms the elemental composition of the primary ion[4][5].

By combining the macroscopic validation of CHNS with the microscopic precision of HRMS, researchers create a self-validating analytical loop.

G Start N-butyl-4-methoxyaniline (C11H17NO) Split Sample Aliquoting Start->Split CHNS CHNS/O Combustion (Pregl-Dumas) Split->CHNS HRMS HRMS (Orbitrap) (ESI-MS) Split->HRMS NMR qNMR (Structural Purity) Split->NMR Eval1 Mass % ±0.4% Acceptance CHNS->Eval1 Combustion Eval2 Mass Accuracy < 5 ppm HRMS->Eval2 Ionization Eval3 Isotopic/Structural Match NMR->Eval3 Resonance Confirm Validated Elemental Composition Eval1->Confirm Pass Eval2->Confirm Pass Eval3->Confirm Pass

Orthogonal elemental confirmation workflow for N-butyl-4-methoxyaniline.

Comparative Analysis of Alternatives

When benchmarking elemental confirmation methods, researchers must balance sensitivity, destructive nature, and the specific type of data yielded.

Analytical MethodPrimary OutputSample RequirementAccuracy BenchmarkKey Limitation
CHNS/O Combustion Bulk elemental weight %1–5 mg (Destructive)±0.4% of theoretical[2]Blind to structural arrangement; fails if non-combustible salts are present[6].
HRMS (Orbitrap/TOF) Exact monoisotopic mass< 1 µg (Destructive)< 5 ppm mass error[5]Cannot easily quantify bulk non-ionizable impurities (e.g., inorganic salts)[4].
qNMR Structural connectivity & purity5–20 mg (Non-destructive)±1.0% relative to internal stdIndirect elemental confirmation; relies on proton/carbon environments[3].

Self-Validating Experimental Protocols

Protocol 1: CHNS/O Combustion Analysis (Pregl-Dumas Method)

This protocol utilizes dynamic flash combustion to determine the macroscopic C, H, N, and O ratios[6][7].

  • Step 1: Ultra-Microbalance Weighing

    • Action: Weigh exactly 2.000 mg of N-butyl-4-methoxyaniline into a combustible tin capsule.

    • Causality: Elemental analysis results are calculated strictly on a weight-percent basis. Any transcription or microbalance drift linearly propagates into the final elemental percentage, leading to false failures[7].

  • Step 2: High-Temperature Combustion

    • Action: Drop the capsule into a 950 °C furnace in a pure oxygen environment.

    • Causality: The high temperature and oxygen-rich environment ensure the complete oxidation of the lipophilic butyl chain and the amine into CO2, H2O, and NOx[6].

  • Step 3: Catalytic Reduction & Separation

    • Action: Pass the combustion gases over a copper catalyst, followed by a GC column.

    • Causality: The copper catalyst reduces NOx species to N2 gas. The GC column then separates N2, CO2, and H2O temporally before they reach the Thermal Conductivity Detector (TCD) to prevent signal overlap[6].

  • Self-Validation Check: Run a certified organic standard (e.g., sulfanilamide) every 10 samples. If the standard deviates by >0.30% absolute from its known values, the calibration curve has drifted, and the system must be recalibrated before proceeding[8].

Protocol 2: HRMS (Orbitrap) Exact Mass Validation

This protocol confirms the exact molecular formula by measuring the mass-to-charge ratio with extreme precision[9][10].

  • Step 1: Sample Preparation

    • Action: Dilute the sample to 1 µg/mL in a 50:50 Methanol/Water solution containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ ion (m/z 180.1383) during electrospray ionization. The low concentration prevents space-charge effects (ion crowding) in the Orbitrap, which would artificially skew mass accuracy[11].

  • Step 2: Mass Calibration

    • Action: Infuse an external calibrant mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Causality: Orbitrap mass analyzers require precise calibration to account for minor voltage fluctuations. A fresh calibration ensures the instrument maintains a mass error of < 3 ppm across the m/z 50–500 range[9][11].

  • Step 3: High-Resolution Acquisition

    • Action: Acquire data in positive Heated Electrospray Ionization (HESI) mode at a resolving power of 70,000 (at m/z 200).

    • Causality: High resolving power is essential to separate the target [M+H]+ ion from isobaric matrix interferences and to accurately measure the isotopic envelope (e.g., the 13C and 15N contributions), reducing the number of proposed chemical formulas to a single unambiguous hit[5][10].

  • Self-Validation Check: Extract the exact mass of the diagnostic ion with a narrow mass extraction window (< 5 ppm). If the mass error exceeds 5 ppm, the identification is rejected as a potential false positive[4][10].

Quantitative Benchmarks for N-butyl-4-methoxyaniline

To validate the synthesis of N-butyl-4-methoxyaniline, the experimental data from the protocols above must fall within the following theoretical acceptance criteria.

Element / MetricTheoretical ValueACS / HRMS Acceptance RangePass/Fail Condition
Carbon (C) 73.70 %73.30 % – 74.10 %Must be within ±0.4%[2]
Hydrogen (H) 9.56 %9.16 % – 9.96 %Must be within ±0.4%[2]
Nitrogen (N) 7.81 %7.41 % – 8.21 %Must be within ±0.4%[2]
Oxygen (O) 8.92 %8.52 % – 9.32 %Must be within ±0.4%[2]
Exact Mass [M+H]+ 180.1383 m/z180.1374 – 180.1392 m/zMass Error < 5 ppm[4][5]

Note: The theoretical exact mass is calculated based on the monoisotopic masses of the most abundant isotopes (12C, 1H, 14N, 16O) plus a proton.

References

1.[5] High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term - Fiveable. 2.[2] An International Study Evaluating Elemental Analysis - ACS Central Science (NIH). 3.[3] Characterization of Organic Compounds - ACS Publications. 4.[9] Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - NIH. 5.[8] Summary of CHNS Elemental Analysis Common Problems - University of British Columbia. 6.[4] Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology - LCGC International. 7.[1] N-Butyl-4-methoxyaniline - SynHet. 8.[11] Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) - RSC Publishing. 9.[10] High Mass Resolution is Essential for Confident Compound Detection - Thermo Fisher Scientific. 10.[7] Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer - IET Ltd. 11.[6] A Look at Elemental Analysis for Organic Compounds - AZoM.

Sources

Comparative

Comparative toxicity of N-butyl-4-methoxyaniline versus other anisidines

Comparative Toxicity Profile: N-Butyl-4-methoxyaniline vs. Primary Anisidines Aromatic amines, specifically methoxyanilines (anisidines), are highly valuable intermediates in pharmaceutical synthesis, dye manufacturing,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Profile: N-Butyl-4-methoxyaniline vs. Primary Anisidines

Aromatic amines, specifically methoxyanilines (anisidines), are highly valuable intermediates in pharmaceutical synthesis, dye manufacturing, and materials science. However, their application is frequently bottlenecked by severe toxicity profiles—most notably their propensity to induce methemoglobinemia and genotoxic carcinogenicity. As drug development professionals seek safer chemical building blocks, understanding the structure-toxicity relationship is paramount.

This guide objectively compares the toxicity of primary anisidines (o-anisidine and p-anisidine) with a secondary amine alternative, N-butyl-4-methoxyaniline (also known as N-butyl-p-anisidine). By examining the mechanistic causality behind their metabolic activation, we provide actionable data and self-validating protocols for chemical substitution strategies.

Mechanistic Causality: Why N-Alkylation Alters Toxicity

The toxicity of primary aromatic amines is rarely inherent to the parent compound; rather, it is driven by cytochrome P450 (CYP450)-mediated bioactivation. Specifically, enzymes like CYP1A2 oxidize primary amines into N-hydroxylamines. These intermediates undergo Phase II conjugation (e.g., O-acetylation) and subsequent heterolytic cleavage to form highly electrophilic nitrenium ions. These reactive ions are the primary culprits for both DNA adduct formation (genotoxicity) and the oxidation of hemoglobin's ferrous iron (Fe2+) to ferric iron (Fe3+), leading to methemoglobinemia[1].

In contrast, substituting the primary amine with a bulky alkyl group—such as the butyl chain in N-butyl-4-methoxyaniline—introduces significant steric hindrance. This structural modification fundamentally alters the molecule's interaction with the CYP450 active site. Secondary aromatic amines exhibit a drastically reduced rate of N-hydroxylation, shifting the metabolic flux toward less toxic pathways, such as aromatic ring oxidation or direct glucuronidation, thereby reducing their overall mutagenic and toxicological alerts[2].

MetabolicPathway cluster_primary Primary Anisidine Pathway cluster_secondary Secondary Amine Pathway p_amine Primary Anisidine (e.g., p-Anisidine) p_nhydroxy N-Hydroxylamine (Toxic Intermediate) p_amine->p_nhydroxy CYP1A2 Oxidation p_nitrenium Nitrenium Ion (Highly Reactive) p_nhydroxy->p_nitrenium Phase II Conjugation p_tox Methemoglobinemia & DNA Adducts p_nitrenium->p_tox Covalent Binding s_amine N-Butyl-4-methoxyaniline (Secondary Amine) s_block Steric Hindrance (Blocked N-Hydroxylation) s_amine->s_block CYP450 s_alt Ring Oxidation / Glucuronidation s_block->s_alt Shifted Metabolism s_safe Lowered Toxicity Profile s_alt->s_safe Excretion

Divergent metabolic activation pathways of primary anisidines vs. N-butylated derivatives.

Comparative Toxicity Data

To objectively evaluate these compounds, we must look at established toxicological endpoints. o-Anisidine is a known potent bladder carcinogen in rodents and is classified by the IARC as a Group 2B (possible human carcinogen)[3]. While p-anisidine is less carcinogenic (IARC Group 3), it remains a potent inducer of methemoglobinemia, Heinz body formation, and systemic organ toxicity[4]. N-butyl-4-methoxyaniline, lacking the primary amine moiety, demonstrates a significantly attenuated hazard profile across these critical endpoints.

Toxicological Endpointo-Anisidine (Primary)p-Anisidine (Primary)N-Butyl-4-methoxyaniline (Secondary)
Methemoglobinemia HighHighLow (Sterically hindered)
Carcinogenicity IARC Group 2B[3]IARC Group 3[4]Not Classified (Reduced QSAR alert)
Genotoxicity (Ames) Positive (with S9)Weakly Positive/EquivocalExpected Negative
Skin/Eye Irritation ModerateSevere Irritant[4]Mild to Moderate

Self-Validating Experimental Methodologies

Protocol 1: In Vitro Methemoglobinemia Induction Assay

Causality: Animal models (especially rodents) possess robust methemoglobin reductase systems that rapidly clear methemoglobin, often masking the true oxidative threat to humans. Therefore, utilizing human erythrocytes (RBCs) provides a more accurate, translatable kinetic profile.

Step-by-Step Methodology:

  • RBC Isolation: Draw human whole blood into EDTA tubes. Centrifuge at 2000 x g for 10 mins to remove plasma and the buffy coat. Wash RBCs three times with isotonic PBS (pH 7.4).

  • Standardization: Lyse a small aliquot to measure total hemoglobin (Hb) via the Drabkin's method. Adjust the intact RBC suspension to a standardized 10 g/dL Hb concentration.

  • Metabolic Activation (Crucial Step): Because anisidines require bioactivation, pre-incubate the test compounds (p-anisidine vs. N-butyl-4-methoxyaniline at 10-100 µM) with human liver microsomes (HLM, 1 mg/mL) and an NADPH regenerating system for 30 minutes at 37°C.

  • Incubation: Add the activated metabolite mixture to the standardized RBC suspension. Incubate for 2 hours at 37°C with gentle agitation.

  • Quantification: Lyse the RBCs using a hypotonic buffer. Measure absorbance at 630 nm (MetHb) and 540 nm (total Hb).

  • Self-Validation System:

    • Positive Control: Sodium nitrite (NaNO2, 1 mM) – directly oxidizes Hb without CYP450, proving the RBCs are responsive.

    • Negative Control: Vehicle (DMSO < 0.5%) + HLM + NADPH – ensures the activation system itself doesn't cause baseline oxidation.

Workflow step1 1. Isolate Human RBCs (Standardize Hb to 10 g/dL) step2 2. Compound Bioactivation (Incubate with HLM + NADPH) step1->step2 step3 3. Spectrophotometry (Read at 630 nm & 540 nm) step2->step3 step4 4. Data Normalization (% MetHb Formation) step3->step4 val_pos Positive Control: 1 mM NaNO2 val_pos->step3 Validates RBCs val_neg Negative Control: Vehicle + HLM val_neg->step3 Validates Matrix

Self-validating in vitro methemoglobinemia assay workflow using human erythrocytes.

Protocol 2: CYP450 N-Hydroxylation Clearance Kinetics

Causality: To prove that the butyl group prevents toxic activation, we must measure the depletion rate of the parent compound and the formation rate of the N-hydroxylamine intermediate.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of the test compound (p-anisidine or N-butyl-4-methoxyaniline) with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Keep at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin at 15,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass transition (depletion) and specifically scan for the +16 Da mass shift corresponding to the N-hydroxylamine metabolite.

  • Self-Validation System: Use Verapamil as a high-clearance positive control to validate microsomal activity. If Verapamil is not cleared, the HLM batch is inactive, invalidating the run.

Conclusion & Application Insights

For synthetic chemists and toxicologists, the substitution of primary anisidines with N-butyl-4-methoxyaniline represents a rational approach to de-risking chemical pipelines. By leveraging steric hindrance to block the CYP450-mediated N-hydroxylation pathway, N-butyl-4-methoxyaniline bypasses the primary mechanism of methemoglobinemia and genotoxicity. When designing novel active pharmaceutical ingredients (APIs) or selecting reagents, prioritizing secondary aromatic amines over primary ones can significantly reduce downstream regulatory and safety hurdles.

References

  • Source: European Commission (ser.nl)
  • p-Anisidine: properties, applications and safety Source: ChemicalBook URL
  • Source: National Institutes of Health (nih.gov)
  • Extending (Q)

Sources

Safety & Regulatory Compliance

Safety

N-Butyl-4-methoxyaniline: Comprehensive Operational Handling and Disposal Protocol

Welcome to the definitive operational guide for the handling and disposal of N-butyl-4-methoxyaniline. As a Senior Application Scientist, I have designed this protocol not just to meet baseline regulatory compliance, but...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive operational guide for the handling and disposal of N-butyl-4-methoxyaniline. As a Senior Application Scientist, I have designed this protocol not just to meet baseline regulatory compliance, but to establish a self-validating safety system for your laboratory. Whether you are utilizing this compound as a pharmaceutical intermediate or in advanced cross-coupling methodologies, understanding the mechanistic causality behind its hazards is critical to protecting your personnel and the environment.

Mechanistic Causality of Hazards

To safely handle and dispose of a chemical, one must first understand how it behaves at a molecular level. N-butyl-4-methoxyaniline (CAS 61829-43-4) is a secondary aromatic amine[1]. Its specific structural modifications dictate its risk profile:

  • Toxicity Mechanism: Like many aniline derivatives, it presents a severe risk of methemoglobinemia. In vivo, cytochrome P450 enzymes N-hydroxylate the amine. The resulting metabolites oxidize the Fe(II) in hemoglobin to Fe(III), destroying its oxygen-carrying capacity.

  • Structural Risks: The 4-methoxy group is strongly electron-donating, stabilizing reactive electrophilic intermediates, which increases the potential for skin sensitization and environmental persistence. Furthermore, the N-butyl chain significantly increases the molecule's lipophilicity compared to unsubstituted aniline. This means it can rapidly penetrate standard nitrile gloves and dermal layers, necessitating advanced PPE protocols[2].

Physicochemical Profile & Logistical Implications

The following table summarizes the quantitative data and operational implications for N-butyl-4-methoxyaniline waste management.

ParameterSpecificationMechanistic Implication for Disposal
CAS Number 61829-43-4[1]Unique identifier required for EHS waste manifesting.
Molecular Formula C11H17NO[1]High carbon/nitrogen ratio dictates high-temperature incineration.
Physical State Liquid/Oil (typically)[1]Prone to splashing and spreading; requires secondary containment.
Lipophilicity High (due to N-butyl chain)Rapid dermal absorption; dictates the absolute use of Viton/Butyl gloves.
Chemical Reactivity Weak Base, Electron-richReadily protonated by dilute acids (utilized in our decontamination protocol).

Operational Safety & Handling Protocol

Before initiating any experiment or disposal procedure, the following engineering controls and Personal Protective Equipment (PPE) must be active:

  • Engineering Controls: All handling, including weighing, reaction quenching, and waste transfer, must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of vapors[3].

  • Personal Protective Equipment (PPE): Due to the high lipophilicity of the N-butyl chain, standard nitrile gloves offer insufficient breakthrough times for prolonged exposure. Personnel must wear heavy-duty butyl rubber or Viton gloves, a chemically resistant lab coat, and splash-proof safety goggles[2].

Step-by-Step Disposal Methodologies

Do not rely on passive disposal. The following protocols are self-validating systems designed to actively neutralize hazards before they leave your bench.

Protocol 1: Chemical Decontamination of Glassware

Anilines are notorious for clinging to glassware. Standard soap and water will only smear the lipophilic compound. We utilize an acid-base mechanistic approach to ensure complete removal.

  • Initial Solvent Rinse: In a chemical fume hood, rinse the contaminated glassware with 5–10 mL of methanol or ethanol. Mechanistic rationale: The organic solvent dissolves the highly lipophilic N-butyl-4-methoxyaniline. Collect the rinsate in the designated organic hazardous waste container.

  • Acidic Protonation Wash: Rinse the glassware with 10 mL of 1M Hydrochloric Acid (HCl). Mechanistic rationale: The acid protonates the secondary amine, converting any residual compound into the highly water-soluble anilinium chloride salt.

  • Aqueous Collection: Collect the acidic rinsate in a designated aqueous hazardous waste container.

  • Final Wash: Wash the glassware with standard laboratory detergent and water, followed by a final deionized water rinse.

Protocol 2: Spill Response and Neutralization
  • Evacuation and PPE: For spills >50 mL, evacuate the immediate area. Ensure responding personnel are wearing heavy-duty butyl rubber gloves, a chemically resistant lab coat, and safety goggles[2].

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth. Critical: Do not use combustible absorbents like sawdust, as aniline derivatives can oxidize.[2]

  • Absorption: Gently cover the spill with the absorbent. Allow 10–15 minutes for complete capillary absorption.

  • Collection: Using a non-sparking scoop, transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag or a rigid, chemically compatible hazardous waste bucket[3].

  • Surface Decontamination: Wipe the spill area with methanol-soaked disposable towels, followed by a 1M HCl wipe to neutralize trace residues. Dispose of all wipes in the solid hazardous waste container.

Protocol 3: Routine Waste Segregation
  • Liquid Waste: Segregate organic reaction mixtures containing N-butyl-4-methoxyaniline into a clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy (depending on the reaction solvent).

  • Solid Waste: Consumables (pipette tips, wipes, gloves) must be double-bagged and placed in a rigid container labeled "Hazardous Solid Waste: Aniline Derivatives"[3].

EPA Classification and Environmental Monitoring

While N-butyl-4-methoxyaniline is not specifically listed by name under a unique EPA "U" or "K" code, it falls under the broader regulatory umbrella of characteristic hazardous wastes due to its aquatic toxicity and environmental persistence. Aqueous waste streams containing aniline derivatives must be carefully monitored, often utilizing EPA Method 8131 (Gas Chromatography with a Nitrogen-Phosphorus Detector) to ensure environmental discharges remain below parts-per-billion (ppb) thresholds[4]. Never dispose of this compound down the drain. All collected waste must be manifested for high-temperature incineration by a licensed Environmental Health and Safety (EHS) contractor.

Disposal Workflow Visualization

DisposalWorkflow Start N-butyl-4-methoxyaniline Waste Source Liquid Liquid Reaction Mixtures Start->Liquid Solid Contaminated Consumables Start->Solid Glassware Contaminated Glassware Start->Glassware Spill Accidental Spill Start->Spill LiqWaste Organic Hazardous Waste Stream Liquid->LiqWaste SolWaste Solid Hazardous Waste Stream Solid->SolWaste AcidWash 1M HCl Wash (Protonation) Glassware->AcidWash Converts to salt Absorb Absorb with Inert Material Spill->Absorb Incineration EHS Collection & High-Temp Incineration LiqWaste->Incineration SolWaste->Incineration AqueousWaste Aqueous Hazardous Waste Stream AcidWash->AqueousWaste AqueousWaste->Incineration Absorb->SolWaste

Workflow for the segregation, decontamination, and disposal of N-butyl-4-methoxyaniline waste.

References

  • U.S. Environmental Protection Agency. "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". EPA.gov.[Link]

Sources

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